molecular formula C8H6N4O2 B3026559 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1014632-18-8

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3026559
CAS No.: 1014632-18-8
M. Wt: 190.16
InChI Key: IPLDZENGFJONBV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-4-11-12(5-6)8-9-2-1-3-10-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDZENGFJONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656126
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014632-18-8
Record name 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around the classical pyrazole formation via cyclocondensation, followed by ester hydrolysis. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and present characterization data. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this valuable compound in their research endeavors.

Introduction: The Significance of the Pyrimidinyl-Pyrazole Scaffold

The fusion of pyrimidine and pyrazole ring systems has garnered considerable attention in contemporary drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. When coupled with a pyrimidine ring, another key pharmacophore found in many therapeutic agents, the resulting hybrid molecule, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, presents a unique scaffold with the potential for diverse biological interactions. The carboxylic acid functionality at the 4-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel drug candidates.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (I), suggests a straightforward two-step approach. The primary disconnection is at the carboxylic acid group, leading back to the corresponding ethyl ester (II). This ester can be readily hydrolyzed under basic conditions. The pyrazole ring of the ester (II) can be disconnected to reveal two key building blocks: 2-hydrazinopyrimidine (III) and a suitable three-carbon electrophile, such as ethyl 2-formyl-3-oxopropanoate (IV) or its more stable enol ether equivalent, diethyl 2-(ethoxymethylene)malonate. This retrosynthetic pathway is illustrated below.

Retrosynthesis Target_Molecule 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (I) Ester_Intermediate Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (II) Target_Molecule->Ester_Intermediate Hydrolysis Building_Blocks 2-Hydrazinopyrimidine (III) + Ethyl 2-formyl-3-oxopropanoate (IV) Ester_Intermediate->Building_Blocks Cyclocondensation

Caption: Retrosynthetic analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

This strategy is advantageous due to the commercial availability or straightforward preparation of the starting materials and the generally high yields and selectivity of the individual reactions.

Synthetic Pathway and Mechanistic Insights

The forward synthesis involves two primary stages: the formation of the pyrazole ring through cyclocondensation and the subsequent hydrolysis of the ester to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

The cornerstone of this synthesis is the regioselective cyclocondensation reaction between 2-hydrazinopyrimidine and a suitable 1,3-dielectrophile. Ethyl 2-formyl-3-oxopropanoate is an effective reagent for this transformation.[1] The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine moiety onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring.

The proposed mechanism involves the following key steps:

  • Nucleophilic Addition: The terminal nitrogen of 2-hydrazinopyrimidine attacks one of the carbonyl carbons of ethyl 2-formyl-3-oxopropanoate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a five-membered cyclic intermediate.

  • Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrazole ring.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Ester Hydrolysis 2-Hydrazinopyrimidine 2-Hydrazinopyrimidine Ester_Intermediate Ethyl 1-(Pyrimidin-2-yl)-1H- pyrazole-4-carboxylate 2-Hydrazinopyrimidine->Ester_Intermediate Dicarbonyl Ethyl 2-formyl-3-oxopropanoate Dicarbonyl->Ester_Intermediate Acid_Product 1-(Pyrimidin-2-yl)-1H- pyrazole-4-carboxylic acid Ester_Intermediate->Acid_Product NaOH, H₂O/EtOH

Caption: Overall synthetic workflow for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Step 2: Hydrolysis of Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard transformation typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like ethanol or methanol.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
ReagentSupplierPurity
2-HydrazinopyrimidineCommercially Available≥97%
Ethyl 2-formyl-3-oxopropanoateCommercially Available≥95%
Ethanol (absolute)Standard Supplier≥99.8%
Sodium Hydroxide (pellets)Standard Supplier≥98%
Hydrochloric Acid (concentrated)Standard Supplier~37%
Ethyl AcetateStandard SupplierHPLC grade
HexanesStandard SupplierHPLC grade
Anhydrous Sodium SulfateStandard SupplierACS grade
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

  • To a solution of 2-hydrazinopyrimidine (1.10 g, 10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-oxopropanoate (1.44 g, 10.0 mmol).[3][4][5]

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (2.18 g, 10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide pellets (0.80 g, 20.0 mmol) to the solution.

  • Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material is no longer observed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to pyrimidine and pyrazole protons, and the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.
Purity (HPLC) ≥95%

Safety and Handling

  • 2-Hydrazinopyrimidine: Toxic and an irritant. Handle with care, avoiding skin and eye contact, and inhalation.

  • Ethyl 2-formyl-3-oxopropanoate: Irritant. Avoid contact with skin and eyes.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety precautions.

Conclusion

This technical guide outlines a reliable and scalable synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. The described two-step sequence, involving a cyclocondensation followed by ester hydrolysis, provides a practical route to this important heterocyclic scaffold. The detailed protocol and mechanistic insights are intended to facilitate the successful implementation of this synthesis in a research or drug development setting, enabling further exploration of the therapeutic potential of this promising class of compounds.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • El-Hamouly, W. S., et al. (2011). Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4-(benzo[d]thiazol-2-yl)phenyl moiety. Der Pharma Chemica, 3(6), 282-292.
  • Google Patents. (n.d.). Process for the manufacture of pyrazoles or pyrimidones.
  • Google Patents. (n.d.). Process for the preparation of pyrazole-4-carboxamides.
  • Google Patents. (n.d.). Process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • PubChem. (n.d.). Ethyl 2-formyl-3-oxopropanoate. Retrieved from [Link]

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1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

Introduction

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure uniquely combines three key pharmacophoric elements: a pyrimidine ring, a pyrazole core, and a carboxylic acid functional group. This arrangement provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors, making it an attractive building block for the design of novel therapeutic agents. The pyrimidine moiety is a well-known "hinge-binding" motif in many kinase inhibitors, while the pyrazole ring serves as a stable and versatile linker. The carboxylic acid provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the modulation of physicochemical properties.

This guide offers a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this molecule, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core properties. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and infer key properties based on its structure and data from closely related analogs.

  • IUPAC Name: 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • CAS Number: 1014632-18-8[1][2]

  • Molecular Formula: C₈H₆N₄O₂[1]

  • Molecular Weight: 190.16 g/mol [1]

The table below summarizes key physicochemical data. Properties for the parent 1H-pyrazole-4-carboxylic acid and the analogous 1-Methyl-1H-pyrazole-4-carboxylic acid are included for comparative context.

PropertyValue for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acidComparative Data
Appearance White to off-white solid (Predicted)1-Methyl-1H-pyrazole-4-carboxylic acid: White to pale yellow powder[3]
Melting Point (°C) Not available1-Methyl-1H-pyrazole-4-carboxylic acid: 203-208 °C[3]
Boiling Point (°C) Not available1-Methyl-1H-pyrazole-4-carboxylic acid: 306.9 °C at 760 mmHg (Predicted)[3]
pKa 3.5 - 4.0 (Estimated)1-Methyl-1H-pyrazole-4-carboxylic acid: 3.88 ± 0.10 (Predicted)[3]
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and methanol (Predicted)1-Methyl-1H-pyrazole-4-carboxylic acid is soluble in DMSO and methanol[3]
XLogP3 0.5 (Predicted)1H-pyrazole-4-carboxylic acid: -0.3[4][5]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation. Based on the known structure, the following spectral characteristics are predicted:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), typically a broad singlet.

    • δ ~8.9 ppm (d, J=4.8 Hz, 2H): Protons at the 4 and 6 positions of the pyrimidine ring.

    • δ ~8.7 ppm (s, 1H): Proton at the 5-position of the pyrazole ring.

    • δ ~8.2 ppm (s, 1H): Proton at the 3-position of the pyrazole ring.

    • δ ~7.5 ppm (t, J=4.8 Hz, 1H): Proton at the 5-position of the pyrimidine ring. The exact shifts may vary, but this pattern is characteristic of the coupled ring systems.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~163 ppm: Carboxylic acid carbonyl carbon.

    • δ ~158-160 ppm: Pyrimidine carbons C4/C6 and C2.

    • δ ~140-145 ppm: Pyrazole carbons C3 and C5.

    • δ ~120-125 ppm: Pyrimidine carbon C5.

    • δ ~110-115 ppm: Pyrazole carbon C4.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3100-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing characteristic hydrogen-bonding.

    • ~1700-1680 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.

    • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations from the pyrimidine and pyrazole rings.

Synthesis and Purification

Proposed Synthetic Protocol

A plausible route involves the reaction of 2-hydrazinopyrimidine with diethyl 2-(ethoxymethylene)malonate , followed by hydrolysis and decarboxylation.

Synthesis_Workflow cluster_reactants Starting Materials R1 2-Hydrazinopyrimidine S1 R1->S1 R2 Diethyl 2-(ethoxymethylene)malonate R2->S1 I1 Intermediate Ester P1 1-(Pyrimidin-2-yl)-1H-pyrazole- 4-carboxylic acid I1->P1 Step 2: Hydrolysis & Decarboxylation (1. NaOH, H₂O, Reflux) (2. HCl (aq), to pH 3-4) S1->I1 Step 1: Cyclocondensation (EtOH, Reflux)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

  • Step 1: Cyclocondensation:

    • To a solution of 2-hydrazinopyrimidine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

    • Causality: The nucleophilic hydrazine nitrogen attacks one of the electrophilic carbonyl carbons of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable pyrazole ring.

    • Cool the mixture to room temperature. The intermediate ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate may precipitate and can be collected by filtration.

  • Step 2: Saponification and Acidification:

    • Suspend the crude ester from Step 1 in a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 eq).

    • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

    • Causality: The hydroxide ion attacks the ester carbonyl, leading to the formation of the sodium carboxylate salt. Subsequent heating in the basic medium can facilitate decarboxylation if the initial cyclization yielded a dicarboxylic acid precursor.

    • Cool the reaction mixture in an ice bath and acidify slowly with 2M hydrochloric acid (HCl) until the pH reaches 3-4.

    • The final product, 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the final product with high purity.

Chemical Reactivity and Derivatization

The molecule's reactivity is governed by its three primary functional components. The carboxylic acid is the most versatile handle for chemical modification.

Reactivity_Diagram Core 1-(Pyrimidin-2-yl)-1H-pyrazole- 4-carboxylic acid Amide Amides Core->Amide H₂N-R, EDC/HOBt or SOCl₂, H₂N-R Ester Esters Core->Ester R-OH, H⁺ (cat.) or SOCl₂, R-OH Alcohol Primary Alcohol Core->Alcohol LiAlH₄ or BH₃

Caption: Key derivatization pathways from the carboxylic acid group.

  • Amide Bond Formation: This is the most common reaction in drug discovery. The carboxylic acid can be activated with coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) and reacted with a primary or secondary amine to form a diverse library of amides. This is a crucial strategy for modulating biological activity and physicochemical properties.[7]

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acid chloride intermediate will yield the corresponding ester. Esters can serve as prodrugs or intermediates for further reactions.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing another point for chemical diversification.

  • Pyrimidine and Pyrazole Rings: Both heterocyclic rings are generally stable under common synthetic conditions. They are relatively electron-deficient, making them resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution under harsh conditions. The ring nitrogens offer sites for potential coordination to metal ions.

Applications in Research and Drug Discovery

The true value of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid lies in its potential as a scaffold for creating high-value molecules, particularly for pharmaceutical applications.

  • Kinase Inhibitors: The pyrimidine ring is a privileged structure known to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket in many protein kinases. The pyrazole serves as a rigid linker to present other functional groups into solvent-exposed regions or adjacent pockets. By synthesizing amide derivatives, researchers can target specific kinases implicated in diseases like cancer and inflammation.[8]

  • Fragment-Based Lead Discovery (FBLD): With a molecular weight under 200 g/mol and a well-defined three-dimensional shape, this molecule is an ideal candidate for fragment screening. It can be used to identify initial low-affinity hits against a biological target, which can then be grown or linked to develop more potent leads.

  • Agrochemicals: Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme.[7] The core structure of this molecule is highly analogous to the acyl moiety in several commercial fungicides, suggesting its derivatives could be explored for applications in crop protection.

  • Scaffold for Combinatorial Chemistry: The robust synthesis and the reactive carboxylic acid handle make this compound an excellent starting point for building combinatorial libraries to screen against a wide range of biological targets.[9][10]

Safety and Handling

Based on supplier safety data, this compound should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic building block with significant potential for drug discovery and materials science. Its synthesis is achievable through established chemical principles, and its structure offers a unique combination of features ideal for developing targeted therapeutics, particularly kinase inhibitors and novel agrochemicals. The strategic combination of a hinge-binding pyrimidine, a stable pyrazole linker, and a versatile carboxylic acid handle ensures that this compound will remain a molecule of high interest for synthetic and medicinal chemists.

References

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  • LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

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  • ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4. Retrieved from [Link]

  • MDPI. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 26(11), 3343. Retrieved from [Link]

  • PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 1-[2-[[(1-methyl-1H-pyrazol-4-yl)methyl]amino]-2-oxoethyl]-. Retrieved from [Link]

  • SciSupplies. (n.d.). 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, 95.0%, 1g. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • ACS Omega. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. Retrieved from [Link]

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  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical framework for the spectroscopic analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1014632-18-8). As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict the characteristic spectral signatures. This predictive approach is a crucial skill for researchers in medicinal chemistry and drug discovery, enabling the identification and characterization of novel molecular entities.

The core structure, a pyrazole-pyrimidine conjugate, represents a class of heterocyclic compounds with significant interest in pharmacology due to their diverse biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] Unambiguous structural confirmation is the bedrock of any chemical research, and the methodologies outlined herein provide a robust protocol for achieving this through modern spectroscopic techniques.

Molecular Structure and Key Features

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a molecule composed of three key functional components: a pyrimidine ring, a pyrazole ring, and a carboxylic acid group.[4] The electronic interplay between the electron-deficient pyrimidine ring and the pyrazole ring, along with the acidic proton of the carboxyl group, dictates the unique spectroscopic properties of the compound.

Molecular Information [4][5]

Property Value
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
Monoisotopic Mass 190.04907545 Da

| CAS Number | 1014632-18-8 |

A proposed atom numbering scheme for NMR assignment is presented below.

Caption: Numbering scheme for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

Experimental Protocol (Hypothetical):

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it will solubilize the polar carboxylic acid and allow for the observation of the exchangeable acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

  • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the identity of the carboxylic acid proton.

Predicted Chemical Shifts and Multiplicities: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine, pyrazole, and carboxylic acid protons. The electron-withdrawing nature of the nitrogen atoms will shift the aromatic protons downfield.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
COOH~12.0 - 13.0Broad Singlet-1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that disappears upon D₂O exchange.[6][7]
H5'~8.90DoubletJ = 4.8 Hz2HProtons at the 4' and 6' positions of a 2-substituted pyrimidine are equivalent and couple to the H5' proton.
H3~8.70Singlet-1HThe H3 proton on the pyrazole ring is adjacent to two nitrogen atoms, leading to a downfield shift.
H5~8.40Singlet-1HThe H5 proton is deshielded by the adjacent N1 and the attached pyrimidine ring.
H4', H6'~7.40TripletJ = 4.8 Hz1HThis proton is coupled to the two equivalent protons at the 4' and 6' positions.[8]
Predicted ¹³C NMR Spectrum

Experimental Protocol (Hypothetical):

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

  • Typical acquisition times will be longer than for ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Predicted Chemical Shifts: The carbon signals will be distributed according to their electronic environment. The carboxylic acid carbonyl carbon will be the most downfield signal.

Carbon Assignment Predicted δ (ppm) Rationale
C(OOH)~165-170The carbonyl carbon of a carboxylic acid is highly deshielded.[6]
C2'~159Carbon in the pyrimidine ring bonded to two nitrogen atoms.
C4', C6'~158Equivalent carbons in the pyrimidine ring adjacent to nitrogen.
C3~142Pyrazole carbon adjacent to two nitrogens.
C5~135Pyrazole carbon adjacent to N1 and attached to the pyrimidine ring.
C5'~120Carbon in the pyrimidine ring.[8]
C4~115Pyrazole carbon attached to the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol (Hypothetical):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Predicted Mass-to-Charge Ratios (m/z):

Ion Formula Predicted m/z (Exact Mass) Notes
[M+H]⁺C₈H₇N₄O₂⁺191.0563Expected primary ion in positive ESI mode.
[M-H]⁻C₈H₅N₄O₂⁻189.0418Expected primary ion in negative ESI mode.
[M+Na]⁺C₈H₆N₄O₂Na⁺213.0383Common sodium adduct observed in positive mode.

Fragmentation Analysis: Tandem MS (MS/MS) of the molecular ion would likely show characteristic losses. A primary fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group.

fragmentation_pathway parent [M+H]⁺ m/z = 191.0563 frag1 Loss of H₂O (-18.01 Da) parent->frag1 frag2 Loss of CO (-28.00 Da) parent->frag2 frag3 Loss of COOH radical (-45.00 Da) parent->frag3 ion1 [C₈H₅N₄O]⁺ m/z = 173.0458 frag1->ion1 ion2 [C₇H₇N₄O]⁺ m/z = 163.0614 frag2->ion2 ion3 [C₇H₆N₄]⁺ m/z = 146.0611 frag3->ion3 workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation synthesis Proposed Synthesis: Condensation of 2-hydrazinopyrimidine with ethyl 2-formyl-3-oxopropanoate purification Column Chromatography or Recrystallization synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Purity Check >95% ms High-Resolution MS purification->ms Purity Check >95% ir FT-IR purification->ir Purity Check >95% validation Data matches predicted values? (Structure Confirmed) nmr->validation ms->validation ir->validation

Caption: Integrated workflow for synthesis and characterization.

This comprehensive spectroscopic profile, though predictive, provides a robust template for the empirical characterization of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. By comparing experimentally obtained data with these well-grounded predictions, researchers can confidently confirm the structure and purity of this valuable heterocyclic building block.

References

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  • Báti, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4895. Available from: [Link]

  • Darvishi, S., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(82), 52255-52261. Available from: [Link]

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  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407. Available from: [Link]

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  • Lee, H. W., et al. (2019). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 24(18), 3290. Available from: [Link]

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An In-depth Technical Guide to the ¹H NMR of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, explaining not just the data but the rationale behind the experimental choices and interpretation.

Introduction: The Structural Significance of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

The molecule 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid incorporates three key pharmacophoric elements: a pyrimidine ring, a pyrazole ring, and a carboxylic acid group. Pyrazole and pyrimidine derivatives are known to exhibit a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] The precise arrangement of these fragments and the electronic interplay between them are critical to the molecule's function and can be elucidated through detailed spectroscopic analysis, with ¹H NMR being a primary tool for structural confirmation and characterization.

This guide will delve into the expected ¹H NMR spectrum of this compound, providing a detailed interpretation of chemical shifts and coupling constants. We will also present a robust experimental protocol for acquiring high-quality NMR data for this and similar molecules.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons on the pyrimidine and pyrazole rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms within the heterocyclic systems and the carboxylic acid group.

Predicted Chemical Shifts and Assignments

The expected chemical shifts for the protons of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid are summarized in the table below. These predictions are based on the known chemical shift ranges for pyrimidine and pyrazole derivatives, taking into account the electronic effects of the substituents.[2][3][4]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H5'9.0 - 9.2Doublet~2.5Adjacent to two nitrogen atoms in the pyrimidine ring, highly deshielded.
H4', H6'8.8 - 9.0Doublet of doublets or Triplet~5.0, ~2.5Protons on the pyrimidine ring, deshielded by the nitrogen atoms.
H38.4 - 8.6Singlet-Proton on the pyrazole ring, deshielded by the adjacent nitrogen and the pyrimidinyl substituent.
H58.2 - 8.4Singlet-Proton on the pyrazole ring, deshielded by the adjacent nitrogen and the carboxylic acid group.
COOH12.0 - 13.0Broad Singlet-Acidic proton, chemical shift is concentration and solvent dependent.[5][6]

Note: The numbering of the atoms is as follows: pyrazole ring protons are H3 and H5, and pyrimidine ring protons are H4', H5', and H6'.

Rationale for Chemical Shift Predictions
  • Pyrimidine Protons (H4', H5', H6'): The protons on the pyrimidine ring are expected to be in the downfield region of the spectrum, typically between 8.8 and 9.2 ppm.[2] The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, leading to significant deshielding of the ring protons. The H5' proton, being situated between the two nitrogens, is expected to be the most deshielded.

  • Pyrazole Protons (H3, H5): The protons on the pyrazole ring are also in the aromatic region but are generally found at slightly higher fields than the pyrimidine protons.[3] The presence of the electron-withdrawing pyrimidin-2-yl group at the N1 position and the carboxylic acid group at the C4 position will deshield both H3 and H5.

  • Carboxylic Acid Proton (COOH): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm.[5][6] Its chemical shift is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents, this signal is often broad, while in protic solvents like D₂O, it may exchange with deuterium and disappear from the spectrum.[5]

Expected Coupling Patterns
  • Pyrimidine Ring: The H4' and H6' protons are expected to couple with the H5' proton, resulting in a doublet of doublets or a triplet for H4' and H6' and a doublet for H5'. The coupling constant (J) is typically around 5.0 Hz for ortho-coupling and 2.5 Hz for meta-coupling in pyrimidine systems.[2]

  • Pyrazole Ring: The H3 and H5 protons are on the same ring but are not adjacent. Therefore, they are expected to appear as singlets, with no significant coupling to each other.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds helps to observe the carboxylic acid proton as a distinct, albeit broad, signal. Deuterated chloroform (CDCl₃) may also be used, but the solubility of the compound might be limited.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument setup Set Up Experiment (zg30, 16 scans, d1=2s) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals & Analyze Coupling Constants integrate->assign

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid provides a wealth of information for its structural elucidation. By understanding the fundamental principles of chemical shifts and coupling constants in heterocyclic systems, researchers can confidently assign the observed signals and confirm the identity and purity of their compound. The experimental protocol outlined in this guide serves as a robust starting point for obtaining high-quality NMR data for this and related molecules, which is an essential step in the drug discovery and development process.

References

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13C NMR Analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: A Guide to Unambiguous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural integrity of novel chemical entities is paramount in drug discovery and development. 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid represents a class of complex heterocyclic scaffolds, the characterization of which demands a robust and systematic analytical approach. This technical guide provides a comprehensive methodology for the definitive structural elucidation of this molecule using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Moving beyond a simple recitation of data, this document details the causality behind experimental choices, from sample preparation to the strategic application of advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) correlation spectroscopy. The workflow described herein constitutes a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers in medicinal chemistry and materials science.

Introduction: The Structural Challenge

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a molecule of significant interest, combining three distinct chemical moieties: a pyrimidine ring, a pyrazole ring, and a carboxylic acid function. This intricate assembly presents a unique challenge for structural analysis. The electronic environments of the carbon atoms are subtly influenced by the interplay of aromaticity and the electron-withdrawing nature of the nitrogen atoms and the carboxyl group.

The primary objective of this guide is to establish a definitive workflow for assigning each carbon signal in the 13C NMR spectrum to its specific position within the molecule. This level of certainty is critical for confirming synthetic outcomes, ensuring purity, and building accurate structure-activity relationships (SAR). To facilitate this discussion, the following standardized numbering system will be used throughout this guide.

Figure 1: Structure of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid with carbon numbering.

Foundational Principles of 13C NMR for Heterocyclic Analysis

While a standard broadband-decoupled 13C NMR spectrum provides the number of unique carbon environments, it is insufficient for a molecule of this complexity. A multi-layered approach employing spectral editing and 2D correlation techniques is essential for an authoritative assignment.

Chemical Shift Influences

The chemical shift (δ) of each carbon is dictated by its local electronic environment. In this molecule, key determinants include:

  • Hybridization: All carbons, except for the carboxyl carbon, are sp2 hybridized, placing their signals in the aromatic/olefinic region of the spectrum (typically δ 100-160 ppm).[1] The carboxyl carbon is expected significantly further downfield (δ 160-185 ppm).[2][3][4]

  • Electronegativity: The nitrogen atoms within the pyrazole and pyrimidine rings withdraw electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield). This effect is most pronounced for carbons directly bonded to nitrogen (e.g., C3, C5, C2', C4', C6').

  • Resonance and Aromaticity: The delocalized π-electron systems of both heterocyclic rings influence the shielding of all ring carbons. The pyrimidine ring, being more electron-deficient than pyrazole, will generally exhibit carbons at higher chemical shifts.

Spectral Editing: The DEPT Experiment

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique for determining the number of protons attached to each carbon.[5] By running a series of DEPT experiments, we can edit the full 13C spectrum to differentiate carbon types:

  • DEPT-135: Shows CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary (C) carbons are absent.[6][7]

  • DEPT-90: Shows only CH signals as positive peaks.[1][6][7]

By comparing the broadband 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify all CH carbons (present in both DEPT experiments) and all quaternary carbons (present only in the broadband spectrum).[6]

2D Correlation Spectroscopy: HSQC and HMBC

Two-dimensional NMR provides through-bond connectivity information, forming the cornerstone of definitive assignment.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons (a one-bond correlation, ¹JCH).[8][9] Each peak in the 2D map connects a specific ¹H signal on one axis to a ¹³C signal on the other, instantly pairing up every protonated carbon.[9][10]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[10] HMBC is the most powerful tool for this analysis, as it allows us to piece the molecular puzzle together. For example, it can show a correlation from a proton on the pyrazole ring to a carbon on the pyrimidine ring, confirming the connectivity between the two rings. It is also the primary method for assigning quaternary carbons, which have no attached protons and thus no HSQC signal.[11]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate a complete and cross-verifiable dataset for the unambiguous structural elucidation of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment weigh Weigh 50-100 mg of sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filter Filter into clean 5mm NMR tube dissolve->filter H1 1H Spectrum C13 Broadband 13C DEPT135 DEPT-135 DEPT90 DEPT-90 HSQC HSQC HMBC HMBC assign_CH Assign protonated carbons (using HSQC) H1->assign_CH count_C Count unique carbons (from 13C) C13->count_C classify_C Classify C, CH, CH2, CH3 (using DEPT) C13->classify_C DEPT135->classify_C DEPT90->classify_C HSQC->assign_CH assign_Q Assign quaternary carbons & confirm connectivity (using HMBC) HMBC->assign_Q classify_C->assign_CH assign_CH->assign_Q final Final Structure Validation assign_Q->final

Figure 2: Comprehensive workflow for 13C NMR analysis.
Sample Preparation

Scientific integrity begins with meticulous sample preparation.[12]

  • Mass: Weigh approximately 50-100 mg of the purified compound.[13] 13C NMR is an insensitive technique due to the low natural abundance of the 13C isotope (1.1%), requiring a more concentrated sample than for 1H NMR.[14]

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is strategic: it is an excellent solvent for polar, nitrogen-containing heterocycles and its use allows for the observation of the acidic carboxylic acid proton in the ¹H spectrum, which would otherwise be exchanged in solvents like D₂O or CD₃OD.[3]

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[15] This step is critical as any suspended particulate matter will degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution.

NMR Data Acquisition

The following set of experiments should be performed on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • Standard Spectra:

    • ¹H NMR

    • Broadband ¹H-decoupled ¹³C NMR

  • Spectral Editing:

    • DEPT-135

    • DEPT-90

  • 2D Correlation Spectra:

    • ¹H-¹³C HSQC

    • ¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz)

Spectral Interpretation and Data Analysis

The analysis is a systematic process of elimination and confirmation, using the suite of acquired spectra to build an unassailable structural proof.

Predicted Chemical Shifts and DEPT Responses

Based on established principles and data from related heterocyclic systems, we can predict the approximate chemical shifts and expected DEPT responses for each carbon in the molecule.[16][17][18][19][20][21]

CarbonPredicted δ (ppm)Carbon TypeExpected DEPT-135Expected DEPT-90Justification
COOH 160 - 170CAbsentAbsentCarboxylic acid carbonyl, deshielded by two oxygen atoms.[2][3]
C2' 160 - 165CAbsentAbsentHighly deshielded by two adjacent nitrogen atoms in the pyrimidine ring.
C4', C6' 157 - 160CHPositivePositiveDeshielded by adjacent ring nitrogens. C6' is likely slightly downfield of C4' due to proximity to the pyrazole ring.
C3 148 - 155CAbsentAbsentQuaternary pyrazole carbon attached to two nitrogens (N2 and the pyrimidine N).
C5 138 - 145CHPositivePositivePyrazole CH carbon adjacent to N1. Its chemical shift is influenced by the attached pyrimidine ring.
C5' 115 - 122CHPositivePositivePyrimidine CH, typically the most upfield carbon in the ring due to its position relative to the nitrogens.
C4 108 - 115CAbsentAbsentQuaternary pyrazole carbon attached to the electron-withdrawing carboxylic acid group.
Step-by-Step Assignment Strategy
  • Carbon Count and Classification:

    • The broadband ¹³C spectrum should reveal all 8 unique carbon signals.

    • Compare the broadband spectrum with the DEPT-135 and DEPT-90 spectra. This will immediately group the signals:

      • CH carbons (4 total): C5, C4', C5', C6' will appear as positive signals in both DEPT-135 and DEPT-90.

      • Quaternary carbons (4 total): COOH, C4, C3, C2' will be present in the broadband spectrum but absent from both DEPT spectra.

  • Direct C-H Assignment via HSQC:

    • The HSQC spectrum will show four cross-peaks, definitively linking the four CH carbons (C5, C4', C5', C6') to their respective proton signals from the ¹H spectrum. This step assigns half of the carbon signals with high confidence.

  • Connectivity and Quaternary Assignment via HMBC:

    • The HMBC spectrum is used to complete the assignment. The key is to look for correlations from protons (whose positions are now known from HSQC) to the unassigned quaternary carbons.

Figure 3: Key expected HMBC correlations for structural confirmation.
  • Assigning the Carboxyl Carbon (COOH): The proton on C5 (H5) should show a three-bond correlation (³JCH) to the carboxyl carbon, definitively assigning the signal in the δ 160-170 ppm range.

  • Assigning the Pyrazole Quaternary Carbons (C3, C4): The H5 proton will be instrumental. It will show a two-bond (²JCH) correlation to C3 and a three-bond (³JCH) correlation to C4. This unambiguously assigns the two quaternary carbons of the pyrazole ring.

  • Assigning the Pyrimidine Quaternary Carbon (C2'): Protons H4' and H6' will both show two-bond (²JCH) correlations to the C2' carbon, locking in its assignment.

  • Confirming the Ring-Ring Linkage: A critical correlation for validating the entire structure is the expected three-bond (³JCH) coupling between the H6' proton on the pyrimidine ring and the C3 carbon on the pyrazole ring. This single cross-peak proves the two heterocyclic systems are connected at the correct positions.

Data Summary and Validation

Following the step-by-step analysis, the final assignments should be compiled into a comprehensive table.

CarbonAssigned δ (ppm)Carbon TypeValidation Method
COOH e.g., 164.5CHMBC from H5
C2' e.g., 162.1CHMBC from H4' and H6'
C6' e.g., 158.8CHHSQC; HMBC to C2' and C5'
C4' e.g., 158.5CHHSQC; HMBC to C2' and C5'
C3 e.g., 151.2CHMBC from H5 and H6'
C5 e.g., 141.0CHHSQC; HMBC to C3, C4, COOH
C5' e.g., 118.3CHHSQC; HMBC to C4' and C6'
C4 e.g., 110.7CHMBC from H5

Conclusion

The structural characterization of complex heterocyclic molecules like 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid requires an analytical strategy that is both rigorous and systematic. A simple 1D 13C NMR spectrum is merely the starting point. By logically integrating spectral editing techniques (DEPT-90, DEPT-135) with powerful 2D correlation experiments (HSQC, HMBC), one can move from a list of signals to a fully assigned and validated molecular structure. The workflow presented in this guide provides a field-proven methodology for achieving unambiguous assignments, ensuring the highest level of scientific integrity for researchers in drug discovery, synthesis, and materials science.

References

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][6]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link][1]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][13]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link][7]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link][5]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link][8]

  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link][2]

  • Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(17), 4504–4506. [Link][23]

  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1079-1090. [Link][3]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link][12]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][16]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link][17]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link][14]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link][24]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 548-555. [Link][22]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link][15]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][10]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link][18]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link][19]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link][25]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][4]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link][9]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link][11]

  • Afonso, C. A. M., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(12), 1435-1463. [Link][26]

  • Hafez, H. N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. [Link][20]

Sources

An In-Depth Guide to the Mass Spectrometric Analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, incorporating both pyrimidine and pyrazole scaffolds known for their diverse biological activities.[1] Accurate structural characterization and quantification are paramount for advancing research, profiling impurities, and studying metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose. This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule, detailing experimental design, instrumentation, and the rationale behind methodological choices. We delve into the predictable fragmentation pathways in both positive and negative ionization modes, offering a roadmap for researchers to identify and characterize the parent molecule and its potential derivatives.

Introduction to the Analyte

Chemical Significance and Structure

The title compound, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, features a pyrimidine ring linked to the N1 position of a pyrazole ring, which is further substituted with a carboxylic acid group at the C4 position. This unique arrangement of nitrogen-rich heterocycles and a carboxylic acid moiety dictates its physicochemical properties and, consequently, its behavior in a mass spectrometer.

Analytical Objectives

The primary goals of mass spectrometric analysis for this compound include:

  • Identity Confirmation: Verifying the molecular weight and elemental composition.

  • Structural Elucidation: Using fragmentation patterns to confirm the connectivity of the pyrimidine, pyrazole, and carboxylic acid groups.

  • Quantification: Measuring its concentration in complex matrices (e.g., plasma, reaction mixtures).

  • Impurity and Metabolite Profiling: Identifying related substances by recognizing the core scaffold and its characteristic fragments.

Physicochemical Properties

A summary of the key properties of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is essential for method development.

PropertyValueSource
Molecular Formula C₈H₆N₄O₂[2][3]
Molecular Weight 190.16 g/mol [2][3]
Monoisotopic Mass 190.0491 Da[2]
Predicted pKa 3.58 ± 0.10[2]
Topological Polar Surface Area 80.9 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]

Foundational Principles for Analysis

Choosing the Right Ionization Technique

The choice of ionization technique is critical for successfully analyzing the target molecule.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, thermally labile molecules like our analyte.[4] It gently transfers ions from solution to the gas phase, minimizing premature fragmentation and almost always preserving the molecular ion.[4] The presence of the acidic carboxylic acid group and basic nitrogen atoms makes the molecule amenable to ionization in both negative ([M-H]⁻) and positive ([M+H]⁺) modes, respectively. This is the recommended technique.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[5] While useful for creating a reproducible fragmentation library for certain small molecules, it is generally too harsh for a molecule of this nature and would likely result in the complete loss of the molecular ion, complicating interpretation.

The Power of Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum (MS1) provides the molecular weight, it offers little structural information. Tandem mass spectrometry (MS/MS) is required for deeper structural elucidation. In this process, the parent ion of interest (e.g., the [M-H]⁻ ion at m/z 189.04) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon), and the resulting fragment ions are mass-analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule.

Experimental Design and Methodology

A robust and reproducible analytical method is the cornerstone of trustworthy data. The following protocol is designed as a self-validating system for the LC-MS analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Overall Analytical Workflow

The logical flow of the experiment from sample to data is crucial for systematic analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A Dissolve Sample (e.g., in MeOH/H₂O) B Filter (0.22 µm) A->B C Inject into LC System (Reverse-Phase C18) B->C D ESI Source (Positive & Negative) C->D E MS1 Full Scan (Identify Parent Ion) D->E F Isolate Parent Ion E->F G Collision Cell (CID) (Induce Fragmentation) F->G H MS2 Scan (Detect Fragment Ions) G->H I Data Analysis (Interpret Spectra) H->I

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper dissolution ensures compatibility with the LC mobile phase and prevents clogging.
  • Protocol: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water. Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Parameters:

  • Rationale: A reverse-phase C18 column is chosen due to the moderate polarity of the analyte. A gradient elution is employed to ensure sharp peak shape and efficient separation from potential impurities.
  • Instrument: Standard HPLC or UHPLC system.
  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • Rationale: Parameters are optimized to maximize the signal of the parent ion while minimizing in-source fragmentation. Separate runs for positive and negative modes are recommended for comprehensive characterization.
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.
  • Ionization Mode: ESI Positive & ESI Negative.
  • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
  • Desolvation Temperature: 350-450 °C.
  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
  • Scan Range (MS1): m/z 50 - 500.
  • MS/MS Collision Energy: Ramp from 10-40 eV to capture both low and high-energy fragments.

Interpretation of Mass Spectra

Expected Full Scan (MS1) Ions

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition through accurate mass measurement.

Ion SpeciesIonization ModeCalculated m/zObserved m/z (Typical)
[M+H]⁺ Positive191.0563191.0565 ± 5 ppm
[M-H]⁻ Negative189.0417189.0415 ± 5 ppm
[M+Na]⁺ Positive213.0383213.0381 ± 5 ppm
Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

Negative mode is often highly informative for carboxylic acids. The initial and most favorable fragmentation is the loss of carbon dioxide.

Caption: Proposed fragmentation of [M-H]⁻ via loss of CO₂.

  • Primary Fragmentation: The deprotonated carboxylate group readily undergoes neutral loss of CO₂ (44.00 Da), a hallmark fragmentation for this functional group. This results in a major fragment ion at m/z 145.05 . The high stability of this fragment often makes it the base peak in the MS/MS spectrum.

  • Secondary Fragmentation: The resulting m/z 145.05 ion, representing the pyrimidinyl-pyrazole anion, can further fragment. A common pathway for pyrazole and pyrimidine rings is the loss of hydrogen cyanide (HCN, 27.01 Da), leading to a fragment at m/z 118.04 .[6][7]

Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)

In positive mode, protonation likely occurs on one of the basic ring nitrogens. The fragmentation is generally more complex than in negative mode.

Caption: Proposed fragmentation of [M+H]⁺ via sequential losses.

  • Primary Fragmentation: The protonated molecule can readily lose a molecule of water (H₂O, 18.01 Da) from the carboxylic acid group, yielding an acylium ion at m/z 173.05 .

  • Secondary Fragmentation: This acylium ion can subsequently lose carbon monoxide (CO, 28.00 Da) to form a fragment at m/z 145.05 . This ion corresponds to the protonated pyrimidinyl-pyrazole core.

  • Direct Fragmentation: An alternative, often concurrent pathway is the direct loss of the entire carboxyl group as formic acid (HCOOH, 46.01 Da), which would also lead to the fragment at m/z 145.05 .

  • Ring Fragmentation: Further fragmentation of the m/z 145.05 ion can proceed via cleavage of the pyrimidine or pyrazole rings, often resulting in the pyrimidine cation at m/z 79 or the pyrazole cation.

Conclusion and Field Applications

The mass spectrometric behavior of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is predictable and highly characterizable using modern LC-MS/MS techniques. Analysis in negative ESI mode provides a clear and diagnostic fragmentation pathway initiated by the loss of CO₂, which is invaluable for identification. Positive mode analysis offers complementary data, confirming the loss of the carboxylic acid functionality and providing insight into the stability of the heterocyclic core.

For researchers in drug development, this guide provides the necessary framework to:

  • Confirm the identity and purity of synthesized batches.

  • Develop quantitative assays for pharmacokinetic and pharmacodynamic studies.

  • Propose structures for metabolites by identifying modifications to the parent structure while observing the retention of key fragment ions.

By applying the principles and protocols outlined herein, scientists can generate high-quality, reliable mass spectrometric data, accelerating their research and development efforts.

References

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: Structural Insights, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While an experimentally determined crystal structure is not publicly available as of this publication, this guide leverages established principles of structural chemistry, computational modeling, and extensive data from analogous structures to present a robust predictive analysis. We will delve into the probable molecular geometry, supramolecular interactions, a proposed synthetic pathway, and expected spectroscopic signatures of the title compound. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction: The Significance of Pyrazole-Pyrimidine Scaffolds

The fusion of pyrazole and pyrimidine rings creates a molecular scaffold with a rich chemical space and diverse biological activities. Pyrazole derivatives are well-established pharmacophores, known for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The pyrimidine ring, a cornerstone of nucleic acids, also imparts a wide range of biological functions. The combination of these two heterocycles in 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid presents a molecule with intriguing potential for drug discovery, particularly in the design of kinase inhibitors and other targeted therapies. The carboxylic acid moiety further enhances its utility, providing a handle for the synthesis of amides, esters, and other derivatives, as well as influencing its pharmacokinetic properties.

Proposed Synthesis and Reaction Mechanism

A plausible and efficient synthetic route to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid can be designed based on well-established methods for the synthesis of N-arylpyrazoles and pyrazole-4-carboxylic acids.[2][3][4] A common strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Proposed Synthetic Protocol

A likely two-step synthesis is proposed, starting from commercially available 2-hydrazinopyrimidine and ethyl 2-formyl-3-oxopropanoate.

Step 1: Cyclization to form Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

  • To a solution of 2-hydrazinopyrimidine (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxopropanoate (1.05 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the ethyl ester intermediate.

Causality of Experimental Choices: Ethanol is a common and effective solvent for this type of condensation reaction. The addition of a catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the stable pyrazole ring.

Step 2: Hydrolysis to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).

  • The resulting precipitate is the desired carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices: A mixture of THF and water ensures the solubility of both the ester and the inorganic base. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. Acidification protonates the carboxylate to yield the final carboxylic acid, which, being less soluble in the acidic aqueous medium, precipitates out, allowing for easy isolation.

Proposed Synthesis Workflow Diagram

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis 2-Hydrazinopyrimidine 2-Hydrazinopyrimidine ReactionVessel1 Ethanol, Acetic Acid (cat.) Reflux, 4-6h 2-Hydrazinopyrimidine->ReactionVessel1 Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate->ReactionVessel1 Intermediate Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate ReactionVessel1->Intermediate ReactionVessel2 THF/Water, LiOH Room Temp, 12-24h Intermediate->ReactionVessel2 Purified Intermediate Acidification 1M HCl to pH 2-3 ReactionVessel2->Acidification FinalProduct 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid Acidification->FinalProduct

Caption: Proposed two-step synthesis of the title compound.

Predicted Crystal Structure and Supramolecular Assembly

In the absence of experimental single-crystal X-ray diffraction data, a predictive analysis of the crystal structure can be performed based on the known structures of analogous compounds.[5][6][7] Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for predicting molecular geometries and electronic properties.[8][9][10]

Predicted Molecular Structure

The molecule is expected to be largely planar, although some torsion between the pyrimidine and pyrazole rings is likely to minimize steric hindrance. The carboxylic acid group may also exhibit some rotation.

Caption: Predicted molecular structure of the title compound.

Table 1: Predicted Bond Lengths and Angles

Bond/AnglePredicted ValueJustification based on Analogues
C=O (carbonyl)~1.22 ÅTypical for carboxylic acids involved in hydrogen bonding.
C-O (hydroxyl)~1.32 ÅShorter than a typical C-O single bond due to resonance.
O-H (hydroxyl)~0.97 ÅStandard O-H bond length.
C-N (pyrazole)~1.35 ÅIndicative of the aromatic character of the pyrazole ring.[11]
N-N (pyrazole)~1.34 ÅCharacteristic of the pyrazole ring system.
C-C (pyrazole)~1.38 - 1.42 ÅReflects the delocalized π-system within the pyrazole ring.
C-N (pyrimidine)~1.33 ÅTypical for aromatic C-N bonds in pyrimidine.
Dihedral Angle10-30°A slight twist between the pyrimidine and pyrazole rings is expected to alleviate steric strain.
O-C=O Angle~123°Consistent with sp² hybridization of the carboxyl carbon.
Predicted Supramolecular Interactions

The crystal packing is likely to be dominated by strong intermolecular hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties, a common motif in the crystal structures of carboxylic acids.[6][7] Additionally, the nitrogen atoms of the pyrimidine and pyrazole rings can act as hydrogen bond acceptors, potentially leading to the formation of extended chains or sheets.[12][13]

  • π-π Stacking: The aromatic pyrimidine and pyrazole rings are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice.[14][15][16][17] These interactions are likely to be offset, with the electron-deficient pyrimidine ring interacting favorably with the electron-rich pyrazole ring.

Sources

A Technical Guide to the Solubility Profile of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Significance of Heterocyclic Scaffolds and Solubility

Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, with pyrimidine and pyrazole derivatives being particularly prominent.[5] Their structural versatility and ability to form key interactions with biological targets have led to their incorporation into numerous FDA-approved drugs for oncology and other diseases.[3][6] The title compound, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, combines these two important scaffolds, making it a molecule of significant interest for drug discovery programs.

However, the therapeutic potential of any compound cannot be realized without adequate solubility. Solubility, defined as the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution, directly impacts a drug's absorption and bioavailability.[1][2][7] Poorly soluble compounds often face significant hurdles, leading to unpredictable in vitro results, underestimated toxicity, and ultimately, a higher risk of failure during development.[8][9][10] Therefore, a thorough understanding and quantitative measurement of the solubility of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is not merely a characterization step but a critical prerequisite for its successful development.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational lens through which to predict solubility.[11][12] The molecular structure of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid offers several key features that will govern its interactions with various solvents:

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its ionization state is pH-dependent. In acidic aqueous solutions (low pH), it will be protonated and less polar, while in neutral to basic solutions (higher pH), it will deprotonate to the carboxylate form (-COO⁻), significantly increasing its polarity and potential for aqueous solubility.[13]

  • Pyrimidine and Pyrazole Rings: These nitrogen-containing aromatic rings are polar and can act as hydrogen bond acceptors. Their presence contributes to the overall polarity of the molecule.

  • Amphoteric Nature: The presence of an acidic carboxylic acid group and basic nitrogen atoms in the pyrimidine ring gives the molecule amphoteric characteristics. This suggests that its aqueous solubility will be lowest at its isoelectric point and will increase in both acidic and basic solutions.

Based on this structural analysis, it is predicted that the compound will exhibit low solubility in nonpolar (e.g., hexane, toluene) and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF), with solubility in aqueous and protic solvents being highly dependent on pH.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive and reliable solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard. This method measures the solubility of a compound after a state of equilibrium has been reached between the dissolved and undissolved solid material, providing a true measure of its thermodynamic potential to dissolve.[14][15]

Materials and Equipment
  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (solid, >95% purity)

  • Selected solvents (HPLC grade):

    • Aqueous Buffers: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline, PBS), pH 9.0 (Borate Buffer)

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

    • Nonpolar: Toluene

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (25 °C)

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other chemically resistant material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure that undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into its respective vial containing the compound.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[8][16] The system should be checked at intermediate time points (e.g., 24h and 48h) to ensure the concentration is no longer changing, confirming equilibrium has been reached.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is best achieved by centrifuging the vials and then carefully filtering the clear supernatant through a 0.45 µm syringe filter to remove any remaining particulates.[12]

  • Sample Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Quantification:

    • Calibration: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).[11]

    • Analysis: Inject the prepared standards and the diluted samples onto the HPLC system.

    • Calculation: Use the peak areas from the calibration standards to generate a linear regression curve. Calculate the concentration of the diluted sample from this curve and then multiply by the dilution factor to determine the final solubility concentration in the original solvent.[11]

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for presenting the results.

SolventSolvent TypePolarity IndexSolubility at 25 °C (mg/mL)
TolueneNonpolar2.4Expected Low
Acetonitrile (ACN)Polar Aprotic5.8Expected Moderate
Ethanol (EtOH)Polar Protic4.3Expected Moderate
Methanol (MeOH)Polar Protic5.1Expected Moderate-High
DMSOPolar Aprotic7.2Expected High
Aqueous Buffer, pH 2.0Aqueous10.2Expected Moderate
Aqueous Buffer, pH 7.4Aqueous10.2Expected High
Aqueous Buffer, pH 9.0Aqueous10.2Expected High

Interpretation: The results are expected to show a strong correlation between solvent polarity and solubility. High solubility in DMSO is anticipated due to its high polarity and ability to act as a strong hydrogen bond acceptor.[17] In aqueous media, the solubility is predicted to be significantly higher at neutral and basic pH (7.4 and 9.0) compared to acidic pH (2.0), which is consistent with the deprotonation of the carboxylic acid group, leading to a more polar and soluble carboxylate salt form.

Visualizations

Diagrams are essential for clarifying complex workflows and conceptual relationships.

G cluster_prep Preparation & Equilibration cluster_process Sample Processing cluster_analysis Quantification start Weigh Excess Solid Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate at 25°C (24-48h with agitation) add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter dilute Dilute Saturated Solution filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate Concentration vs. Calibration Curve hplc->calculate

Caption: Experimental workflow for the Shake-Flask solubility determination method.

G cluster_solute Intrinsic Molecular Factors cluster_solvent External Factors Compound 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid (Solute Properties) Polarity High Polarity Compound->Polarity HBA H-Bond Acceptors (N atoms) Compound->HBA HBD H-Bond Donor (-COOH) Compound->HBD pKa Amphoteric (Acidic & Basic sites) Compound->pKa Solvent Solvent Properties Solv_Polarity Solvent Polarity Solvent->Solv_Polarity Solv_Hbond H-Bonding Capacity Solvent->Solv_Hbond Solv_pH pH (for aqueous) Solvent->Solv_pH Solubility Observed Solubility (mg/mL) Polarity->Solubility HBA->Solubility HBD->Solubility pKa->Solubility Solv_Polarity->Solubility Solv_Hbond->Solubility Solv_pH->Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

Determining the solubility of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a fundamental step in evaluating its potential as a drug candidate. The structural features of the molecule—a combination of polar heterocyclic rings and an ionizable carboxylic acid group—suggest a complex solubility profile that is highly dependent on solvent choice and, particularly, on pH in aqueous environments. The detailed shake-flask protocol provided in this guide offers a reliable and systematic approach for researchers to generate the high-quality, thermodynamic solubility data required for informed decision-making in the drug discovery and development pipeline. This data will be instrumental in guiding formulation strategies, interpreting biological assay results, and ultimately advancing promising compounds toward clinical evaluation.

References

  • Flame, I. (2023). Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry. Autacoids J. 4:32.
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  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.).
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Stability and Degradation of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: A Predictive and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring both a pyrimidine and a pyrazole-4-carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents[1][2]. The long-term stability and degradation profile of any potential drug candidate is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive overview of the anticipated stability challenges and degradation pathways for this molecule. It synthesizes foundational chemical principles with field-proven methodologies to offer a robust framework for its experimental assessment. We will explore the intrinsic chemical liabilities of the pyrimidine and pyrazole ring systems and outline detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method, in line with international regulatory guidelines[3][4][5].

Introduction: The Imperative of Stability Analysis

In drug development, a molecule's journey from discovery to clinical application is contingent upon a thorough understanding of its chemical behavior. Stability testing is not merely a regulatory checkbox; it is a fundamental investigation into the molecule's intrinsic properties[4][5]. Forced degradation, or stress testing, is the cornerstone of this process. By subjecting the compound to harsh conditions—extremes of pH, oxidation, light, and heat—we can purposefully generate degradation products. This allows for the proactive identification of potential degradants, elucidation of degradation pathways, and the development of validated, stability-indicating analytical methods capable of separating and quantifying the parent compound from its impurities[3][6]. This guide will provide the scientific rationale and a detailed experimental blueprint for the comprehensive stability assessment of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Chemical Profile and Predicted Intrinsic Stability

The structure of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid combines several functional groups that dictate its chemical reactivity and potential degradation sites.

  • Pyrazole Ring: The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. While generally stable, it can be susceptible to oxidation[7]. The acidity of the N-H proton in unsubstituted pyrazoles is a key characteristic, though in this case, the nitrogen is substituted. Pyrazoles are known to be less basic than other azoles like imidazoles[8].

  • Pyrimidine Ring: This six-membered aromatic heterocycle is a core component of nucleobases and is known to be particularly susceptible to photodegradation through mechanisms like dimerization and hydration[9][10][11].

  • Carboxylic Acid Group: The carboxylic acid at the 4-position of the pyrazole ring imparts acidic properties to the molecule and provides a potential site for esterification or decarboxylation reactions, particularly under thermal stress.

  • N-Aryl Linkage: The C-N bond connecting the pyrimidine and pyrazole rings is an electronically significant linkage. This bond could be susceptible to hydrolytic cleavage under strong acidic or basic conditions.

The molecule's overall stability will be a composite of these individual characteristics. The electron-withdrawing nature of the pyrimidine ring likely influences the electronic properties and stability of the attached pyrazole ring.

Anticipated Degradation Pathways

Based on the functional moieties present, we can predict several primary degradation pathways under standard forced degradation conditions.

Hydrolytic Degradation (Acid & Base Catalyzed)

Hydrolysis is a common degradation pathway for compounds in aqueous solutions[12]. For 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, the most probable site of hydrolytic attack is the C-N bond linking the two heterocyclic rings.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., 0.1 M HCl), protonation of a nitrogen atom in the pyrimidine ring could activate the C-N bond towards nucleophilic attack by water, leading to cleavage.

  • Base-Catalyzed Hydrolysis: In strong alkaline conditions (e.g., 0.1 M NaOH), direct nucleophilic attack on the pyrimidine ring or other mechanisms could lead to similar bond scission. The carboxylic acid group will be deprotonated, which may influence the overall electron distribution and reactivity.

Oxidative Degradation

Oxidative stress is a critical factor in stability, often simulated using hydrogen peroxide (H₂O₂)[3][6].

  • N-Oxidation: The nitrogen atoms in both the pyrazole and pyrimidine rings, particularly the pyridine-like nitrogens, are susceptible to oxidation, forming N-oxides.

  • Ring Oxidation: Aromatic rings can undergo oxidation to form hydroxylated derivatives[7]. This is a plausible pathway for both the pyrazole and pyrimidine rings, potentially leading to ring-opened products upon further oxidation.

Photodegradation

Given the presence of the pyrimidine ring, photostability is a significant concern. Pyrimidine derivatives are known to absorb UV radiation, which can lead to excited states and subsequent chemical reactions[9][10].

  • Photochemical Reactions: Exposure to UV light, as specified in ICH Q1B guidelines, could induce reactions such as ring cleavage, dimerization with other molecules, or reactions with solvent radicals[4][9][13]. The presence of two conjugated aromatic systems suggests a high potential for photo-reactivity.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various reactions.

  • Decarboxylation: The pyrazole-4-carboxylic acid moiety may undergo decarboxylation at elevated temperatures, releasing CO₂ and yielding 1-(pyrimidin-2-yl)-1H-pyrazole.

  • Ring Cleavage: At higher temperatures, the heterocyclic rings themselves can undergo complex fragmentation and decomposition, often initiated by radical mechanisms[14][15]. Studies on similar energetic pyrazoles show that decomposition can be triggered by nitro group dissociation or hydrogen transfer, indicating the lability of ring structures under heat[16][17].

The diagram below illustrates these predicted degradation pathways.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., 0.1M HCl) P1 Cleavage Products (Pyrimidine + Pyrazole-4-COOH) Acid->P1 Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->P1 Oxidation Oxidation (e.g., 3% H₂O₂) P2 N-Oxides Oxidation->P2 P3 Hydroxylated Derivatives Oxidation->P3 Photo Photolysis (ICH Q1B) P4 Photo-adducts / Dimers Photo->P4 Thermal Thermal Stress (e.g., 80°C) P5 Decarboxylated Product Thermal->P5 Parent 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid Parent->P1 Bond Scission Parent->P2 N-Oxidation Parent->P3 Ring Hydroxylation Parent->P4 Photoreaction Parent->P5 Loss of CO₂

Caption: Predicted Degradation Pathways Under Stress.

Experimental Design: A Self-Validating Protocol

A robust stability study requires a meticulously planned experimental protocol. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is not overwhelmed and that secondary degradation is minimized[6].

Forced Degradation (Stress Testing) Workflow

The overall workflow is designed to systematically generate, analyze, and characterize degradation products.

G cluster_prep Phase 1: Sample Preparation & Stressing cluster_analysis Phase 2: Analysis cluster_char Phase 3: Characterization Prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) Stress Aliquot and apply stress conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Control Prepare unstressed control and blank samples. Prep->Control Neutralize Neutralize acid/base samples. Dilute all samples to working concentration. Stress->Neutralize HPLC Inject samples into validated Stability-Indicating HPLC-UV Method Neutralize->HPLC Control->HPLC Peak Identify and quantify parent peak. Identify and quantify degradant peaks. HPLC->Peak LCMS Inject stressed samples into LC-MS/MS (e.g., QToF) Peak->LCMS For unknown peaks Mass Determine m/z of degradants LCMS->Mass Structure Propose structures based on mass shift and fragmentation Mass->Structure

Caption: Workflow for Forced Degradation and Analysis.

Detailed Protocol for Forced Degradation

This protocol is a starting point and should be optimized to achieve the target 5-20% degradation.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in a suitable solvent mixture, such as acetonitrile:water (50:50). The use of a co-solvent may be necessary if solubility is limited in purely aqueous media[3].

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Store at 60°C for 24 hours. If no degradation is observed, increase the temperature or time.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Store at 60°C for 8 hours. Basic degradation is often faster than acidic.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 72 hours.

  • Thermal Degradation (Solid State): Store a small amount of the solid compound in an oven at 80°C for 72 hours. Dissolve in the stock solution solvent prior to analysis.

  • Photostability: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Processing: After the designated time, cool samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all stressed samples, along with an unstressed control, to a final concentration of ~100 µg/mL for analysis.

Stability-Indicating Method Development (UHPLC)

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation[12]. Reverse-phase HPLC (or UHPLC for higher resolution) is the standard technique[18].

  • Instrumentation: A UHPLC system with a photodiode array (PDA) detector is ideal.

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over 10-15 minutes should be employed to ensure the elution of both the polar parent compound and potentially less polar degradants.

  • Detection: The PDA detector should scan across a wide UV range (e.g., 200-400 nm) to identify the optimal wavelength for detection of the parent and all degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is confirmed by injecting all stressed samples and demonstrating that all degradant peaks are baseline-resolved from the parent peak.

Characterization of Degradants

Identifying degradation products is crucial for understanding the degradation pathways and assessing their potential toxicity.

  • LC-MS/MS: High-resolution mass spectrometry, such as LC-QToF-MS, is invaluable for this purpose[19]. It provides an accurate mass of the degradant, allowing for the determination of its elemental formula. MS/MS fragmentation patterns provide structural information that helps in elucidating the final structure.

  • NMR Spectroscopy: For definitive structural confirmation of major degradants, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[18].

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format.

Table 1: Summary of Forced Degradation Results

Stress Condition Treatment % Assay of Parent % Degradation No. of Degradants RRT of Major Degradant
Control Unstressed 100.0 0.0 0 -
Acid Hydrolysis 1 M HCl, 60°C, 24h 91.5 8.5 2 0.78
Base Hydrolysis 1 M NaOH, 60°C, 8h 85.2 14.8 3 0.85, 1.12
Oxidation 30% H₂O₂, RT, 24h 88.9 11.1 2 0.92
Thermal 80°C, 72h 98.1 1.9 1 1.25

| Photolysis | ICH Q1B | 93.4 | 6.6 | 2 | 0.65 |

(Note: Data are illustrative and must be generated experimentally.)

Conclusion

The stability of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is governed by the interplay of its constituent heterocyclic rings and carboxylic acid functional group. Predictive analysis suggests potential liabilities towards hydrolytic cleavage at the inter-ring C-N bond, oxidative N-oxidation or ring hydroxylation, photolytic reactions involving the pyrimidine ring, and thermal decarboxylation. This guide provides a comprehensive, authoritative framework for experimentally verifying these predictions. The detailed protocols for forced degradation and the development of a stability-indicating UHPLC method offer a clear path for researchers to generate the robust data required for regulatory submissions and to ensure the development of a safe, stable, and effective final drug product.

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The Pyrazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinase Challenge and the Pyrazole Solution

The human kinome, comprising over 500 protein kinases, represents a vast and critical network of cellular regulation.[1] These enzymes, by catalyzing the phosphorylation of specific substrates, govern nearly all biological pathways, from cell proliferation and differentiation to metabolism and apoptosis.[1][2] It is therefore not surprising that dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer.[2][3] This has made kinases one of the most intensely pursued target classes in the pharmaceutical industry.[4]

The journey to effectively drug the kinome, however, is fraught with challenges. The highly conserved nature of the ATP-binding site across different kinases makes achieving inhibitor selectivity a formidable task.[5][6] The landmark approval of Imatinib in 2001 marked a paradigm shift, proving that kinases were indeed druggable and heralding an era of targeted therapy.[7] In the two decades since, medicinal chemists have explored a universe of chemical scaffolds to find cores that offer the right balance of potency, selectivity, and drug-like properties.[8][9]

Among these, the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—has emerged as a uniquely effective and "privileged" scaffold.[3][10] Its synthetic accessibility and versatile chemical properties allow it to serve as a foundational framework in a multitude of kinase inhibitors.[11][12] As of 2023, eight of the 74 small molecule kinase inhibitors approved by the US FDA contain a pyrazole ring, a testament to its significance.[3][12] This guide provides a comprehensive technical overview of the discovery and development of pyrazole-based kinase inhibitors, from fundamental chemistry and mechanism of action to synthetic strategies, preclinical evaluation, and future outlooks.

Chapter 1: The Pyrazole Scaffold - A Privileged Chemo-Architectural Core

The success of the pyrazole scaffold in kinase inhibitor design is not accidental; it stems from its intrinsic physicochemical properties. The five-membered ring contains two nitrogen atoms: one (N-1) is pyrrole-like and can act as a hydrogen bond donor, while the other (N-2) is pyridine-like and can serve as a hydrogen bond acceptor.[3][13] This dual functionality allows the pyrazole core to form critical hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding pocket, a common feature of many Type I inhibitors.[1]

Furthermore, the pyrazole nucleus is metabolically stable, a crucial factor contributing to its increased use in newly approved drugs.[14] Its structure allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's properties.[11] By modifying substituents, researchers can enhance binding affinity, improve selectivity against off-target kinases, and optimize pharmacokinetic properties like solubility and cell permeability.[3][11] The pyrazole ring itself can act as a bioisostere for an aryl group, often improving the lipophilicity and solubility profile of the drug candidate.[13] This inherent versatility and the ability to serve as a robust anchoring point for various functional groups are why it is considered a privileged structure in medicinal chemistry.[3][12]

Chapter 2: Mechanism of Action and Kinase Binding Modes

The majority of pyrazole-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction.[15] These inhibitors are broadly categorized based on the conformational state of the kinase they bind to.

  • Type I Inhibitors: These bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif in the activation loop is in the "in" state (DFG-in). These inhibitors typically form one or more hydrogen bonds with the kinase hinge region. Ruxolitinib, a potent JAK1/JAK2 inhibitor, is a classic example of a Type I inhibitor where the pyrazole core is directly linked to a pyrrolo[2,3-d]pyrimidine scaffold that interacts with the hinge.[3]

  • Type II Inhibitors: These inhibitors bind to the inactive (DFG-out) conformation. They occupy the ATP pocket but also extend into an adjacent allosteric pocket created by the outward flip of the DFG motif. This often allows for additional interactions and can lead to improved selectivity. The inhibitor BIRB 796, a p38α MAP kinase inhibitor, exemplifies this, where the tert-butyl group of the pyrazole occupies a lipophilic pocket exposed only in the DFG-out conformation.[16]

The specific interactions are dictated by the overall structure of the inhibitor. Docking studies and X-ray crystallography are invaluable tools for elucidating these binding modes.[17][18][19] For instance, in a series of p38 MAP kinase inhibitors, crystal structures confirmed that adding a basic nitrogen to a substituent induced a favorable interaction with the Asp112 residue of the enzyme.[18][20]

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region dfg_motif DFG Motif gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor Pyrazole Inhibitor inhibitor->hinge H-Bonds inhibitor->hydrophobic_pocket Hydrophobic Interactions atp ATP atp->hinge Blocked

Caption: General binding mode of a pyrazole kinase inhibitor in the ATP pocket.

Chapter 3: The Art of Optimization: Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of medicinal chemistry, guiding the iterative process of transforming a moderately active "hit" into a potent and selective clinical candidate. For pyrazole-based inhibitors, SAR explores how modifying substituents at different positions on the pyrazole ring and its appended moieties affects biological activity.

A prime example comes from the development of p38 MAP kinase inhibitors. Researchers systematically explored the structure-activity relationships at the 5-position of the pyrazole core.[17] By introducing nitrogen-linked substituents, they could modulate the inhibitor's properties. The use of calculated log D (a measure of lipophilicity at a specific pH) in tandem with structure-based design was crucial for improving the in vivo activity of the molecules.[17][18]

Similarly, in the development of JAK inhibitors, substitutions on the pyrazole ring proved critical for achieving selectivity. For Golidocitinib, an ortho substitution on the pyrazole ring was important for its selectivity for JAK1 over the closely related JAK2.[3]

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Pyrazole Derivatives

Parent ScaffoldPosition of ModificationModificationTarget KinaseChange in Potency (IC50)Reference
3,5-diphenylpyrazolePhenyl group at C3Add p-COOHMeprin αDecreased activity[21]
3,5-diphenylpyrazolePhenyl group at C3Add p-COOHMeprin βIncreased activity[21]
2-amino-pyrimidine derivativePyrazole ringortho-substitutionJAK1/JAK2Increased selectivity for JAK1[3]
Pyrazolo[4,3-c]pyridineN-1 of PyrazoleRemove CH3 groupTbPEX14Slightly decreased activity[22]
AminopyrazoleN-linked phenylPlanar structureJNK3 vs p38>2800-fold selectivity for JNK3[23]

These examples underscore a key principle: even small structural modifications can have a profound impact on potency and selectivity.[24] The process is a multi-parameter optimization challenge, balancing target affinity with properties like solubility, metabolic stability, and cell permeability.

Chapter 4: Synthetic Strategies for Pyrazole-Based Inhibitors

The synthetic accessibility of the pyrazole core is a major reason for its widespread use.[3] A variety of synthetic routes exist, with the most common being the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. This classical approach allows for significant diversity in the final product by varying the substituents on both starting materials.

More advanced and novel synthetic methods are continuously being developed to facilitate the creation of complex pyrazole analogues. For example, in the pursuit of p38 inhibitors, a new chemical method using dithietanes was developed to assemble nitrogen-linked substituents at the 5-position of the pyrazole, a modification that was difficult to achieve through traditional means.[17][20]

G start1 1,3-Dicarbonyl Compound intermediate Condensation Reaction (e.g., Knorr Synthesis) start1->intermediate start2 Hydrazine Derivative start2->intermediate product Substituted Pyrazole Core intermediate->product mod1 Further Functionalization (e.g., Suzuki Coupling) product->mod1 final Final Kinase Inhibitor mod1->final

Caption: Generalized synthetic workflow for pyrazole-based kinase inhibitors.

Chapter 5: Preclinical Evaluation: From Bench to In Vivo Efficacy

The development of a pyrazole-based kinase inhibitor follows a rigorous preclinical testing funnel designed to assess its potency, selectivity, mechanism of action, and potential for therapeutic use.

G cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation hts High-Throughput Screening (HTS) sar SAR & Lead Optimization hts->sar invitro In Vitro Assays (Biochemical & Cellular) sar->invitro invivo In Vivo Models (Xenografts) invitro->invivo adme ADME/Tox Profiling invivo->adme clinical Clinical Trials adme->clinical Candidate Selection

Sources

Initial Bioactivity Screening of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive, tiered strategy for the initial bioactivity screening of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a novel heterocyclic compound. Recognizing the pharmacological significance of both pyrimidine and pyrazole scaffolds, this document provides a rationale and detailed protocols for a systematic evaluation cascade. The guide begins with essential physicochemical characterization, followed by primary screening for general cytotoxicity and antimicrobial activity. Subsequently, it outlines a pathway for preliminary anticancer evaluation, including leveraging the NCI-60 screen, and culminates in hypothesis-driven mechanistic studies focusing on kinase inhibition. The methodologies are presented to ensure scientific integrity, reproducibility, and the generation of a robust preliminary dataset to guide future drug development efforts.

Foundational Rationale and Strategic Overview

The integration of pyrimidine and pyrazole rings into a single molecular entity, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, presents a compelling starting point for drug discovery. Both heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[1]

  • Pyrimidine Derivatives: As fundamental components of nucleic acids, pyrimidines are integral to life sciences. Their derivatives are cornerstones in antiviral and anticancer therapies, with notable examples being zidovudine and 5-fluorouracil.

  • Pyrazole Derivatives: This class of compounds exhibits a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4] The pyrazole ring is a versatile scaffold that can be modified to fine-tune pharmacological properties.

The strategic fusion of these two pharmacophores suggests a high potential for discovering novel biological activities. This guide proposes a screening cascade designed to efficiently probe this potential, moving from broad phenotypic assays to more specific, target-oriented investigations.

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Initial_Screening_Workflow Figure 1: Overall Screening Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Secondary & Mechanistic Evaluation PhysChem Physicochemical Characterization (Purity, Solubility, Stability) Cytotoxicity General Cytotoxicity Assays (e.g., MTT, LDH) PhysChem->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) PhysChem->Antimicrobial Anticancer Anticancer Screening (NCI-60 Panel) Cytotoxicity->Anticancer If selective cytotoxicity is observed TargetID Hypothesis-Driven Target ID (e.g., Kinase Profiling) Anticancer->TargetID To elucidate mechanism of action

Caption: A tiered workflow for the initial bioactivity screening of a novel compound.

Part 1: Essential Physicochemical Characterization

Before any biological evaluation, a thorough physicochemical characterization is mandatory to ensure the quality and integrity of the experimental data.[5][6][7][8][9] These properties are fundamental for drug design, delivery, and pharmacokinetic studies.[5]

Table 1: Key Physicochemical Parameters and Methodologies

ParameterRecommended MethodRationale and Importance
Identity & Purity NMR, LC-MS, HPLCConfirms the chemical structure and ensures that the observed biological activity is not due to impurities. A purity level of >95% is recommended for initial screening.
Aqueous Solubility Thermodynamic or Kinetic Turbidimetric AssaysDetermines the maximum concentration achievable in aqueous buffers used for biological assays, preventing compound precipitation and ensuring accurate dosing.
Lipophilicity (LogP/LogD) RP-HPLC or Shake-Flask MethodPredicts the compound's ability to cross cell membranes and can indicate potential for off-target effects or poor solubility.
Chemical Stability HPLC analysis of compound in assay buffer over timeVerifies that the compound does not degrade under the experimental conditions (e.g., temperature, pH) of the biological assays.

Part 2: Primary Biological Screening

This phase aims to cast a wide net to identify any significant biological activity.

General Cytotoxicity Assessment

Expertise & Experience: It is crucial to first establish the compound's intrinsic cytotoxicity. This data provides a baseline for all subsequent cell-based assays and helps differentiate between targeted antiproliferative effects and non-specific toxicity. A standard approach involves testing against both a cancerous and a non-cancerous cell line to get an early indication of selectivity.

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[10][11][12]

  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) and a non-cancerous human fibroblast line (e.g., MRC-5) in separate 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[10]

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of this cytosolic enzyme from cells with compromised membrane integrity.[10][12][13][14][15]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture (commercially available kit) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[12]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with detergent).[13]

Trustworthiness: Performing both MTT (metabolic activity) and LDH (membrane integrity) assays provides a more robust assessment of cytotoxicity, as they measure different cellular endpoints. Concordant results from both assays increase confidence in the data.

Antimicrobial Activity Screening

Expertise & Experience: The pyrazole and pyrimidine nuclei are present in numerous antimicrobial agents.[1] Therefore, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC).[16][17][18][19]

  • Strain Selection: Use a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[16][20]

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration.[16]

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (known antibiotic/antifungal), a negative control (broth only), and a growth control (broth with inoculum and vehicle).

  • Incubation: Incubate the plates for 16-20 hours at 37°C.[17][18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[16][17]

Part 3: Secondary Screening and Mechanistic Exploration

If the primary screens yield promising results (e.g., selective cytotoxicity against cancer cells), the following steps are designed to deepen the investigation.

Anticancer Evaluation: The NCI-60 Human Tumor Cell Line Screen

Authoritative Grounding: The National Cancer Institute's (NCI) 60-cell line panel is a powerful, publicly available resource for anticancer drug screening.[21][22][23][24] It provides data on a compound's potency and selectivity across nine different types of human cancer.[22][24]

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NCI60_Process Figure 2: NCI-60 Screening Funnel cluster_0 NCI-60 Workflow Submission Compound Submission SingleDose Single-Dose Screen (10 µM against 60 cell lines) Submission->SingleDose FiveDose Five-Dose Assay (If active) SingleDose->FiveDose Passes Threshold COMPARE COMPARE Analysis (Suggests Mechanism of Action) FiveDose->COMPARE

Caption: The streamlined process of the NCI-60 anticancer drug screen.

Methodology Overview:

  • Initial Screen: The compound is first tested at a single high concentration (10⁻⁵ M) against all 60 cell lines.[25]

  • Five-Dose Screen: If significant growth inhibition is observed, the compound proceeds to a five-dose screen to generate dose-response curves for each cell line.[25]

  • Data Analysis: The output provides key metrics like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% cell kill).

  • COMPARE Analysis: The most valuable aspect is the COMPARE algorithm, which correlates the compound's unique pattern of activity across the 60 cell lines with a database of known anticancer agents, thereby generating hypotheses about its mechanism of action.[23]

Hypothesis-Driven Mechanistic Study: Kinase Inhibition

Expertise & Experience: The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a well-known kinase inhibitor framework.[26][27] Given that many anticancer drugs target protein kinases, investigating this possibility is a logical next step, especially if the NCI-60 COMPARE analysis suggests a kinase inhibitor-like pattern.

  • Target Selection: Choose a panel of kinases for screening. This can be a broad panel covering different families or a focused panel based on the NCI-60 COMPARE results.

  • Assay Format: Utilize a reputable commercial service or an in-house platform. Common formats include fluorescence-based, luminescence-based, or radiometric assays.[28][29][][31][32]

  • Execution (Example using a luminescence-based assay): a. A specific kinase, its substrate, and ATP are combined in a reaction buffer. b. The test compound is added at various concentrations. c. The reaction is incubated to allow for phosphorylation. d. A detection reagent is added that produces a luminescent signal inversely proportional to the amount of ATP remaining (i.e., higher kinase activity consumes more ATP, leading to a lower signal).

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control and determine the IC₅₀ value for each kinase.

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Kinase_Inhibition_MOA Figure 3: Hypothesized Mechanism of Action cluster_0 Kinase-Driven Proliferation Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates Proliferation Cancer Cell Proliferation Substrate->Proliferation Activates Signaling Cascade Compound 1-(Pyrimidin-2-yl)-1H-pyrazole- 4-carboxylic acid Compound->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Synthesis and Future Directions

The culmination of this screening cascade will yield a preliminary bioactivity profile for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Table 2: Interpreting Outcomes and Planning Next Steps

Screening OutcomeInterpretationNext Steps
Selective cytotoxicity against specific cancer cell lines in NCI-60. The compound may possess a targeted anticancer mechanism.Pursue mechanistic studies (e.g., kinase profiling, cell cycle analysis). Initiate structure-activity relationship (SAR) studies.
Potent, broad-spectrum antimicrobial activity (low MICs). Potential as a lead for a new class of anti-infective agents.Determine minimum bactericidal/fungicidal concentration (MBC/MFC). Test against resistant strains. Assess for in vivo efficacy in animal models.
General cytotoxicity with low IC₅₀ against both cancerous and non-cancerous cells. The compound has non-specific toxicity, making it a less desirable drug candidate.Consider derivatization to improve selectivity. De-prioritize unless a specific cytotoxic application is envisioned.
No significant activity observed in primary screens. The compound may be inactive in these contexts or its activity lies outside the scope of these assays.Consider screening in other therapeutic areas (e.g., anti-inflammatory, neurological) or against different target classes.

This structured approach ensures that resources are directed efficiently, building a solid, evidence-based foundation for any subsequent, more intensive drug development program.

References

A consolidated list of authoritative sources cited within this guide.

  • Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Flame, I. (2023). Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry. Autacoids J., 4:32.
  • IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds.
  • Rathod C.P. (2011). Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. Indo American Journal of Pharm Research, 1(6):506-515.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • ITQB. (n.d.). Physicochemical characterization of small drug molecules by capillary electrophoresis.
  • Ayurveda Encyclopedia. (2024). A review on biological activity of pyrazole contain pyrimidine derivatives.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • Benchchem. (n.d.). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology.
  • Wikipedia. (n.d.). Broth microdilution.
  • BMG LABTECH. (2020). Kinase assays.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • ijrpr. (n.d.). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • National Center for Biotechnology Information. (n.d.). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Center for Biotechnology Information. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science.
  • IJTSRD. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • MDPI. (n.d.). Novel Heterocyclic Bioactive Compounds: Design, Synthesis and Biological Evaluation.
  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds.
  • Revvity. (n.d.). NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide.
  • ResearchGate. (2025). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database.
  • Wikipedia. (n.d.). NCI-60.
  • Taylor & Francis. (n.d.). NCI-60 – Knowledge and References.
  • ScienceScholar. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences.
  • Der Pharma Chemica. (n.d.). Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4.
  • PubMed. (n.d.). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • OUCI. (n.d.). Overview on Biological Activities of Pyrazole Derivatives.

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Methodological & Application

Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds containing pyrazole and pyrimidine scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The title compound, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, is a key building block in the synthesis of various bioactive molecules. This application note provides a comprehensive and detailed protocol for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. The described methodology is a three-step process commencing with the synthesis of 2-hydrazinopyrimidine, followed by a cyclocondensation to form the pyrazole ester, and culminating in the hydrolysis to the final carboxylic acid.

Scientific Rationale and Overview

The synthetic strategy hinges on the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] In this protocol, 2-hydrazinopyrimidine serves as the binucleophilic hydrazine component. The 1,3-dielectrophilic partner is ethyl 2-formyl-3-oxopropanoate, which provides the three-carbon backbone for the pyrazole ring and conveniently introduces the carboxylate functionality at the desired 4-position. The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Hydrazinopyrimidine cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A 2-Chloropyrimidine C 2-Hydrazinopyrimidine A->C Reflux B Hydrazine hydrate B->C E Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate C->E Ethanol, Acetic Acid (cat.) Reflux D Ethyl 2-formyl-3-oxopropanoate D->E G 1-(Pyrimidin-2-yl)-1H-pyrazole- 4-carboxylic acid E->G 1. Reflux 2. Acidification (HCl) F NaOH, H2O/EtOH F->G

Figure 1: Overall synthetic route for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-ChloropyrimidineReagent grade, 98%Sigma-AldrichCorrosive, handle with care.
Hydrazine hydrateReagent grade, 80%Sigma-AldrichToxic and corrosive, handle in a fume hood.
EthanolAnhydrousFisher Scientific
Ethyl 2-formyl-3-oxopropanoateTechnical gradeTCI ChemicalsIrritant.[1][2]
Acetic acid, glacialACS gradeVWRCorrosive.
Sodium hydroxide (NaOH)Pellets, 99%EMD MilliporeCorrosive.
Hydrochloric acid (HCl), concentratedACS gradeFisher ScientificCorrosive.
Diethyl etherAnhydrousSigma-AldrichFlammable.
Sodium sulfate (Na2SO4), anhydrousACS gradeVWR
Deuterated solvents for NMRNMR gradeCambridge Isotopee.g., DMSO-d6

Experimental Protocols

Part 1: Synthesis of 2-Hydrazinopyrimidine

This procedure is adapted from the synthesis of similar hydrazino-heterocycles.[3][4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrimidine (11.45 g, 0.1 mol) and ethanol (100 mL).

  • Addition of Hydrazine Hydrate: While stirring, carefully add hydrazine hydrate (25 mL, 0.5 mol) to the solution. Caution: The reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 2-hydrazinopyrimidine.

Part 2: Synthesis of Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

This cyclocondensation reaction is a classic example of pyrazole synthesis.[5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinopyrimidine (11.0 g, 0.1 mol), ethyl 2-formyl-3-oxopropanoate (14.4 g, 0.1 mol), and ethanol (150 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Reflux: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 3:7).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL). The product can be further purified by recrystallization from ethanol to afford ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate.

Part 3: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

This final step involves the saponification of the ester.[6]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (21.8 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Hydrolysis: Add sodium hydroxide (6.0 g, 0.15 mol) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Precipitation: Carefully acidify the solution to pH 3-4 with concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60-70 °C to yield the final product, 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Characterization Data

  • Appearance: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6): The expected proton NMR spectrum would show characteristic signals for the pyrimidine and pyrazole protons. The pyrimidine ring protons would likely appear as a doublet and a triplet in the aromatic region. The pyrazole protons would appear as two singlets, also in the aromatic region. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, which is exchangeable with D2O.

  • 13C NMR (100 MHz, DMSO-d6): The carbon spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, as well as the carbons of the pyrazole and pyrimidine rings.

  • Mass Spectrometry (ESI-MS): Calculated for C8H6N4O2. The mass spectrum should show the corresponding [M+H]+ or [M-H]- peak.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure complete reaction by extending reflux time. Minimize losses by careful handling during precipitation and filtration.
Formation of regioisomers in Step 2Reaction of the hydrazine at the other nitrogen.The regioselectivity is generally high in this type of reaction. If isomers are detected, purification by column chromatography may be necessary.
Incomplete hydrolysis in Step 3Insufficient base or reaction time.Increase the amount of NaOH or extend the reflux time. Monitor the reaction closely by TLC.
Product is an oil or gummy solidPresence of impurities or residual solvent.Ensure thorough washing and drying of the final product. Recrystallization from a suitable solvent system may be required.

Safety Precautions

  • 2-Hydrazinopyrimidine: This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate PPE.

  • Ethyl 2-formyl-3-oxopropanoate: May cause skin and eye irritation.[1][2] Avoid contact with skin and eyes.

  • Concentrated acids and bases: Are corrosive and should be handled with extreme care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • MSDS of ethyl 2-formyl-3-oxopropanoate. (n.d.). Retrieved from [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

  • Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. (n.d.). International Journal of Current Research. Retrieved from [Link]

  • Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. (2023, April 20). Growing Science. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION PYRIMIDINE. (2020, September 30). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). (2025, August 5). ResearchGate. Retrieved from [Link]

Sources

Application Note: A Robust Preparative HPLC Method for the Purification of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, optimized, and robust protocol for the purification of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. The methodology is centered around reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for the separation of intermediates and active pharmaceutical ingredients (APIs)[1][2]. We delve into the scientific rationale behind method development, from understanding the analyte's physicochemical properties to the systematic optimization of chromatographic parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable, scalable, and self-validating purification strategy.

Introduction: The Importance of Purity

Heterocyclic compounds containing pyrazole and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents[3][4][5]. 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a valuable intermediate in the synthesis of such molecules. The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower final product yields, and introduce potentially toxic components. High-performance liquid chromatography (HPLC) is an indispensable tool for ensuring the requisite purity of pharmaceutical compounds throughout the development pipeline[1][6]. This document provides a comprehensive framework for its purification.

Analyte Characterization: The Key to Method Development

A successful purification strategy begins with a thorough understanding of the target molecule's properties. The behavior of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in a chromatographic system is dictated by its structure and physicochemical characteristics.

PropertyValueSource
Molecular Formula C₈H₆N₄O₂[7]
Molecular Weight 190.16 g/mol [7]
Predicted pKa 3.58 ± 0.10[7]
Appearance White to pale yellow powder (Typical)N/A
Solubility Expected to be soluble in polar organic solvents like DMSO, Methanol; sparingly soluble in water.[8]

The most critical parameter for developing a reversed-phase HPLC method for this compound is its pKa of 3.58 [7]. This value indicates it is a moderately weak acid. The ionization state of the carboxylic acid group will dramatically affect its retention on a nonpolar stationary phase. This fundamental principle forms the cornerstone of our method.

The Scientific Rationale: Controlling Retention through pH

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. For optimal retention and sharp, symmetrical peaks of an acidic compound like ours, its ionization must be suppressed.

When the mobile phase pH is significantly above the pKa, the carboxylic acid exists in its ionized, carboxylate form (-COO⁻). This charged form is highly polar and will have very little affinity for the nonpolar C18 stationary phase, leading to poor retention and early elution.

Conversely, when the mobile phase pH is at least 1.5-2 units below the pKa, the equilibrium shifts to the protonated, neutral form (-COOH). This form is significantly less polar, allowing for effective hydrophobic interaction with the stationary phase, resulting in good retention, better separation from polar impurities, and improved peak shape.

Figure 1: Rationale for mobile phase pH selection based on analyte pKa.

Systematic Purification Workflow

A structured approach is essential for developing a robust and reproducible HPLC method[2][9]. The workflow transitions from a small-scale analytical "scouting" run to an optimized preparative scale purification.

G start Crude Material sample_prep 1. Sample Preparation Dissolve in min. DMSO/MeOH Dilute with Mobile Phase A start->sample_prep analytical_scout 2. Analytical Scouting Fast gradient to find elution % of target sample_prep->analytical_scout method_opt 3. Method Optimization Shallow gradient around target elution % for resolution analytical_scout->method_opt prep_hplc 4. Preparative HPLC Scale up optimized method Inject larger quantity method_opt->prep_hplc fraction_collect 5. Fraction Collection Collect peaks based on UV signal prep_hplc->fraction_collect analysis 6. Purity Analysis Inject collected fractions into analytical HPLC to check purity fraction_collect->analysis end Pure Compound (>95%) analysis->end

Figure 2: Overall workflow for the HPLC purification process.

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (FA) or Trifluoroacetic Acid (TFA), Dimethyl sulfoxide (DMSO).

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV-Vis or Photodiode Array (PDA) detector[6], and a fraction collector.

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Preparative: C18, 21.2 x 150 mm, 5 µm (or similar, size dependent on loading requirements)

Step 1: Sample Preparation
  • Weigh the crude 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid material.

  • Add a minimal amount of DMSO or Methanol to fully dissolve the solid. Causality: Using a strong organic solvent ensures complete dissolution before introduction to the aqueous mobile phase, preventing precipitation on the column.

  • Dilute the resulting solution with Mobile Phase A (see below) until the final concentration is approximately 10-20 mg/mL. The concentration may need to be adjusted based on solubility.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

Step 2: Analytical Method Development (Scouting)

The goal here is to quickly determine the approximate acetonitrile concentration required to elute the target compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detector UV at 254 nm
Gradient 5% to 95% B over 15 minutes

Analysis: Observe the retention time (RT) of the main peak. For example, if the peak elutes at 10 minutes in this 15-minute gradient, the approximate elution percentage of Acetonitrile can be calculated. This information is crucial for designing the preparative gradient.

Step 3: Preparative Method and Purification

The preparative method uses a shallower gradient focused around the elution percentage found in the scouting run to maximize resolution between the target compound and its impurities.

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20 mL/min (adjust based on column dimension)
Injection Volume 1-5 mL (dependent on concentration and loading capacity)
Detector UV at 254 nm
Gradient Example: If scouting showed elution at ~40% B, a suitable preparative gradient would be: 25% to 55% B over 30 minutes.

Protocol:

  • Equilibrate the preparative column with the starting mobile phase composition (e.g., 25% B) for at least 5-10 column volumes.

  • Inject the prepared, filtered sample.

  • Run the preparative gradient.

  • Set the fraction collector to trigger collection based on the UV signal threshold, collecting the main peak into separate tubes.

  • After the main peak has eluted, run a high-percentage wash step (e.g., 95% B) to clean the column of any strongly retained impurities.

  • Re-equilibrate the column at starting conditions before the next injection.

Step 4: Post-Purification Analysis
  • Take a small aliquot from each collected fraction containing the main peak.

  • Inject these aliquots into the analytical HPLC system using the optimized analytical method (a shallow gradient is preferred for purity analysis).

  • Combine the fractions that show a purity of >95% (or the desired level).

  • Remove the solvent (Acetonitrile/Water/Formic Acid) via rotary evaporation or lyophilization to obtain the pure solid compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Mobile phase pH is too close to pKa; column overload.Decrease mobile phase pH by using 0.1% TFA instead of FA. Reduce injection mass.
Poor Resolution Gradient is too steep.Decrease the gradient slope (e.g., change from a 30% to a 20% change in B over the same time).
Compound Crashing Out Poor solubility of sample in the initial mobile phase.Decrease the initial injection concentration. Ensure the sample is fully dissolved in organic solvent before dilution.
No Retention Incorrect mobile phase pH (too high).Confirm the mobile phase is acidic (pH < 3).

Conclusion

This application note provides a scientifically grounded and systematic protocol for the preparative HPLC purification of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. By leveraging the fundamental relationship between the analyte's pKa and the mobile phase pH, this reversed-phase method offers high resolution, scalability, and reproducibility. The described workflow, from analytical scouting to preparative separation and purity verification, establishes a self-validating system essential for the rigorous demands of pharmaceutical development.

References

Application Notes and Protocols for the Characterization of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most significant classes of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas. Within the landscape of kinase inhibitor discovery, the pyrazole ring system has been identified as a "privileged scaffold".[1][2] This is due to its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of various kinases. Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, underscoring its importance in medicinal chemistry.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel pyrazole-containing compound, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid , as a potential kinase inhibitor. While the specific kinase targets of this particular molecule are yet to be fully elucidated in publicly available literature, its structural motifs are highly suggestive of kinase-directed activity. For instance, various pyrazole carboxamide derivatives have demonstrated potent inhibition of kinases such as IRAK4, a key player in inflammatory signaling.[3][4] Furthermore, compounds featuring a pyrimidinyl-pyrazole core have shown activity against kinases like FLT3 and CDKs, which are critical in cell cycle regulation and oncogenesis.[5][6]

Therefore, this application note will present a systematic and robust workflow for the comprehensive characterization of this and similar novel compounds. We will detail a multi-tiered approach, beginning with broad-spectrum kinase profiling to identify potential targets, followed by detailed biochemical and cellular assays to determine potency, selectivity, and true cellular target engagement. The protocols provided herein are designed to be self-validating, incorporating essential controls and data analysis procedures to ensure the generation of high-quality, reproducible data.

Part 1: Initial Target Identification via Broad-Spectrum Kinase Profiling

The first crucial step in characterizing a novel potential kinase inhibitor is to understand its selectivity profile across the human kinome.[7][8] This is essential not only for identifying the primary therapeutic target(s) but also for flagging potential off-target effects that could lead to toxicity.[8] Several contract research organizations (CROs) offer comprehensive kinase screening services, employing various assay platforms to test a compound against a large panel of kinases.[2][9][10]

A typical approach involves an initial screen at a single high concentration (e.g., 1-10 µM) to identify "hits".[11] Kinases showing significant inhibition in this primary screen are then selected for follow-up dose-response studies to determine the half-maximal inhibitory concentration (IC50).[11]

Below is a representative workflow for engaging a kinase profiling service:

G cluster_0 Kinase Profiling Workflow start Compound Synthesis & Purity Analysis (>95%) single_point Single-Point Screening (e.g., 10 µM against a large kinase panel) start->single_point Submit Compound data_analysis Data Analysis: Identify kinases with >70% inhibition single_point->data_analysis dose_response IC50 Determination: 10-point dose-response for 'hit' kinases data_analysis->dose_response selectivity Selectivity Profile Generation: Rank kinases by potency dose_response->selectivity target_validation Nominate Candidate Kinases for In-depth Validation selectivity->target_validation

Caption: Workflow for broad-spectrum kinase inhibitor profiling.

Data Presentation: Kinase Selectivity Profile

The results from the kinase profiling should be summarized in a clear and concise table. This allows for easy identification of the most potent targets and the overall selectivity of the compound.

Kinase TargetIC50 (nM) for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acidStaurosporine IC50 (nM) (Control)
Kinase A255
Kinase B15010
Kinase C>10,00020
Kinase D802
Kinase E2,50015

Table 1: Hypothetical inhibitory activity of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Part 2: In-Depth Biochemical Potency Determination

Once primary kinase targets have been identified, the next step is to perform detailed in-house biochemical assays to confirm the inhibitory activity and to understand the mechanism of inhibition. A variety of assay formats are available, each with its own advantages and considerations.[8][12]

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

Luminescence-based assays, such as the Kinase-Glo® platform, are widely used due to their high sensitivity and simple "add-mix-read" format.[13][14] These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[13] The luminescent signal is inversely proportional to kinase activity.[14]

G cluster_0 Kinase-Glo® Assay Principle kinase_reaction Kinase + Substrate + ATP atp_consumption ADP + Phosphorylated Substrate (ATP is consumed) kinase_reaction->atp_consumption Kinase Activity kinase_glo_reagent Add Kinase-Glo® Reagent (Luciferase, Luciferin) atp_consumption->kinase_glo_reagent luminescence Luminescent Signal (Proportional to remaining ATP) kinase_glo_reagent->luminescence Luciferase Reaction

Caption: Principle of the Kinase-Glo® luminescent kinase assay.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase diluted in Kinase Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP (at a concentration close to the Km for the specific kinase) in Kinase Assay Buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes to ensure lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assays

HTRF® is a robust fluorescence-based technology that is well-suited for kinase assays.[15][16][17] It relies on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) fluorophore.[15]

G cluster_0 HTRF® Kinase Assay Principle no_phosphorylation Biotinylated Substrate (Unphosphorylated) phosphorylation Biotinylated Substrate-P (Phosphorylated by Kinase) no_phosphorylation->phosphorylation Kinase + ATP detection_reagents Add Detection Reagents: Eu(K)-anti-P-Ab (Donor) SA-XL665 (Acceptor) phosphorylation->detection_reagents fret FRET Signal Generated (Proximity of Donor and Acceptor) detection_reagents->fret

Caption: Principle of a typical HTRF® kinase assay.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • HTRF® Kinase Assay Buffer

  • HTRF® Detection Kit (containing Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • Low-volume, white 384-well plates

  • HTRF®-compatible plate reader

Protocol:

  • Compound Dispensing: Add 1 µL of serially diluted 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid or DMSO to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a mixture of the kinase and biotinylated substrate in HTRF® Kinase Assay Buffer.

    • Add 2 µL of this mixture to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution (at the desired concentration) to each well to start the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare the detection reagent mixture containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer containing EDTA (to stop the reaction).

    • Add 5 µL of the detection mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Part 3: Cellular Target Engagement and Potency

A potent biochemical inhibitor does not always translate to an effective cellular agent due to factors like cell permeability and target accessibility.[18] Therefore, it is crucial to validate that the compound can enter the cell and bind to its intended target.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[1][19][20] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[19]

G cluster_0 NanoBRET™ Target Engagement Principle no_inhibitor NanoLuc-Kinase + Fluorescent Tracer (Tracer binds to kinase) bret_signal High BRET Signal no_inhibitor->bret_signal Proximity with_inhibitor NanoLuc-Kinase + Tracer + Inhibitor (Inhibitor displaces tracer) no_bret Low BRET Signal with_inhibitor->no_bret Displacement

Caption: Principle of the NanoBRET™ target engagement assay.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Kinase Tracer and Nano-Glo® Substrate

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • White, tissue culture-treated 96-well plates

  • BRET-capable plate reader

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and incubate for 20-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in Opti-MEM®.

    • Add the diluted compound to the cells.

    • Add the NanoBRET® tracer at its predetermined optimal concentration.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

  • Luminescence Measurement:

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to the wells.

    • Read the plate on a BRET-capable luminometer, measuring both the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method to assess target engagement in a physiological context.[21][22][23] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[21]

Materials:

  • Cell line expressing the target kinase

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • PBS with protease inhibitors

  • Thermal cycler

  • Reagents for cell lysis and Western blotting

  • Antibody specific to the target kinase

Protocol:

  • Cell Treatment: Treat cultured cells with the compound or vehicle control for a specified time.

  • Heating Step:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in PBS with protease inhibitors and aliquot into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Western Blot Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The pyrazole scaffold is a cornerstone in the design of modern kinase inhibitors. The systematic approach outlined in these application notes provides a robust framework for the comprehensive characterization of novel pyrazole-based compounds, such as 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. By integrating broad-spectrum kinase profiling with detailed biochemical and cellular target engagement assays, researchers can confidently identify the primary targets of a new compound, determine its potency and selectivity, and validate its activity in a physiologically relevant context. This multi-faceted approach is critical for advancing promising new chemical entities through the drug discovery pipeline.

References

  • Vasta, V., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 1(2).
  • Cisbio Bioassays. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-182.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1374, 145-156.
  • Mondal, T., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2246-2256.
  • Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Kinase Inhibitors. Humana Press, New York, NY.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Ullman, E. F., et al. (1994). Luminescent oxygen channeling immunoassay: measurement of particle binding kinetics by chemiluminescence. Proceedings of the National Academy of Sciences, 91(12), 5426-5430.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(7), 829-834.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5130-5134.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105.
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518.
  • Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S3), 1033-1049.
  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3634.
  • Kim, J. S., et al. (2012). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 439-442.
  • Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970.
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-14.
  • Kim, H., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Acar, Ç., & Karaküçük-İyidoğan, A. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 331-352.

Sources

Application Notes and Protocols for Cell-based Assays with 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid represents a novel heterocyclic small molecule with significant potential for modulating key cellular signaling pathways. The pyrazole and pyrimidine scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a suite of cell-based assays. These protocols are designed to elucidate its mechanism of action, determine its potency and efficacy, and validate its effects on downstream cellular events.

The methodologies detailed herein are built upon established principles of cell-based screening and are intended to serve as a robust starting point for characterization.[3] We will explore the assessment of its cytotoxic and anti-proliferative effects, its direct impact on kinase activity, and its influence on critical signaling cascades such as the JAK/STAT and NF-κB pathways, which are frequently implicated in oncology and inflammatory diseases.[4][5]

Hypothesized Mechanism of Action

Based on the prevalence of kinase inhibitory activity within this structural class, we hypothesize that 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of a specific intracellular protein kinase.[6] Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[7] The protocols outlined below are designed to test this hypothesis by examining the compound's effects on cell viability, direct kinase function, and the phosphorylation status of downstream substrates.

PART 1: Foundational Assay - Cell Viability and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). The following protocol describes a common and reliable method, the MTT assay, which measures the metabolic activity of viable cells.[8][9]

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in living cells to form purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period. A typical starting point is 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the compound dilutions.

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) for background subtraction.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[9]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of viability against the log concentration of the compound.

  • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Expected Results and Interpretation

A dose-dependent decrease in cell viability is expected if the compound has cytotoxic or anti-proliferative effects. The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%.

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
508.9 ± 2.1
1004.3 ± 1.5

Table 1: Example data for a cell viability assay.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Figure 1: Workflow for the MTT cell viability assay.

PART 2: Target-Specific Assays - Kinase Inhibition and Pathway Modulation

Following the initial viability screening, the next logical step is to investigate the compound's effect on its putative target. The following protocols are designed to assess the inhibition of the JAK/STAT and NF-κB signaling pathways, both of which are common targets for pyrazole-based inhibitors.[2][4]

Protocol 2: Phospho-STAT3 Western Blot for JAK/STAT Pathway Inhibition

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[10] Upon activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression.[11] This protocol uses Western blotting to measure the phosphorylation of STAT3, a key downstream target of JAK1/2, as an indicator of pathway inhibition.

Materials:

  • Cell line known to have active JAK/STAT signaling (e.g., TF-1, HEL)

  • Complete growth medium

  • Cytokine for stimulation (e.g., IL-6, IFN-α)

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the compound or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody (anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-STAT3 signal to the total STAT3 signal.

  • Compare the normalized phospho-STAT3 levels in treated samples to the stimulated control to determine the percentage of inhibition.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Recruitment p_jak p-JAK (Active) jak->p_jak Autophosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak->stat Phosphorylation dimer p-STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription inhibitor 1-(Pyrimidin-2-yl)-1H- pyrazole-4-carboxylic acid inhibitor->p_jak Inhibition

Figure 2: The JAK/STAT signaling pathway and the point of inhibition.

Protocol 3: NF-κB Reporter Gene Assay

The NF-κB pathway is a key regulator of inflammation and immunity.[12] In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[5] This protocol utilizes a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element.

Materials:

  • HEK293 cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Complete growth medium.

  • Stimulating agent (e.g., TNF-α, IL-1β).

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

  • Opaque-walled 96-well plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[13]

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in an opaque-walled 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of the compound or vehicle for 1 hour.

    • Add the stimulating agent (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated control.

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the unstimulated control wells from all other wells.

  • Calculate the percentage of NF-κB inhibition for each treatment relative to the stimulated vehicle control.

  • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50.

NFkB_Workflow seed Seed NF-κB Reporter Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Pre-treat with Compound incubate1->treat stimulate Stimulate with TNF-α treat->stimulate incubate2 Incubate (6-8h) stimulate->incubate2 add_reagent Add Luciferase Reagent incubate2->add_reagent read Measure Luminescence add_reagent->read analyze Calculate % Inhibition & IC50 read->analyze

Figure 3: Workflow for the NF-κB reporter gene assay.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the initial characterization of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. By systematically assessing its effects on cell viability, kinase activity, and downstream signaling pathways, researchers can build a detailed profile of this compound's biological activity. These foundational assays are crucial for guiding further preclinical development, including lead optimization and in vivo efficacy studies.[3] The modular nature of these protocols allows for adaptation to specific research questions and the investigation of other potential cellular targets.

References

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  • Tol, S. J., & Vulto, P. (2014). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1112, 249-258.
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  • BPS Bioscience. (n.d.). JAK/STAT Signaling Pathway ISRE Reporter – HEK293 Cell Line. Retrieved from [Link]

  • Owa, T., Nagasu, T., & Yoshino, H. (2001). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 11(11), 1337-1340.
  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4291.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228.
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  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Wang, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408.
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Application Notes & Protocols: Leveraging 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency and more favorable physicochemical properties. A key strategy within FBDD is the utilization of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets.

Nitrogen-containing heterocycles, particularly pyrazole and pyrimidine, are quintessential examples of privileged scaffolds, appearing in a vast number of approved drugs.[1][2][3][4] The pyrazole ring, a five-membered diazole, offers a unique combination of hydrogen bond donor and acceptor capabilities and is metabolically stable.[3][5] The pyrimidine ring is a cornerstone of many kinase inhibitors and other targeted therapies. The combination of these two potent scaffolds into a single fragment, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid , creates a versatile starting point for drug design campaigns.

This guide provides an in-depth look at the application of this specific fragment, detailing its properties, its use in primary screening campaigns, and the strategic considerations for its evolution from a low-affinity hit to a potent lead compound.

Fragment Profile: 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid

The utility of this fragment stems from its distinct chemical features, which align well with the principles of FBDD, often referred to as the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

Physicochemical Properties

Property Value Significance in FBDD
Molecular Weight 190.16 g/mol [6] Low complexity allows for efficient exploration of the target's binding surface and provides ample room for molecular weight increases during optimization.
Molecular Formula C8H6N4O2[6]
cLogP (calculated) ~0.8-1.2 Optimal lipophilicity helps ensure sufficient aqueous solubility for biophysical assays while minimizing non-specific binding.
Hydrogen Bond Donors 1 (Carboxylic Acid OH) Provides a key interaction point, often anchoring the fragment in the binding site.
Hydrogen Bond Acceptors 4 (2 Pyrimidine N, 1 Pyrazole N, Carboxylic Acid C=O) Offers multiple potential interaction points to orient the fragment and achieve binding affinity.

| Topological Polar Surface Area (TPSA) | 89.9 Ų | Contributes to good solubility and cell permeability characteristics in downstream optimization. |

Synthesis Outline A common synthetic approach involves the condensation of a β-ketoester with a pyrimidinyl hydrazine, followed by functional group manipulations to yield the final carboxylic acid. This straightforward synthesis allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[7]

The Fragment-Based Drug Discovery Workflow: A Strategic Overview

FBDD is an iterative process that begins with identifying low-affinity but high-quality fragment hits and systematically building them into potent, selective lead molecules. The workflow requires a suite of biophysical techniques to detect weak binding events and provide structural context for optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Pyrimidinyl-Pyrazole) Screen Primary Biophysical Screen (NMR, SPR) Lib->Screen HitID Hit Identification (Weak Binders) Screen->HitID Ortho Orthogonal Screen (e.g., Thermal Shift) HitID->Ortho ITC Affinity & Thermodynamics (ITC) Ortho->ITC Xray Structural Biology (X-ray, NMR) ITC->Xray Design Structure-Guided Design (Fragment Growing/Linking) Xray->Design Synth Analog Synthesis Design->Synth Test Iterative Testing (Potency, Selectivity, ADME) Synth->Test Test->Design Lead Lead Candidate Test->Lead

Caption: High-level workflow for Fragment-Based Drug Design (FBDD).

Part 1: Primary Screening & Hit Identification Protocols

Detecting the weak binding of fragments (typically in the high micromolar to millimolar range) requires highly sensitive biophysical techniques. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are two of the most robust and widely used methods for primary screening.[8][9][10][11]

Protocol 1: NMR-Based Fragment Screening using ¹H-¹⁵N HSQC

Principle: This protein-observed NMR technique monitors changes in the chemical environment of specific atoms in an isotopically labeled protein upon fragment binding.[12] A bound fragment perturbs the magnetic environment of nearby amino acid residues, causing their corresponding peaks in the Heteronuclear Single Quantum Coherence (HSQC) spectrum to shift (a Chemical Shift Perturbation, or CSP). This method not only identifies hits but can also map the binding site on the protein surface.[8][12]

Methodology:

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling (and optionally ¹³C) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0, with 5% D₂O). The final protein concentration should be between 50-200 µM.

  • Fragment Library Preparation: Prepare a stock solution of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid at a high concentration (e.g., 100 mM) in a deuterated solvent like DMSO-d6. This fragment can be screened individually or as part of a mixture of non-overlapping fragments.

  • Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference (apo) state.

  • Titration: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically 5-10 times the expected dissociation constant (Kᴅ), often in the range of 200 µM to 1 mM.

  • Acquire Binding Spectrum: Record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the reference and binding spectra.

    • Identify residues whose peaks have shifted significantly. These are the CSPs.

    • The magnitude of the CSP can be used to estimate the binding affinity (Kᴅ) by performing a full titration with multiple fragment concentrations.[12]

    • Causality: The observation of specific, dose-dependent CSPs provides strong evidence of direct binding to the protein target at a defined location. A lack of widespread, non-specific changes indicates a well-behaved interaction.

Protocol 2: Surface Plasmon Resonance (SPR) Fragment Screening

Principle: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time.[9][13] The target protein is immobilized on the chip, and a solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the surface, which is detected as a change in the refractive index, measured in Response Units (RU).

Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport limitations. Leave one flow cell blank or immobilize an irrelevant protein to serve as a reference surface.

  • Fragment Preparation: Prepare a dilution series of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in the running buffer (e.g., HBS-EP+). Concentrations typically range from 10 µM to 200 µM. Ensure the DMSO concentration is precisely matched between samples and the running buffer to avoid solvent-induced artifacts.[13]

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.

    • Monitor the binding response (association phase) and the subsequent dissociation when the fragment solution is replaced by running buffer (dissociation phase).

    • The reference-subtracted sensorgram provides the specific binding interaction.

  • Data Analysis:

    • A significant and dose-dependent increase in RU upon fragment injection indicates binding.

    • For fragments with sufficiently slow off-rates, kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (Kᴅ) can be determined by fitting the sensorgrams to a binding model (e.g., 1:1 Langmuir).

    • For very weak or fast-kinetics interactions, steady-state affinity analysis is often more reliable.

    • Causality: A concentration-dependent binding response that is specific to the target surface (not the reference surface) is a hallmark of a true binding event.[11][14] The shape of the sensorgram provides valuable kinetic information that is not available from endpoint assays.

Part 2: Hit Validation and Structural Characterization

A hit from a primary screen must be validated using an orthogonal method to ensure it is not an artifact of the initial technology. Following validation, determining the precise binding mode is critical for guiding medicinal chemistry efforts.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

Principle: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein.[15][16] A single ITC experiment can determine the binding affinity (Kᴅ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation: Prepare the purified protein (typically 10-50 µM) in the sample cell and the fragment (10-20x the protein concentration) in the injection syringe. Both must be in identical, degassed buffer solutions. Precise concentration determination is critical.

  • Titration Experiment: Perform a series of small, sequential injections of the fragment solution into the protein solution while maintaining a constant temperature. The heat change after each injection is measured.

  • Data Acquisition: The raw data is a series of heat spikes corresponding to each injection. The area under each spike is integrated to determine the heat change.

  • Data Analysis:

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites).

    • The fit directly yields Kᴅ, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

    • Causality: ITC provides a complete thermodynamic profile of the interaction in solution, free from artifacts related to labeling or surface immobilization.[17][18] This data is crucial for understanding the driving forces of binding (enthalpy- or entropy-driven) and for tracking thermodynamic changes during lead optimization.

Protocol 4: X-ray Crystallography for Structural Determination

Principle: X-ray crystallography provides an atomic-resolution picture of how the fragment binds to the target protein.[19] This is typically achieved by soaking a pre-grown protein crystal in a solution containing a high concentration of the fragment.[20] The fragment diffuses into the crystal and binds to the protein, and its position is then determined by analyzing the resulting electron density map.

Methodology:

  • Protein Crystallization: Obtain high-quality, reproducible crystals of the target protein.

  • Fragment Soaking: Prepare a solution of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (typically 1-50 mM) in the crystal mother liquor, often with added DMSO to aid solubility. Transfer the protein crystals into this soaking solution for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection: Transfer the soaked crystal into a cryo-protectant solution and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure, typically by molecular replacement using the apo-protein structure.

    • Carefully examine the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Causality: The visualization of unambiguous electron density for the fragment provides definitive proof of binding and reveals the precise binding mode, including all key intermolecular interactions (e.g., hydrogen bonds, salt bridges) and the conformation of the bound ligand.[21][22] This structural information is invaluable for the next phase of drug design.

Part 3: From Hit to Lead - Structure-Guided Optimization

The high-resolution structural information obtained from crystallography is the blueprint for evolving the low-affinity fragment hit into a high-potency lead compound. The goal is to design new molecules that retain the anchoring interactions of the original fragment while making new, favorable interactions with adjacent regions of the binding site.[23][24][25]

The Strategy: Fragment Growing

The 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid fragment is well-suited for a "fragment growing" strategy. The carboxylic acid moiety serves as an ideal chemical handle for synthetic elaboration, allowing chemists to extend the molecule into nearby pockets identified in the crystal structure.

Hit_To_Lead cluster_0 Protein Binding Site cluster_1 Initial Hit Binding (High µM Affinity) cluster_2 Lead Optimization (nM Affinity) cluster_3 Structure-Guided 'Growing' POCKET_A Sub-pocket A POCKET_B Sub-pocket B (Unoccupied) FRAG Pyrimidinyl-Pyrazole Fragment FRAG->POCKET_A Anchoring H-Bonds POCKET_A2 Sub-pocket A POCKET_B2 Sub-pocket B (Now Occupied) LEAD Grown Lead Compound LEAD->POCKET_A2 Anchoring H-Bonds LEAD->POCKET_B2 New Hydrophobic Interaction

Caption: Conceptual workflow for hit-to-lead optimization via fragment growing.

Protocol: Iterative Hit-to-Lead Cycle

  • Structural Analysis: Analyze the co-crystal structure of the target protein with the bound fragment. Identify the key anchoring interactions and note nearby "empty" sub-pockets.

  • In Silico Design: Use computational tools to design a small, focused library of new molecules.[26] In this case, new chemical moieties would be added to the carboxylic acid group, designed to project into the adjacent empty pocket and form favorable interactions (e.g., hydrophobic, hydrogen bonding).

  • Synthesis: Synthesize the designed analogs. Automated or parallel synthesis can accelerate this process.[27]

  • Screening and Evaluation: Test the new compounds for binding affinity and potency using the previously established assays (e.g., SPR, ITC, functional assays).

  • Structure Determination: Obtain co-crystal structures of the most promising new compounds to confirm that they are binding as designed.

  • Iterate: Use the new potency and structural data to inform the next round of design. This iterative cycle continues, optimizing for potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) until a lead candidate is identified.[24][25]

Conclusion

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid represents a high-value fragment for drug discovery campaigns. Its combination of two privileged heterocyclic scaffolds, well-defined interaction points, and a convenient synthetic handle makes it an ideal starting point for FBDD. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, researchers can effectively leverage this fragment to develop novel, potent, and selective lead compounds for a wide range of biological targets, particularly protein kinases where such scaffolds are known to be highly effective.[5][28][29][30]

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  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link]

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  • RSC Publishing. (2013). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]

  • Lee, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Owa, T., et al. (2001). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. National Institutes of Health. Available at: [Link]

  • LookChem. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Available at: [Link]

  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

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  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]

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Application Note & Protocols: Strategic Derivatization of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Value of the Pyrimidinyl-Pyrazole Scaffold

The 1-(pyrimidin-2-yl)-1H-pyrazole core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an ideal anchor for designing targeted therapeutic agents. Molecules incorporating this framework have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] The strategic importance of this scaffold lies in its ability to present functional groups in a well-defined spatial orientation, enabling precise interactions with biological targets such as protein kinases and G-protein coupled receptors.

The carboxylic acid at the 4-position of the pyrazole ring is a critical handle for chemical modification. It serves as a primary attachment point for building diverse chemical libraries to systematically probe the chemical space around the core. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to drug discovery.[4][5][6][7] By synthesizing a series of derivatives (an analogue library) and evaluating their biological activity, researchers can decipher which chemical features are essential for potency, selectivity, and desirable pharmacokinetic properties.

This guide provides a detailed technical overview and actionable protocols for the derivatization of 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, focusing on strategies to generate compound libraries for robust SAR studies. We will primarily explore the formation of amides at the C4-position and discuss potential modifications on the pyrimidine ring.

Core Derivatization Strategy: Amide Library Synthesis

The most direct and fruitful strategy for SAR exploration of this scaffold is the generation of a diverse amide library from the C4-carboxylic acid. Amide bonds are stable, synthetically accessible, and their hydrogen bonding capabilities are crucial for molecular recognition at protein active sites.[8][9]

Rationale for Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, activating the carboxylic acid is essential. While many coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended for this application.

Why HATU?

  • High Efficiency & Speed: HATU is renowned for its rapid reaction kinetics and high coupling efficiency, even with sterically hindered or electron-deficient amines.[11][12]

  • Low Racemization: The mechanism involves the formation of a highly reactive OAt-active ester, which minimizes the risk of epimerization, a critical consideration if chiral amines are used.[11][12][13]

  • Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines, making it ideal for library synthesis.[12]

The reaction proceeds by activating the carboxylic acid with HATU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[13][14] This forms a reactive ester that is subsequently attacked by the amine to yield the desired amide and releases 1-hydroxy-7-azabenzotriazole (HOAt).[11][13]

Workflow for Amide Library Generation

The following diagram outlines the logical flow for generating and analyzing an amide library for SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Data Interpretation Start 1-(Pyrimidin-2-yl)-1H-pyrazole- 4-carboxylic acid + Diverse Amines Coupling HATU-Mediated Amide Coupling (Parallel Synthesis) Start->Coupling Purification Parallel Purification (e.g., Preparative HPLC) Coupling->Purification QC Quality Control (LC-MS, NMR) Purification->QC BioAssay Biological Screening (e.g., IC50 Determination) QC->BioAssay SAR SAR Analysis: Potency, Selectivity, ADME BioAssay->SAR SAR->Start Design Next Generation of Compounds

Caption: Workflow for SAR-driven amide library synthesis.

Detailed Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a diverse range of primary and secondary amines. Reactions can be performed in parallel using a multi-well plate format.

Materials:

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Protocol Steps:

  • Reagent Preparation:

    • In a dry flask under an inert atmosphere, dissolve 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • To this solution, add HATU (1.1 eq).

  • Activation:

    • Add DIPEA (2.5 eq) to the mixture.

    • Stir the solution at room temperature for 15-20 minutes. This "pre-activation" step generates the reactive OAt-ester.[11][12]

  • Coupling:

    • Add the desired amine (1.2 eq) to the activated acid mixture.

    • Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Reactions are often complete within 1-4 hours.[9]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).[11] These washes remove unreacted acid, HOAt, and DIPEA salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified to >95% purity for biological testing. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying small molecule libraries.[15][16]

Stoichiometry Table:

ReagentEquivalentsPurpose
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid1.0Limiting Reagent
Amine1.2Nucleophile; slight excess drives reaction
HATU1.1Coupling reagent to activate the carboxylic acid
DIPEA2.5Non-nucleophilic base to facilitate acid activation
Anhydrous DMF-Polar aprotic solvent

Advanced Derivatization: Modifying the Pyrimidine Ring

To further expand the SAR and explore different regions of a target's binding pocket, modifications can be made to the pyrimidine ring. This typically requires a precursor bearing a suitable functional handle, such as a halogen (e.g., 1-(4-chloropyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid).

Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds on heteroaromatic rings.[17] Reactions like the Suzuki-Miyaura (using boronic acids) or Buchwald-Hartwig (using amines) amination allow for the introduction of a wide array of substituents.[17][18]

The choice of palladium catalyst (precursor and ligand) is critical for achieving good yields and selectivity, especially with potentially complex substrates like pyrimidines.[17][19]

CrossCoupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start Halogenated Pyrimidinyl-Pyrazole (e.g., 4-Cl) Reagent_S Aryl/Heteroaryl Boronic Acid Start->Reagent_S Reagent_B Primary/Secondary Amine Start->Reagent_B Product_S C-C Bond Formation (Biaryl Product) Reagent_S->Product_S Catalyst_S Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst_S->Product_S Product_B C-N Bond Formation (Aminated Product) Reagent_B->Product_B Catalyst_B Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) Catalyst_B->Product_B

Caption: Palladium-catalyzed cross-coupling strategies.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for coupling an arylboronic acid to a chloro-pyrimidine precursor. Optimization of the catalyst, ligand, and base may be necessary.

Materials:

  • 1-(4-chloropyrimidin-2-yl)-1H-pyrazole-4-carboxylic ester (or protected acid)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Protocol Steps:

  • Setup: To a reaction vessel, add the chloro-pyrimidine starting material, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Reaction: Add the degassed dioxane/water solvent mixture. Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analytical Characterization and Data Interpretation

Rigorous characterization is non-negotiable for ensuring the identity and purity of each compound in the library before biological testing.[20]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for library analysis. It provides a rapid assessment of purity (by HPLC trace) and confirms the molecular weight of the desired product (by MS).[21]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR should be performed on at least a representative subset of the library, and certainly on any key "hit" compounds. This confirms the precise chemical structure and isomeric purity.[20][22]

Expected Analytical Data for a Representative Product: (N-benzyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide)

AnalysisExpected Result
LC-MS Purity >95% (by UV trace at 254 nm). [M+H]⁺ ion corresponding to the calculated exact mass (e.g., C₁₅H₁₃N₅O, Exact Mass: 291.11).
¹H NMR Diagnostic peaks include: pyrazole protons (singlets, ~8.0-9.0 ppm), pyrimidine protons (doublet and triplet, ~7.0-9.0 ppm), benzyl protons, and a broad amide N-H signal.

Conclusion

The 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid scaffold is a versatile starting point for generating focused compound libraries for SAR studies. The primary route of derivatization via HATU-mediated amide coupling is a robust and efficient method for exploring a wide range of chemical diversity at the C4-position. For more extensive SAR, palladium-catalyzed cross-coupling reactions on a halogenated pyrimidine ring offer a powerful secondary strategy. By combining these synthetic approaches with rigorous purification and analytical characterization, researchers can effectively navigate the chemical space around this privileged scaffold to identify and optimize novel therapeutic candidates.

References

Application Notes & Protocols for Pyrimidinyl Pyrazole Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of pyrimidinyl pyrazole compounds in cancer research. It is designed to move beyond simple instructions, offering field-proven insights into the rationale behind experimental design and protocol execution, ensuring both scientific rigor and practical success.

Introduction: The Significance of the Pyrimidinyl Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, with many FDA-approved anticancer agents built upon such scaffolds.[1] Among these, the pyrimidinyl pyrazole structure has emerged as a "privileged scaffold." This is due to its versatile chemistry and its ability to form critical interactions within the ATP-binding pockets of various protein kinases.[2][3] The fused bicyclic structure, combining a five-membered pyrazole ring with a six-membered pyrimidine ring, offers a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Consequently, these compounds have been successfully developed as potent inhibitors of key kinases implicated in cancer cell proliferation, survival, and metastasis.[4][5]

This guide will explore the mechanisms of action for this class of compounds, detail a systematic workflow for their evaluation, and provide robust, step-by-step protocols for the essential assays required to characterize their anticancer potential.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrimidinyl pyrazole compounds predominantly function as ATP-competitive kinase inhibitors.[4][5] They mimic the purine base of ATP, establishing hydrogen bonds and other interactions within the kinase active site, thereby blocking the phosphorylation of downstream substrates and interrupting oncogenic signaling. Key pathways frequently targeted by this class of inhibitors include JAK/STAT, MAPK/ERK, and PI3K/Akt.

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in cell growth, immunity, and hematopoiesis.[6][7] Constitutive activation of the JAK/STAT pathway, often due to mutations in JAK family members (e.g., JAK2 V617F), is a driver in various hematologic malignancies and solid tumors.[6][7][8] Pyrimidinyl pyrazole compounds have been effectively designed to inhibit JAKs, blocking the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of target genes involved in proliferation and survival.[6]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Induces Inhibitor Pyrimidinyl Pyrazole Compound Inhibitor->JAK Inhibits MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidinyl Pyrazole Compound Inhibitor->RAF Inhibitor->MEK

Figure 2: Inhibition points in the MAPK/ERK pathway.
The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle, proliferation, and apoptosis. [9][10]It is one of the most frequently over-activated pathways in human cancers, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN. [9][10]Activated Akt phosphorylates a host of downstream targets that promote cell survival and growth. Pyrazole-based compounds have been developed to inhibit key kinases in this pathway, including PI3K itself and Akt, thereby promoting apoptosis and halting proliferation. [3][11]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates Downstream Downstream Effectors (Inhibit Apoptosis, Promote Proliferation) AKT->Downstream Inhibitor Pyrimidinyl Pyrazole Compound Inhibitor->PI3K Inhibitor->AKT PTEN PTEN PTEN->PIP3 Inhibits

Figure 3: Inhibition points in the PI3K/Akt pathway.

Experimental Workflow for Compound Evaluation

A systematic and logical workflow is essential for the efficient evaluation of a novel pyrimidinyl pyrazole compound. The process should begin with broad, high-throughput screening to determine potency and gradually move towards more detailed, mechanistic assays to confirm target engagement and elucidate the biological consequences of inhibition.

Workflow start Novel Pyrimidinyl Pyrazole Compound phase1 Phase 1: Primary Screening start->phase1 kinase_assay In Vitro Kinase Assay (Biochemical Potency - IC50) phase1->kinase_assay cell_viability Cell Viability Assay (Cellular Potency - GI50/IC50) phase1->cell_viability phase2 Phase 2: Mechanistic Validation kinase_assay->phase2 cell_viability->phase2 western_blot Western Blot (Target Engagement & Pathway Modulation) phase2->western_blot cell_cycle Cell Cycle Analysis (Mechanism of Growth Arrest) phase2->cell_cycle apoptosis_assay Apoptosis Assay (Induction of Cell Death) phase2->apoptosis_assay phase3 Phase 3: Preclinical Evaluation western_blot->phase3 cell_cycle->phase3 apoptosis_assay->phase3 xenograft In Vivo Xenograft Model (Efficacy & Tolerability) phase3->xenograft end Lead Candidate xenograft->end

Figure 4: General workflow for evaluating a novel kinase inhibitor.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These are designed as robust starting points and may require optimization for specific compounds, cell lines, or kinase targets.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the biochemical potency (IC50) of the compound against the purified target kinase. This assay measures the amount of ADP produced in a kinase reaction; a lower ADP signal indicates greater kinase inhibition. [3] Materials:

  • Purified recombinant kinase enzyme

  • Kinase-specific substrate peptide

  • Test Pyrimidinyl Pyrazole Compound (dissolved in 100% DMSO)

  • ATP solution (at Km concentration for the specific kinase)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution (e.g., 10-point, 3-fold) of the test compound in DMSO. This creates a concentration gradient to accurately determine the IC50.

  • Assay Plate Setup: Add 1 µL of the diluted test compound, a known potent inhibitor (positive control), and DMSO only (negative/vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme, substrate, and reaction buffer. Add 10 µL of this mix to all assay wells. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • ATP Addition: Prepare a solution of ATP in reaction buffer. Initiate the kinase reaction by adding 10 µL to each well. The final ATP concentration should be near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. This time should be within the linear range of the kinase reaction.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps: adding an ADP-Glo™ Reagent to deplete unused ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Data Analysis: Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for the positive control). Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Compound ExampleTarget KinaseIC50 (nM)
Compound XJAK23.4
Compound YB-RAF15.2
Compound ZPI3Kα8.9
Table 1: Example biochemical IC50 data for pyrimidinyl pyrazole compounds.
Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the compound's effect on cancer cell proliferation and viability (cellular potency, GI50/IC50). The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [12][13][14] Materials:

  • Cancer cell line of interest (e.g., HEL for JAK2-mutant leukemia, A375 for BRAF-mutant melanoma)

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • Test Pyrimidinyl Pyrazole Compound (stock in DMSO)

  • MTT solution (5 mg/mL in sterile PBS) [12][15]* DMSO (for formazan solubilization)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach and resume logarithmic growth. [12]The seeding density is critical to prevent confluence or nutrient depletion during the assay period.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5% to avoid solvent toxicity. [13]Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO only) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours). This duration is typically 3-4 cell doubling times to allow for significant effects on proliferation to be observed.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [12][13]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [12][13]6. Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of compound concentration and use non-linear regression to determine the IC50 or GI50 value.

Compound ExampleCell Line (Cancer Type)Target PathwayIC50 (µM)
Compound XHEL (Leukemia)JAK/STAT0.35
Compound YA375 (Melanoma)MAPK/ERK0.46
Compound ZMCF-7 (Breast)PI3K/Akt0.95
Table 2: Example cellular IC50 data for pyrimidinyl pyrazole compounds.<[3]/center>
Protocol 3: Western Blot for Target Engagement

Objective: To confirm that the compound inhibits the intended kinase target within the cell and modulates the downstream signaling pathway. This is achieved by measuring the phosphorylation status of the target kinase and its key substrates.

Materials:

  • 6-well cell culture plates

  • Test Pyrimidinyl Pyrazole Compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a predetermined time (e.g., 2, 6, or 24 hours). [16]Include a vehicle (DMSO) control. The time course is important to distinguish early signaling events from later downstream consequences.

  • Protein Extraction: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. [16]3. Lysate Processing: Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube. [16]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This step is crucial for equal loading on the gel.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same concentration. Add SDS-PAGE sample buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.

    • Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the ECL substrate and capture the chemiluminescent signal using an imaging system. [3]9. Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total-STAT3) and a loading control (e.g., β-actin or GAPDH) to confirm that changes in phosphorylation are not due to changes in total protein levels or unequal loading.

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy and tolerability of the compound in a living organism. This involves implanting human cancer cells into immunodeficient mice and treating them with the test compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line of interest, prepared in sterile PBS or Matrigel

  • Test Pyrimidinyl Pyrazole Compound formulated in an appropriate vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment (if required for orthotopic models)

Procedure:

  • Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend a specific number of cells (e.g., 1-5 million) in sterile PBS, often mixed with Matrigel to support initial tumor growth. Inject the cell suspension subcutaneously into the flank of the mice. [17]2. Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumors with calipers (Volume = (Length x Width²)/2). Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, positive control drug, test compound at different doses).

  • Compound Formulation and Administration: Prepare the test compound in a sterile vehicle suitable for the chosen route of administration (e.g., oral, intravenous). [18]A common oral vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and Tween-80. [18]Administer the compound according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Measure tumor volumes 2-3 times per week.

  • Study Endpoint: The study is typically concluded when tumors in the vehicle control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics via Western blot). Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy. Analyze body weight data to assess tolerability.

Conclusion

The pyrimidinyl pyrazole scaffold is a highly valuable platform in the discovery of targeted cancer therapies. Its success is rooted in its chemical tractability and its ability to effectively inhibit key protein kinases that drive oncogenesis. A rigorous, systematic approach to evaluation, as detailed in this guide, is paramount for identifying and advancing promising lead candidates. By combining robust biochemical and cell-based assays with mechanistic studies and in vivo validation, researchers can thoroughly characterize the therapeutic potential of novel pyrimidinyl pyrazole compounds and contribute to the development of next-generation cancer treatments.

References

  • Bentham Science. (2025). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science.
  • Al-Ostoot, F. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Nossier, M. A., et al. (2021). New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. PubMed.
  • ResearchGate. (n.d.). New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies | Request PDF. ResearchGate.
  • BenchChem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
  • Al-Ostoot, F. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • BenchChem. (n.d.). Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines. BenchChem.
  • Mohamed, A. M., et al. (2025). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
  • BenchChem. (n.d.). Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
  • BenchChem. (n.d.). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers. BenchChem.
  • Liu, X., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH.
  • Shongwe, M. S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • Ravichandran, V. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.
  • Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology.
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  • Khan, M. A., et al. (n.d.). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers.
  • MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
  • El-Damasy, D. A., et al. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
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  • Pargellis, C., et al. (n.d.). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed.
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Development of Pyrazole Carboxamides as Carbonic Anhydrase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2][3] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3][4] This seemingly simple reaction is integral to pH regulation, CO₂ transport, electrolyte balance, and numerous biosynthetic pathways.[2][5] The human body expresses 15 different CA isoforms, each with distinct tissue distribution and subcellular localization, which allows for their involvement in a wide array of physiological functions.[4][6]

The aberrant activity of specific CA isoforms has been implicated in the pathophysiology of a range of diseases, including glaucoma, epilepsy, obesity, and cancer.[2][5][7] For instance, the overexpression of CA IX and XII isoforms is a hallmark of many hypoxic tumors, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation.[2][8] This makes CAs attractive therapeutic targets for the development of novel drugs.

Among the various classes of CA inhibitors, heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a promising area of research.[2] Pyrazole carboxamides, in particular, have demonstrated significant potential as potent and, in some cases, isoform-selective CA inhibitors.[8][9] This guide provides a comprehensive overview of the development of pyrazole carboxamides as CA inhibitors, with a focus on their synthesis, mechanism of action, structure-activity relationships, and detailed protocols for their evaluation.

Chemical Synthesis of Pyrazole Carboxamide Derivatives

The synthesis of pyrazole carboxamide derivatives typically involves a multi-step process that allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR). A general synthetic route is outlined below.

General Synthetic Workflow

Synthesis_Workflow start Starting Materials (e.g., dicarbonyl compounds, hydrazines) step1 Pyrazole Ring Formation start->step1 step2 Carboxylic Acid Functionalization step1->step2 step3 Amide Coupling step2->step3 final_product Pyrazole Carboxamide Derivatives step3->final_product

Caption: Generalized workflow for the synthesis of pyrazole carboxamide inhibitors.

Protocol: Synthesis of a Model Pyrazole Carboxamide

This protocol describes a representative synthesis of a pyrazole carboxamide derivative bearing a sulfonamide moiety, a key pharmacophore for CA inhibition.

Step 1: Synthesis of Pyrazole Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable 1,3-dicarbonyl compound in an appropriate solvent (e.g., ethanol).

  • Hydrazine Addition: Add an equimolar amount of a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide) to the solution.

  • Cyclization: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the pyrazole carboxylic acid intermediate.

Step 2: Amide Coupling

  • Activation of Carboxylic Acid: Suspend the pyrazole carboxylic acid in a dry, aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere. Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final pyrazole carboxamide product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Sulfonamide Moiety: The inclusion of a sulfonamide group is crucial as it acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the carbonic anhydrase.[10]

  • Coupling Agents: Reagents like HBTU and HATU are used to activate the carboxylic acid, forming a more reactive species that readily undergoes nucleophilic attack by the amine, leading to efficient amide bond formation.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is often used during the coupling reaction to prevent side reactions with atmospheric moisture and oxygen, which can deactivate the coupling reagents.

Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for pyrazole carboxamide inhibitors involves the coordination of the sulfonamide group to the zinc ion at the bottom of the CA active site. The pyrazole ring and its substituents extend into the active site cavity, forming additional interactions with amino acid residues, which contribute to the inhibitor's potency and isoform selectivity.

Mechanism_of_Action CA_active_site Carbonic Anhydrase Active Site Zn²⁺ His, His, His Inhibitor Pyrazole Carboxamide Inhibitor Pyrazole Ring Carboxamide Linker Sulfonamide Moiety (SO₂NH₂) Inhibitor:sulfonamide->CA_active_site:Zn Coordination Bond Substituents Substituents (R¹, R²) Interact with hydrophobic/hydrophilic pockets Inhibitor:pyrazole->Substituents Tailors Selectivity Substituents->CA_active_site Van der Waals & H-Bonding

Caption: Binding mode of pyrazole carboxamide inhibitors in the CA active site.

Key Structure-Activity Relationship (SAR) Insights
  • Sulfonamide Group: An unsubstituted sulfonamide (SO₂NH₂) is generally preferred for potent inhibition as it readily coordinates with the zinc ion.

  • Pyrazole Ring Substituents: The nature and position of substituents on the pyrazole ring significantly influence inhibitory activity and isoform selectivity. Bulky or hydrophobic groups can interact with specific residues in the active site of different CA isoforms, leading to enhanced selectivity.[8]

  • Carboxamide Linker: The carboxamide linker plays a role in orienting the inhibitor within the active site and can form hydrogen bonds with nearby amino acid residues.

Structural Moiety Influence on Activity Example References
Sulfonamide (SO₂NH₂) Moiety Essential for zinc binding and primary inhibitory action.[9],[8],[10]
Pyrazole Ring Core scaffold for orienting substituents.[9],[11],[6]
Substituents on Pyrazole Crucial for isoform selectivity and potency. Bulky groups can enhance binding.[8],[12]
Carboxamide Linker Affects orientation and can form hydrogen bonds.[9],[8]

In Vitro Evaluation of Pyrazole Carboxamide Inhibitors

The inhibitory activity of newly synthesized pyrazole carboxamides against various CA isoforms is typically determined using an in vitro enzyme inhibition assay. A common and robust method is a colorimetric assay based on the esterase activity of carbonic anhydrase.[1][5]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for determining CA inhibition.[1][5][13][14]

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds (pyrazole carboxamides) and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO or acetonitrile for dissolving compounds

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.4.

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C.

    • CA Working Solution: Dilute the CA stock solution to the desired concentration in cold Assay Buffer just before use.

    • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.

    • Inhibitor Stock Solutions (10 mM): Dissolve test compounds and Acetazolamide in DMSO.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add Assay Buffer to the appropriate wells.

    • Add the corresponding inhibitor working solution or DMSO.

    • Add the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate Reaction Rates (V): Determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate Percent Inhibition: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100

    • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Self-Validation and Trustworthiness of the Protocol:

  • Positive Control (Acetazolamide): The inclusion of a well-characterized, potent CA inhibitor like Acetazolamide validates the assay's ability to detect inhibition. The resulting IC₅₀ value should be consistent with literature values.

  • Vehicle Control (DMSO): This control ensures that the solvent used to dissolve the inhibitors does not significantly affect the enzyme's activity.

  • Blank (No Enzyme): This control accounts for any non-enzymatic hydrolysis of the substrate, ensuring that the measured activity is due to the carbonic anhydrase.

  • Triplicate Measurements: Performing all measurements in triplicate allows for the calculation of standard deviations and ensures the reproducibility of the results.

Conclusion and Future Directions

The development of pyrazole carboxamides as carbonic anhydrase inhibitors represents a promising avenue for the discovery of novel therapeutics for a variety of diseases. The synthetic versatility of the pyrazole scaffold allows for fine-tuning of the inhibitor's properties to achieve high potency and isoform selectivity. The in vitro assays described provide a robust framework for evaluating the efficacy of these compounds. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as evaluating their efficacy in in vivo models of disease.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • BenchChem. (n.d.). Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)benzenesulfonamide derivatives.
  • Kasımoğulları, R., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1303, 137557.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023.
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(1), 193.
  • Abdel-rahman, H. M., et al. (2020). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1747.
  • Sharma, A., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.
  • Khan, I., et al. (2022). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 12(28), 17949-17962.
  • Dizdaroglu, Y., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 334-343.
  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Retrieved from [Link]

  • Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 334-343.
  • R Discovery. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Retrieved from [Link]

  • Ece, A., et al. (2015). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Bioorganic & Medicinal Chemistry, 23(15), 4459-4464.
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(1), 193.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023.
  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • PubMed. (2023). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Retrieved from [Link]

  • Frontiers. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Full article: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common experimental challenges.

Introduction

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The pyrazole moiety is a component of numerous biologically active compounds with a wide range of applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthesis of this specific derivative, however, can present challenges in achieving high yields and purity. This guide provides practical, experience-based solutions to common issues encountered during its synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. Each issue is followed by a systematic troubleshooting workflow.

Issue 1: Low Overall Yield

A common frustration in multi-step synthesis is a low overall yield. This can be attributed to incomplete reactions, side product formation, or losses during workup and purification.

Troubleshooting Workflow: Low Yield

Low_Yield_Workflow

Step-by-Step Guidance:

  • Verify Starting Material Purity:

    • Rationale: Impurities in starting materials can lead to side reactions or inhibit the desired reaction.

    • Action:

      • Confirm the purity of 2-hydrazinopyrimidine and the β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate or similar precursors) using techniques like NMR or melting point analysis.

      • Purify starting materials if necessary, for instance, by recrystallization.

  • Optimize the Condensation Reaction (Pyrazole Formation):

    • Rationale: The initial cyclocondensation is a critical step. Incomplete reaction is a common source of low yield. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis.[3][4]

    • Action:

      • Solvent: While ethanol or acetic acid are common, consider exploring other solvents. For instance, using a higher-boiling point solvent like DMF might improve the reaction rate, but be mindful of potential side reactions at elevated temperatures.

      • Catalyst: An acid catalyst is typically used.[3] If using acetic acid as the solvent, it also serves as the catalyst. If using a neutral solvent, a catalytic amount of a stronger acid like HCl or H₂SO₄ might be beneficial.

      • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5][6]

      • Reagent Stoichiometry: Ensure an equimolar or slight excess of the hydrazine derivative is used.

  • Optimize Ester Hydrolysis:

    • Rationale: Incomplete hydrolysis of the pyrazole-4-carboxylate ester to the carboxylic acid is another common bottleneck.

    • Action:

      • Base/Acid Choice: Both basic (e.g., NaOH, KOH in aqueous ethanol) and acidic hydrolysis (e.g., HCl, H₂SO₄) are viable. Basic hydrolysis is often cleaner.

      • Reaction Conditions: Ensure sufficient heating (reflux) and reaction time for complete conversion. Monitor by TLC until the starting ester spot disappears.

      • Workup: Careful acidification is crucial during workup after basic hydrolysis to precipitate the carboxylic acid product. The pH should be adjusted to the isoelectric point of the acid to maximize precipitation.

  • Refine Purification Technique:

    • Rationale: Product loss during purification can significantly impact the final yield.

    • Action:

      • Crystallization: Choose an appropriate solvent system for recrystallization to maximize recovery of the pure product. A mixture of solvents might be necessary.

      • Chromatography: If crystallization is ineffective, column chromatography can be used, but be aware of potential product loss on the stationary phase.[5]

Issue 2: Presence of Regioisomeric Impurities

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles.

Troubleshooting Workflow: Regioisomer Formation

Regioisomer_Workflow

Step-by-Step Guidance:

  • Analyze Reaction Conditions:

    • Rationale: The regioselectivity of the cyclocondensation reaction can be influenced by steric and electronic factors, which are in turn affected by the reaction conditions.[4]

    • Action:

      • Review your current protocol, paying close attention to the solvent, temperature, and catalyst used.

      • The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. The more electrophilic carbonyl is generally attacked first.

  • Modify Reaction Conditions:

    • Rationale: Altering the reaction environment can favor the formation of one regioisomer over the other.

    • Action:

      • Solvent Polarity: Varying the solvent polarity can influence the transition states leading to the different isomers. Experiment with both protic (e.g., ethanol, acetic acid) and aprotic (e.g., THF, dioxane) solvents. Using certain organic solvents containing at least one halogen has been shown to improve regioselectivity.[7]

      • pH Control: The pH of the reaction mixture can affect the reactivity of the hydrazine nitrogens and the carbonyl groups. Careful control of the acidity may steer the reaction towards the desired product.

      • Temperature: Lowering the reaction temperature may increase the selectivity of the initial attack.

  • Employ High-Resolution Separation Techniques:

    • Rationale: If the formation of regioisomers cannot be completely suppressed, efficient separation is necessary.

    • Action:

      • Fractional Crystallization: If the solubility of the isomers is sufficiently different, this can be an effective method.

      • Preparative HPLC or Column Chromatography: These techniques can separate isomers with very similar polarities. Careful selection of the mobile and stationary phases is critical.

Issue 3: Difficulty in Product Purification

The final product may be difficult to purify due to the presence of persistent impurities or poor crystallization behavior.

Troubleshooting Guidance:

  • Persistent Impurities:

    • Identify the Impurity: Use techniques like LC-MS or NMR to identify the structure of the main impurity. This will provide clues about its origin (e.g., unreacted starting material, side product).

    • Targeted Removal:

      • If the impurity is a starting material, revisit the optimization of reaction conditions (Issue 1).

      • If it is a side product, consider modifying the reaction conditions to minimize its formation.

      • An acid-base extraction during workup can remove acidic or basic impurities. The pyrazole ring itself has basic character.[8]

  • Poor Crystallization:

    • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find optimal conditions for crystallization.

    • Seeding: If you have a small amount of pure product, use it to seed a supersaturated solution of the crude material.

    • Alternative Purification: If crystallization fails, consider preparative chromatography or converting the carboxylic acid to a salt (e.g., with an amine or alkali metal) which may have better crystallization properties, and then regenerating the acid.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid?

A1: The most common approach involves a two-step synthesis:

  • Cyclocondensation: Reaction of 2-hydrazinopyrimidine with a suitable 1,3-dicarbonyl synthon, such as ethyl 2-formyl-3-oxobutanoate or a similar β-ketoester, to form the ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. This is a variation of the Knorr pyrazole synthesis.[3][4]

  • Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid, typically using aqueous base followed by acidification.

Q2: Are there alternative synthetic strategies?

A2: Yes, other methods for constructing the pyrazole ring exist, although they may be less direct for this specific target. These include 1,3-dipolar cycloaddition reactions.[10] However, the condensation of a hydrazine with a 1,3-dicarbonyl compound remains one of the most straightforward and widely used methods.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediates, and the final product. Visualize the spots under UV light. For the hydrolysis step, the product carboxylic acid will have a different Rf value than the starting ester.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Hydrazine Derivatives: Hydrazines can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate PPE.

Q5: What analytical techniques are essential for characterizing the final product?

A5:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-H if applicable, C=N).

  • Melting Point: To assess purity. A sharp melting point indicates a high degree of purity.

Data Summary

ParameterRecommended ConditionRationale
Condensation Solvent Acetic Acid or EthanolAcetic acid acts as both solvent and catalyst. Ethanol is a common protic solvent for this type of reaction.
Condensation Temperature 70-80 °C (conventional)Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side product formation.[5]
Hydrolysis Reagent 1-2 M NaOH or KOH (aq.)Efficiently saponifies the ester to the carboxylate salt.
Hydrolysis Temperature RefluxEnsures complete conversion of the ester to the carboxylic acid.
Purification Method RecrystallizationOften the most efficient method for obtaining high-purity crystalline solids.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
  • To a stirred solution of 2-hydrazinopyrimidine (1.0 eq) in glacial acetic acid, add ethyl 2-formyl-3-oxobutanoate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid
  • Suspend the ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2 M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. 5

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. 1

  • Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed.

  • 4-Pyrazolecarboxylic acid synthesis - ChemicalBook.

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing.

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.

  • Optimization of the reaction conditions for the synthesis of pyrazole... - ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed.

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed.

  • IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

  • Synthesis of Pyrazole Compounds by Using Sonication Method.

  • Knorr Pyrazole Synthesis - J&K Scientific LLC.

  • Pyrazole synthesis - Organic Chemistry Portal.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4 - Der Pharma Chemica.

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing.

  • Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid - MDPI.

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides - AFINITICA.

  • synthesis of pyrazoles - YouTube.

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI.

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.

  • WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones - Google Patents.

  • 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid - Sigma-Aldrich.

  • Improved synthesis of 1H-pyrazole-4-carbaldehyde - статья - репозиторий РУДН.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI.

  • US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google Patents.

  • Pyrimidin-2-ylboronic acid synthesis : r/Chempros - Reddit.

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed.

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Identifying byproducts in the synthesis of pyrimidinyl pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrimidinyl pyrazoles. As a class of compounds holding significant interest in medicinal chemistry and drug development, their efficient and clean synthesis is paramount.[1][2] However, the seemingly straightforward condensation reactions often employed can conceal a variety of complexities, leading to challenging byproduct profiles. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to navigate these synthetic challenges, ensuring the integrity and purity of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of pyrimidinyl pyrazoles, particularly those involving the classical Knorr pyrazole synthesis and related cyclocondensation methods.[3][4]

Q1: My reaction with an unsymmetrical dicarbonyl precursor yielded a product with a single mass peak but multiple spots on TLC and complex NMR signals. What is the most likely issue?

A1: The most common culprit in this scenario is the formation of regioisomers .[3] When an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form two separate pyrazole regioisomers. These isomers will have the same mass but different physical properties (like polarity, leading to separation on TLC) and distinct NMR spectra.[5] Controlling this regioselectivity is one of the primary challenges in pyrazole synthesis.[6]

Q2: The reaction isn't going to completion, and I'm isolating a major byproduct that still contains a carbonyl group according to FT-IR. What might this intermediate be?

A2: You are likely isolating a stable, uncyclized intermediate , such as a hydrazone or an enamine.[7][8] The overall reaction is a condensation followed by a cyclization/dehydration step. If the cyclization step is slow or requires more forcing conditions (e.g., higher temperature or acid catalysis), these intermediates can accumulate. They are often readily identifiable by the persistence of C=O and N-H stretches in the FT-IR spectrum and the absence of the characteristic aromatic pyrazole signals in the ¹H NMR spectrum.[9]

Q3: Why is my yield consistently low, even when TLC shows full consumption of the starting material?

A3: Low isolated yields despite complete starting material consumption can point to several issues. One possibility is the formation of highly polar or non-polar byproducts that are lost during aqueous workup or remain on the baseline/at the solvent front of your chromatogram. Another potential issue, particularly if using unprotected pyrazoles in subsequent steps like cross-coupling, is polymerization , where the reactive N-H group of the pyrazole ring participates in side reactions.[10] Finally, the desired product may be partially soluble in the aqueous phase during extraction or may be unstable on silica gel, leading to losses during purification.

Part 2: Troubleshooting Guide: Common Byproducts and Solutions

This section provides a deeper dive into specific byproduct classes, offering detailed guidance on their identification and mitigation.

Issue: Formation of Regioisomeric Byproducts

The generation of regioisomers is arguably the most prevalent challenge when using unsymmetrical precursors. The ratio of isomers is dictated by the relative electrophilicity and steric accessibility of the two carbonyl carbons.

Causality and Mechanism:

The reaction proceeds via nucleophilic attack of the hydrazine on a carbonyl group. In an unsymmetrical 1,3-diketone, for example, one carbonyl is typically more sterically hindered or electronically deactivated than the other. The reaction conditions—particularly pH and solvent—can influence the kinetic vs. thermodynamic control of this initial attack, thereby altering the final isomer ratio.[6]

G cluster_0 Reaction Pathways for Regioisomer Formation Start Unsymmetrical 1,3-Dicarbonyl + Hydrazine Attack_C1 Nucleophilic Attack at Carbonyl 1 (e.g., less hindered) Start->Attack_C1 Pathway A Attack_C2 Nucleophilic Attack at Carbonyl 2 (e.g., more hindered) Start->Attack_C2 Pathway B Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Product_A Regioisomer A (Kinetic Product) Intermediate_A->Product_A Cyclization Product_B Regioisomer B (Thermodynamic Product) Intermediate_B->Product_B Cyclization

Caption: Competing pathways leading to two distinct regioisomers.

Identification Protocol:

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for identifying and quantifying regioisomers.[11]

  • ¹H NMR: Compare the chemical shifts of protons on the pyrazole ring and substituents. The electronic environment for each proton will be unique in each isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole core will differ between isomers.

  • 2D NMR (Crucial):

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range (2-3 bond) correlations between protons on substituents and carbons within the pyrazole ring. This is often the most direct way to establish connectivity and unambiguously assign the structure.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space proximity. A correlation between the N-H or N-alkyl protons and nearby protons on a substituent can confirm which side of the pyrazole ring that substituent is on.[5]

Spectroscopic Data Regioisomer A (Example) Regioisomer B (Example)
¹H NMR (Pyrazole H-4) δ 6.5 ppm (s)δ 6.8 ppm (s)
¹³C NMR (Pyrazole C-3) δ 152.0 ppmδ 148.5 ppm
Key HMBC Correlation Proton of R¹ group correlates to pyrazole C-5Proton of R¹ group correlates to pyrazole C-3
Key NOESY Correlation N-H proton shows proximity to R¹N-H proton shows proximity to R²
Table 1. Example comparative NMR data for distinguishing pyrazole regioisomers.[9]

Mitigation Strategies:

Strategy Description Causality
Modify Substrate Use a starting material where one carbonyl is significantly more reactive (e.g., a β-ketoester instead of a β-diketone).The ester carbonyl is less electrophilic than the ketone, directing the initial attack to the ketone.[12]
Control Temperature Run the reaction at a lower temperature.Often, the kinetic product (formed from attack at the less hindered site) is favored at lower temperatures.[6]
Adjust pH Add a catalytic amount of acid (e.g., acetic acid).Protonation can selectively activate one carbonyl group over the other, influencing the site of nucleophilic attack.
Solvent Screening Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) to polar protic (e.g., ethanol).Solvent polarity can influence the stability of the transition states leading to the different intermediates.[6]
Table 2. Strategies to improve regioselectivity in pyrazole synthesis.

Part 3: Key Experimental Protocols

Protocol 1: Definitive Identification of Regioisomers by NMR Spectroscopy

This protocol outlines the essential steps for using 2D NMR to confirm the structure of your pyrimidinyl pyrazole product when regioisomerism is suspected.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified isomeric mixture or the isolated byproduct.[9]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[11]

2. Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra to assess complexity and identify the number of species present.

  • Acquire a gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) spectrum. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe 2- and 3-bond C-H correlations.

  • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms to detect through-space interactions.

3. Data Analysis:

  • In the HMBC spectrum, identify a proton signal that is unique to a specific substituent (e.g., the methyl group of a pyrimidine ring).

  • Trace its correlations to the carbon signals. A correlation to a carbon at ~140-155 ppm would suggest it is attached to or near C3 or C5 of the pyrazole ring.

  • By comparing the observed correlations to the expected correlations for each possible isomer, a definitive assignment can be made.

  • Use the NOESY spectrum to confirm. For an N-H pyrazole, look for a NOE cross-peak between the N-H proton and the protons of the substituent at the C5 position. For an N-substituted pyrazole, look for a NOE between the N-substituent protons and the C5-substituent protons.

G cluster_workflow Troubleshooting Workflow start Synthesis Complete tlc Analyze by TLC/LCMS start->tlc single_spot Single Major Spot? tlc->single_spot crude_nmr Acquire Crude ¹H NMR single_spot->crude_nmr Yes troubleshoot Identify Byproduct single_spot->troubleshoot No complex_nmr Complex Spectrum? crude_nmr->complex_nmr purify Proceed to Purification complex_nmr->purify No complex_nmr->troubleshoot Yes isomer_check Suspect Isomers? troubleshoot->isomer_check nmr_2d Run 2D NMR (HMBC, NOESY) isomer_check->nmr_2d Yes optimize Optimize Reaction (See Table 2) isomer_check->optimize No (Other Impurity) nmr_2d->optimize Isomers Confirmed

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Alfa Chemistry. (n.d.). Pyrimidine to pyrazole under mild conditions by Carbon Deletion.
  • Benchchem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Doubleday, C. et al. (n.d.). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Benchchem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Konwar, D. et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central.
  • synthesis of pyrazoles. (2019, January 19). YouTube. Available at: [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at: [Link]

  • Lusardi, M. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Ayaz Mahmood, D. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Fustero, S. et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

This section addresses common overarching questions about assay variability. For more detailed, assay-specific guidance, please refer to the Troubleshooting Guides below.

Q1: What are the most common sources of variability in biological assays?

Variability in biological assays can arise from multiple factors that can be broadly categorized into four areas:

  • Reagent and Sample Quality: The quality, handling, and storage of reagents and samples are paramount. This includes everything from antibody specificity and enzyme activity to the integrity of your cell lines or patient samples.[1][2][3] Inconsistent reagent lots can also introduce significant variability.[4]

  • Assay Procedure and Technique: Minor deviations in protocol execution, especially in liquid handling and timing of steps, can have a major impact.[5][6] Pipetting errors are a frequent and often underestimated source of inconsistency.[7][8][9]

  • Instrument and Environmental Factors: The performance and calibration of laboratory equipment, such as pipettes, plate readers, and incubators, are critical.[10] Environmental conditions like temperature and humidity can also affect assay outcomes.[11][12]

  • Data Analysis and Interpretation: The methods used to process and analyze raw data, including background subtraction, normalization, and outlier identification, can influence the final results.[13][14][15]

Q2: How can I minimize pipetting errors in my experiments?

Precise and accurate pipetting is fundamental to reproducible results.[16][17] Here are key strategies to improve your technique:

  • Regular Calibration and Maintenance: Ensure all pipettes are regularly calibrated and maintained according to the manufacturer's recommendations.[7][8]

  • Proper Technique: Use a consistent pipetting angle (not exceeding 20 degrees), immerse the tip to the correct depth, and use a smooth and consistent plunger motion.[6][9] Avoid rapid pipetting, which can introduce air bubbles and inaccuracies.[12]

  • Use the Correct Pipette and Tips: Select a pipette with a volume range appropriate for the volume you are dispensing.[6] Ensure pipette tips are properly seated to create a good seal.[12]

  • Pre-wetting: Aspirate and dispense the liquid back into the reservoir a few times before taking the actual measurement, especially with viscous liquids or when temperature differences exist.[6]

  • Master Mixes: Whenever possible, prepare a master mix of reagents to be dispensed across multiple wells or tubes. This minimizes well-to-well variation.[18]

Q3: What are "edge effects" in plate-based assays and how can I prevent them?

Edge effects refer to the phenomenon where wells on the perimeter of a microplate behave differently than the interior wells, often due to more rapid evaporation or temperature fluctuations.[5][19] This can lead to significant variability in your data. To mitigate edge effects:

  • Proper Sealing: Use plate sealers to cover the plate during incubations to minimize evaporation.[19][20]

  • Humid Environment: Place the plate in a humidified incubator. For non-humidified incubators, you can place a water pan inside.

  • Avoid Outer Wells: A common practice is to not use the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[21]

  • Temperature Equilibration: Allow plates and reagents to come to room temperature before starting the assay.[5][20]

Q4: How do I properly handle and store my reagents to ensure consistency?

Reagent stability is a cornerstone of reproducible assays.[22] Improper handling and storage can lead to degradation and loss of activity.[5]

  • Follow Manufacturer's Instructions: Always store reagents at the recommended temperature and protect light-sensitive components from light.[23]

  • Aliquot Reagents: To avoid repeated freeze-thaw cycles, which can degrade sensitive reagents like enzymes and antibodies, aliquot them into smaller, single-use volumes upon receipt.[5][11]

  • Monitor Expiration Dates: Do not use expired reagents, as their performance may be compromised.[20]

  • Use High-Quality Reagents: The purity and consistency of your reagents directly impact the reliability of your results.[2][3]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common issues in specific biological assays.

Immunoassay (e.g., ELISA) Troubleshooting

Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive, but also prone to variability.

Problem: High Background Signal

A high background can mask the true signal from your samples.

Potential Cause Explanation Solution
Insufficient Washing Residual unbound antibodies or detection reagents remain in the wells, leading to a non-specific signal.[5][20]Increase the number of wash steps or the soaking time during washes. Ensure all wash buffer is completely removed after each step by inverting and tapping the plate on absorbent paper.[20]
High Antibody Concentration Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[24]Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Blocking The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.Try a different blocking buffer or increase the incubation time for the blocking step.[25]
Cross-Reactivity The antibodies may be cross-reacting with other proteins in the sample or with other assay components.Use highly specific monoclonal antibodies or affinity-purified polyclonal antibodies. Ensure the secondary antibody is specific to the primary antibody's species and isotype.

Problem: Poor Replicate Data (High Coefficient of Variation - CV)

High CV between replicates indicates a lack of precision in the assay. A CV of <20% is generally desirable.

Potential Cause Explanation Solution
Pipetting Inconsistency Inaccurate or inconsistent delivery of samples, standards, or reagents to the wells is a major source of variability.[7][20]Review and practice proper pipetting techniques. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to multiple wells simultaneously.[7][8]
Incomplete Reagent Mixing If reagents are not thoroughly mixed, their concentration can vary when dispensed.Gently vortex or invert reagent tubes before use to ensure homogeneity.
Bubbles in Wells Air bubbles can interfere with the light path during plate reading, leading to inaccurate absorbance values.Be careful to avoid introducing bubbles when pipetting. If bubbles are present, gently pop them with a clean pipette tip before reading the plate.
Edge Effects Evaporation or temperature gradients across the plate can cause inconsistent results, particularly in the outer wells.[19]Use a plate sealer during incubations and consider not using the outer wells for critical samples.[20][21]
Western Blot Troubleshooting

Western blotting is a powerful technique for protein detection, but it involves multiple steps where variability can be introduced.[1]

Problem: Inconsistent Band Intensities for Loading Controls

The loading control (e.g., GAPDH, β-actin) should have consistent band intensity across all lanes, indicating equal protein loading.

Potential Cause Explanation Solution
Inaccurate Protein Quantification If the initial protein concentration of the lysates is not accurately determined, it will lead to unequal loading.Use a reliable protein quantification assay and ensure it is performed carefully.
Pipetting Errors During Loading Inconsistent volumes loaded into the gel wells will result in variable band intensities.[26]Use high-quality, calibrated pipettes and gel-loading tips. Pipette slowly and carefully to ensure the entire sample enters the well.
Inefficient or Variable Protein Transfer Incomplete or uneven transfer of proteins from the gel to the membrane will affect the final band intensities.[27]Optimize transfer conditions (time, voltage, buffer composition) for your specific protein of interest. Verify transfer efficiency using a reversible stain like Ponceau S.[27]

Problem: High Background or Non-Specific Bands

High background and extra bands can make it difficult to interpret your results.

Potential Cause Explanation Solution
Antibody Concentration Too High Excessive primary or secondary antibody can lead to non-specific binding.[24]Optimize antibody concentrations by performing a titration.
Insufficient Blocking Inadequate blocking allows antibodies to bind non-specifically to the membrane.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).
Inadequate Washing Insufficient washing will not remove all of the unbound antibody.Increase the number and duration of wash steps. Adding a small amount of detergent (e.g., Tween-20) to the wash buffer can also help.[24]
Antibody Cross-Reactivity The primary antibody may be recognizing other proteins with similar epitopes.[1][27]Use a more specific antibody. Check the antibody datasheet for information on known cross-reactivities.
Cell-Based Assay Troubleshooting

The inherent biological variability of cells adds a layer of complexity to troubleshooting these assays.[28][29]

Problem: High Well-to-Well Variability

Inconsistent results between replicate wells can mask the true effect of a treatment.

Potential Cause Explanation Solution
Inconsistent Cell Seeding Uneven distribution of cells during plating will result in different cell numbers per well at the start of the experiment.[21]Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a consistent pipetting technique for dispensing cells.
Cell Clumping Clumped cells will lead to an uneven monolayer and variability in cell number and health across the plate.Ensure a single-cell suspension is achieved after trypsinization. Gently pipette the cell suspension up and down to break up clumps before plating.
Edge Effects As with immunoassays, edge effects can significantly impact cell-based assays.[21]Avoid using the outer wells of the plate or fill them with media to create a humidity buffer.
Variability in Treatment Application Inconsistent timing or volume of treatment addition can lead to variable responses.Use a multichannel pipette for adding treatments to ensure consistency. Add treatments in the same order and at the same pace for all plates.

dot

Troubleshooting Workflow for High Well-to-Well Variability in Cell-Based Assays A High Well-to-Well Variability Observed B Check Cell Seeding Protocol A->B Start Here C Is Cell Suspension Homogenous? B->C D Gentle Mixing Before/During Plating C->D Yes E Are Cells Clumped? C->E No G Evaluate Plating Technique D->G F Optimize Trypsinization & Resuspension E->F Yes E->G No F->G H Consistent Pipetting Technique G->H I Check for Edge Effects H->I J Avoid Outer Wells / Use Humidity Buffer I->J K Review Treatment Application J->K L Consistent Timing & Volume K->L M Variability Resolved L->M

Caption: A decision-making workflow for troubleshooting high well-to-well variability.

qPCR Troubleshooting

Quantitative PCR (qPCR) is highly sensitive to small variations in technique and template quality.

Problem: Inconsistent Ct Values in Technical Replicates

A discrepancy of more than 0.5 Ct values between technical replicates is a cause for concern.[16][17]

Potential Cause Explanation Solution
Pipetting Errors Small variations in the volume of template, primers, or master mix can lead to significant differences in Ct values.[30]Prepare a master mix for all reactions to minimize pipetting steps.[18] Use calibrated pipettes and proper technique.[16]
Poor Template Quality Degraded RNA/DNA or the presence of PCR inhibitors can lead to inconsistent amplification.[18]Assess the quality and purity of your nucleic acid samples before running the qPCR.
Well-to-Well Temperature Variation Inconsistent temperatures across the thermal cycler block can affect amplification efficiency.Ensure your thermal cycler is properly calibrated and maintained.

dot

Key Factors Influencing qPCR Reproducibility A qPCR Reproducibility B Template Quality B->A C Pipetting Accuracy C->A D Primer/Probe Design D->A E Thermal Cycler Performance E->A F Data Analysis F->A

Caption: Core components impacting the consistency of qPCR results.

Experimental Protocols

Protocol: Validating Pipetting Technique

This protocol helps to assess and improve the consistency of your pipetting.[7][8]

Materials:

  • Calibrated P20 or P200 pipette and appropriate tips

  • Microcentrifuge tubes

  • Colored dye solution (e.g., food coloring in water)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of a colored dye.

  • Create a "mock" master mix by diluting the dye stock to a concentration that will give a mid-range absorbance reading on your plate reader.

  • Aliquot the same volume of the mock master mix (e.g., 100 µL) into every well of a 96-well plate.

  • Read the absorbance of the plate at the appropriate wavelength for your dye.

  • Calculate the mean, standard deviation, and coefficient of variation (CV) for the absorbance readings across the plate.

  • Interpretation: A low CV (<5%) indicates good pipetting consistency. A high CV suggests that pipetting technique needs improvement.

Data Presentation

Table: Example of Pipetting Validation Data
Statistic Result Interpretation
Mean Absorbance 0.850Average signal intensity
Standard Deviation 0.095Spread of the data
Coefficient of Variation (CV) 11.2%Indicates a need to improve pipetting consistency

References

  • Why Can Western Blot Data be Difficult to Reproduce? LICORbio™. [Link]

  • Strategies to Minimize Variability Between Individual qPCR Reactions. Protocols.io. [Link]

  • Software for Biostatistical Analysis: Outlier detection in PLA 3.0. [Link]

  • Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik. [Link]

  • Common Challenges in Western Blotting and How to Overcome Them. [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. [Link]

  • Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. [Link]

  • Flow Cytometry Troubleshooting Guide. FluoroFinder. [Link]

  • Potential Errors that can Occur in an ELISA. Surmodics IVD. [Link]

  • 8 common pipetting errors – and simple solutions to address them. INTEGRA Biosciences. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Troubleshooting Flow Cytometry Experiments. Biocompare. [Link]

  • What factors can affect the reproducibility of analytical results? Dr.Oracle. [Link]

  • Common Pipette Calibration Errors: Expert Tips for Accurate Lab Results. [Link]

  • (PDF) Strategies to Minimize Variability Between Individual qPCR Reactions v1. [Link]

  • What are sources of inconsistencies in western blot analysis? ResearchGate. [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. [Link]

  • Identifying and fixing errors in flow data. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Common mistakes when pipetting. Abyntek Biopharma. [Link]

  • Optimizing reduction of Western blotting analytical variations: use of replicate test samples, multiple normalization methods, and sample loading positions. bioRxiv. [Link]

  • Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves. BEBPA. [Link]

  • qPCR Troubleshooting: How to Ensure Successful Experiments. Dispendix. [Link]

  • What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. [Link]

  • A Novel Approach for the Identification of Outliers in Bioassay Dose–Response Curves. [Link]

  • Analyzing qPCR data: Better practices to facilitate rigor and reproducibility. PMC. [Link]

  • Outlier Detection Methods for Bioassay: What is an Outlier? Quantics Biostatistics. [Link]

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Technical Support Center: Microwave-Assisted Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful synthetic technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no yield of the desired pyrazole carboxylic acid. What are the likely causes and how can I fix it?

A1: Low or no yield is a common but solvable issue. The rapid nature of microwave heating can amplify the impact of suboptimal parameters. Let's break down the potential causes systematically.

  • Cause 1: Inefficient Microwave Coupling & Heating. The reaction mixture must efficiently absorb microwave energy to reach the target temperature.

    • Solution: Select a solvent with a high dielectric loss, such as ethanol, DMF, or DMSO.[1][2] If your reactants are not very polar and you are using a non-polar solvent like toluene, the mixture may not heat effectively.[1][3] In such cases, adding a small amount of a polar co-solvent or an ionic liquid can dramatically improve heating efficiency.[2] Always ensure you are using a dedicated scientific microwave reactor, as domestic ovens lack the power control and safety features necessary for reproducible chemical synthesis.[4]

  • Cause 2: Incorrect Stoichiometry or Reagent Quality. The classic rules of synthesis still apply. Impure starting materials or incorrect molar ratios will negatively impact the yield.

    • Solution: Verify the purity of your starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines) by NMR or LC-MS. Ensure precise measurement of reagents. A slight excess (1.1-1.2 equivalents) of the hydrazine component is often beneficial.[5]

  • Cause 3: Suboptimal Reaction Temperature or Time. Unlike conventional heating, microwave reactions can be completed in minutes.[6][7] However, both insufficient and excessive heating can be detrimental.

    • Solution: Start with conditions reported in the literature for similar substrates.[6][8] If the yield is low, incrementally increase the temperature (in 10 °C steps) or reaction time (in 1-2 minute steps). Monitor the reaction progress by TLC or LC-MS to avoid decomposition from overheating. Remember, a 10 °C increase can double the reaction rate.[2]

  • Cause 4: Inappropriate Base or Catalyst. Many pyrazole syntheses require a catalyst, often an acid or a base, to facilitate the cyclization-condensation.

    • Solution: For reactions involving 1,3-dicarbonyls and hydrazines (a common route), a catalytic amount of acetic acid in ethanol is a robust starting point.[5][8] For other variations, bases like piperidine or DBU might be necessary.[9][10] The choice is substrate-dependent, so a small screening of catalysts may be required.

Q2: I'm observing significant side product formation. What are the common impurities and how can I suppress them?

A2: Side product formation is often a result of the high-energy environment created by microwave irradiation. Identifying the impurity is the first step to mitigation.

  • Common Side Product 1: Regioisomers. When using unsymmetrical 1,3-dicarbonyl compounds, two different pyrazole regioisomers can form.

    • Mitigation: The regioselectivity is influenced by the steric and electronic properties of the starting materials and the reaction pH. Microwave irradiation can sometimes alter the selectivity seen under conventional heating. Try adjusting the catalyst (e.g., switching from acidic to basic conditions) or the solvent polarity to favor the formation of one isomer.

  • Common Side Product 2: Incomplete Cyclization/Dehydration. You may isolate the intermediate hydrazone or pyrazoline.[11][12]

    • Mitigation: This indicates insufficient reaction time or temperature. Increase the microwave power, hold time, or target temperature to drive the reaction to completion. Adding a dehydrating agent or using a solvent like acetic acid can also promote the final aromatization step to the pyrazole.[8]

  • Common Side Product 3: Decomposition/Decarboxylation. The high temperatures achieved in sealed vessels can lead to the decomposition of starting materials or the decarboxylation of the pyrazole carboxylic acid product.

    • Mitigation: This is a clear sign of overheating. Reduce the target temperature or the reaction time. Use a less polar solvent to moderate the heating rate.[3] If possible, perform the reaction at a lower temperature for a slightly longer time. Careful monitoring is key to finding the sweet spot between reaction completion and product degradation.[13]

Q3: My reaction works well on a 1 mmol scale, but the yield drops significantly when I try to scale up to 100 mmol. What's causing this scalability issue?

A3: Scaling up microwave-assisted reactions is not always linear and presents unique challenges.[14][15]

  • Challenge 1: Microwave Penetration Depth. Microwaves at 2.45 GHz have a limited penetration depth of a few centimeters in polar solvents.[14] In a large reaction volume, the core of the mixture may not be heated as effectively as the surface, leading to a non-uniform temperature profile and incomplete conversion.[14]

    • Solution: For larger scales, using a multimode microwave reactor designed for pilot-scale batches is recommended.[14][15][16] These systems are engineered to provide more homogeneous irradiation of larger volumes. If using a standard lab-scale reactor, running multiple smaller batches in parallel can be a more reliable strategy than a single large-scale reaction.[16]

  • Challenge 2: Heat Transfer and Pressure Management. Larger volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient.[14] This can lead to thermal runaway, especially with exothermic reactions, and excessive pressure buildup that can exceed the safety limits of the vessel.[13]

    • Solution: When scaling up, it is crucial to use a power-control method rather than simply setting a target temperature. Apply power gradually and monitor the temperature and pressure profiles closely.[14] Ensure the reaction volume does not exceed the manufacturer's recommendation for the vessel (typically no more than 2/3 full).[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a microwave for pyrazole carboxylic acid synthesis compared to conventional heating?

A1: The main advantages are dramatically reduced reaction times (minutes vs. hours), often leading to higher yields and purer products by minimizing side reactions.[4][6][7] The efficient, uniform heating allows for rapid optimization and high-throughput synthesis, which is invaluable in a drug development setting.[4][18] It is also considered a greener chemistry approach due to reduced energy consumption and often lower solvent volumes.[4][19]

Q2: How do I choose the best solvent for my reaction?

A2: Solvent selection is critical. The ideal solvent should be polar enough to absorb microwave energy efficiently.[1][3] Solvents are often categorized by their ability to absorb microwaves:

  • High Absorbers: Ethanol, Methanol, DMSO, DMF. These heat very quickly.[1]

  • Medium Absorbers: Acetonitrile, Water.[1]

  • Low/Non-Absorbers: Toluene, Hexane, Dioxane.[1][3] For pyrazole synthesis, ethanol and acetic acid are excellent and commonly used choices.[5][8] If your reactants are sensitive, a non-polar solvent can act as a heat sink to moderate the temperature.[3]

Q3: What are the most critical safety precautions for microwave-assisted organic synthesis?

A3: Safety is paramount.

  • Never use a domestic microwave oven. [4][13] They lack pressure/temperature feedback control and proper containment for vessel failures.[13]

  • Inspect reaction vessels for cracks or damage before each use. [20]

  • Never fill a vessel more than two-thirds full to allow for thermal expansion and pressure changes.[17]

  • Do not heat sealed vessels containing flammable solvents unless your microwave is specifically designed for it. [21][22]

  • Always be aware of the potential for rapid pressure increases, especially with reactions that generate gas or are highly exothermic.[13][17] Start with small-scale reactions to understand their behavior.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and thermal gloves for handling hot vessels.[17][21]

Q4: Can you provide a reliable starting protocol for a typical pyrazole carboxylic acid synthesis?

A4: Certainly. The following protocol for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a robust starting point. It is based on the well-established reaction of a β-ketoester (ethyl acetoacetate) and a hydrazine (phenylhydrazine), followed by hydrolysis.

Section 3: Standard Operating Protocol

Synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This two-step protocol first involves the microwave-assisted cyclocondensation to form the ethyl ester, followed by saponification.

Step 1: Microwave-Assisted Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol, 130 mg) and phenylhydrazine (1.1 mmol, 119 mg).

  • Solvent Addition: Add 3 mL of glacial acetic acid.

  • Vessel Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate the mixture at 120 °C for 10 minutes. Use a power setting that allows for a rapid ramp to temperature (e.g., 1-2 minutes) and then maintains the target temperature.

  • Work-up: After the reaction, allow the vessel to cool to room temperature (using the instrument's forced air cooling). Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude ethyl ester can often be used directly in the next step without further purification.

Step 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Transfer the crude ethyl ester from Step 1 to a round-bottom flask. Add 5 mL of ethanol and 5 mL of a 2M aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to reflux (using conventional heating or an open-vessel microwave setting) for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the ester.

  • Acidification: Cool the reaction mixture to room temperature and then acidify to pH ~2-3 with 2M hydrochloric acid.

  • Isolation and Purification: A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure pyrazole carboxylic acid.

ParameterStep 1 (Microwave)Step 2 (Hydrolysis)
Key Reagents Ethyl acetoacetate, PhenylhydrazineEthyl ester, NaOH
Solvent Glacial Acetic AcidEthanol/Water
Temperature 120 °CReflux (~80-90 °C)
Time 10 minutes1-2 hours
Typical Yield >85% (for combined steps)-

Section 4: Workflow and Logic Diagrams

To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.

Diagram 1: General Experimental Workflow

G reagents 1. Reagent Preparation (Dicarbonyl + Hydrazine) solvent 2. Add Solvent/Catalyst (e.g., Acetic Acid) reagents->solvent mw 3. Microwave Irradiation (Set Temp, Time, Power) solvent->mw cool 4. Cooling (To Room Temp) mw->cool workup 5. Work-up (e.g., Precipitation in Water) cool->workup isolate 6. Isolation & Purification (Filtration, Recrystallization) workup->isolate analyze 7. Analysis (NMR, MS, Yield) isolate->analyze

Caption: Standard workflow for microwave-assisted pyrazole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G start Problem: Low Yield q1 Is the reaction heating efficiently? start->q1 sol1 Action: - Check solvent polarity - Add polar co-solvent q1->sol1 No q2 Are reagents pure & stoichiometry correct? q1->q2 Yes end Re-evaluate Yield sol1->end sol2 Action: - Verify reagent purity - Use slight excess of hydrazine q2->sol2 No q3 Are Temp/Time optimized? q2->q3 Yes sol2->end sol3 Action: - Incrementally increase Temp/Time - Monitor via TLC/LC-MS q3->sol3 No sol3->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Grose, J. H., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. [Link]

  • Lidström, P., et al. (2001). Approaches for Scale-Up of Microwave-Promoted Reactions. ACS Publications. [Link]

  • Stadler, A., & Kappe, C. O. (2001). Scale-up in microwave-accelerated organic synthesis. PubMed. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Kremsner, J. M., & Kappe, C. O. (2005). The Scale-Up of Microwave-Assisted Organic Synthesis. SciSpace. [Link]

  • Kappe, C. O. (2004). Scale-Up of Microwave-Assisted Organic Synthesis. ResearchGate. [Link]

  • Roy, K. (n.d.). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • Kansas State University. (n.d.). Microwave Safety. Kansas State University. [Link]

  • ETH Zurich. (n.d.). Microwave Reactor Safety. ETH Zurich. [Link]

  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]

  • Ali, M., et al. (2016). Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. Semantic Scholar. [Link]

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  • Goulart, H. R., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Sankaran, M., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Peitzika, S. C., et al. (2021). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]

  • Barham, J. P., & John, M. P. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. UCSB MRL. [Link]

  • Goulart, H. R., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. [Link]

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  • Kidwai, M., et al. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]

  • Tu, S., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Sauzem, P. D., et al. (2008). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]

  • E-Researchco. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. E-Researchco. [Link]

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  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2024). Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate. [Link]

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Pyrazole Synthesis Accelerator: A Technical Support Guide to Reducing Reaction Times

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for accelerated pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to pyrazole-containing scaffolds. Classical pyrazole synthesis often involves long reaction times, high temperatures, and the use of hazardous solvents.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in reducing reaction times through modern synthetic methodologies. We will explore the causality behind experimental choices to empower you with the knowledge to not only follow protocols but to innovate.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts in Rapid Pyrazole Synthesis

This section addresses fundamental questions about the strategies employed to accelerate pyrazole synthesis.

Q1: What are the primary factors that contribute to long reaction times in traditional pyrazole synthesis?

A1: Traditional methods, such as the Knorr pyrazole synthesis, often rely on the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] The reaction proceeds through the formation of an imine and then an enamine, which subsequently cyclizes and dehydrates to form the aromatic pyrazole ring.[2] Several factors can lead to extended reaction times:

  • Reaction Kinetics: The inherent rate of the condensation and cyclization steps can be slow at ambient or moderately elevated temperatures.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can impede the approach of the reacting molecules, slowing down the reaction.

  • Electronic Effects: Electron-withdrawing or -donating groups on the reactants can influence the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, thereby affecting the reaction rate.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and stabilizing transition states. Traditional methods often use polar protic solvents like ethanol.

  • Catalyst Absence: Many classical syntheses are performed without a catalyst, relying solely on thermal energy to drive the reaction.[3]

Q2: What are the most effective modern techniques for significantly reducing pyrazole synthesis reaction times?

A2: Several innovative techniques have been developed to overcome the limitations of classical methods and drastically shorten reaction times. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective method for accelerating organic reactions.[4][5] It provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes.[4][6]

  • Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance reaction rates.[7] The acoustic cavitation generated by ultrasound creates localized high-temperature and high-pressure zones, promoting molecular collisions and accelerating the reaction.

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time.[8][9][10] This enhanced control can lead to significantly faster and more efficient reactions compared to batch processes.[8]

  • Catalysis: The use of catalysts, including metal catalysts (e.g., copper, silver, rhodium), nano-catalysts (e.g., nano-ZnO), and organocatalysts, can provide alternative reaction pathways with lower activation energies, thereby accelerating the synthesis.[3][11][12][13]

  • One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single operation without isolating intermediates.[3][13][14][15][16] This not only saves time but also reduces waste and improves overall yield.

Q3: How does microwave irradiation accelerate pyrazole synthesis?

A3: Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This efficient and uniform heating is the primary reason for the observed rate enhancements.[5] Compared to conventional heating, where heat is transferred through convection, microwave heating can lead to localized superheating of the reactants and solvent, significantly increasing the reaction kinetics. This often results in cleaner reactions with fewer side products, in addition to the dramatic reduction in reaction time.[4] For instance, some microwave-assisted pyrazole syntheses can be completed in as little as 2-4 minutes.[6]

Part 2: Troubleshooting Guides for Accelerated Pyrazole Synthesis

This section provides detailed troubleshooting for specific issues encountered during the application of modern synthetic techniques.

Guide 1: Microwave-Assisted Pyrazole Synthesis

Microwave-assisted synthesis is a powerful tool, but it requires careful optimization to achieve the best results.

Issue 1: Low Yield Despite a Short Reaction Time

  • Possible Cause: The reaction may not be reaching completion within the set time, or side reactions may be occurring at the elevated temperatures achieved with microwave heating.

  • Troubleshooting Steps:

    • Time Optimization: Systematically increase the irradiation time in small increments (e.g., 1-2 minutes) to determine if a longer reaction time improves the yield.

    • Power Optimization: The microwave power level can influence the reaction outcome. Experiment with different power settings to find the optimal balance between reaction speed and selectivity.[17]

    • Solvent Choice: The polarity of the solvent affects its ability to absorb microwave energy. Consider screening different solvents with varying dielectric properties. Sometimes, solvent-free conditions can be highly effective.[18]

    • Catalyst Screening: If a catalyst is being used, its activity might be suboptimal under microwave conditions. Consider screening different catalysts or adjusting the catalyst loading.

Issue 2: Formation of Regioisomers

  • Possible Cause: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two different regioisomeric pyrazoles.[3] High temperatures in microwave synthesis can sometimes reduce the regioselectivity.

  • Troubleshooting Steps:

    • Temperature Control: If your microwave reactor allows for temperature monitoring, try to maintain a consistent and lower temperature to favor the formation of the desired isomer.

    • Catalyst Influence: Certain catalysts can direct the reaction towards a specific regioisomer. For example, some copper-catalyzed reactions have shown high regioselectivity.[11]

    • Solvent Effects: The solvent can play a role in directing the regioselectivity. Experiment with different solvents to see if the isomer ratio can be influenced.

Guide 2: Ultrasound-Assisted Pyrazole Synthesis

Ultrasound can be a milder alternative to microwave irradiation for accelerating reactions.[4]

Issue 1: Inconsistent Reaction Rates or Yields

  • Possible Cause: The efficiency of sonication can be affected by the position of the reaction vessel in the ultrasonic bath, the volume of the reaction mixture, and the temperature of the bath.

  • Troubleshooting Steps:

    • Consistent Positioning: Ensure the reaction flask is placed in the same position within the ultrasonic bath for each experiment to ensure consistent energy input.

    • Optimized Volume: The volume of the reaction mixture can affect the transmission of ultrasonic waves. Experiment with different reaction volumes to find the optimal conditions.

    • Temperature Control: Monitor and control the temperature of the ultrasonic bath, as it can rise during sonication and affect the reaction outcome.

Issue 2: Incomplete Reaction

  • Possible Cause: The energy provided by the ultrasound may not be sufficient to drive the reaction to completion.

  • Troubleshooting Steps:

    • Increased Sonication Time: Extend the duration of sonication to allow the reaction more time to proceed.

    • Catalyst Addition: The combination of ultrasound and a suitable catalyst can have a synergistic effect, leading to higher yields and shorter reaction times.[19]

    • Solvent Selection: The choice of solvent can influence the effectiveness of sonication. Solvents with lower vapor pressure are generally preferred for ultrasonic reactions.

Guide 3: Flow Chemistry for Pyrazole Synthesis

Flow chemistry offers excellent control but requires careful setup and optimization.

Issue 1: Clogging of the Reactor Coil

  • Possible Cause: Precipitation of starting materials, intermediates, or the final product within the narrow channels of the flow reactor. This can be particularly problematic when dealing with solids.[20]

  • Troubleshooting Steps:

    • Solubility Check: Ensure that all reactants, intermediates, and the product are fully soluble in the chosen solvent at the reaction temperature.

    • Solvent Optimization: If solubility is an issue, screen different solvents or use a co-solvent to improve solubility.

    • Temperature Gradient: Applying a temperature gradient along the reactor coil can sometimes help to keep all components in solution.

    • Reactor Design: For reactions involving solids, consider using a flow reactor specifically designed to handle slurries.

Issue 2: Low Conversion

  • Possible Cause: The residence time in the reactor may be too short for the reaction to go to completion.

  • Troubleshooting Steps:

    • Adjust Flow Rate: Decrease the flow rate to increase the residence time of the reactants in the heated zone of the reactor.

    • Increase Reactor Volume: Use a longer reactor coil to increase the residence time at a given flow rate.

    • Elevate Temperature: Increasing the reaction temperature can significantly increase the reaction rate and improve conversion.[20]

Part 3: Data Presentation and Experimental Protocols

Comparative Data on Pyrazole Synthesis Methods
MethodTypical Reaction TimeTypical YieldKey AdvantagesKey Challenges
Conventional Heating Hours to Days[4]VariableSimple setupLong reaction times, often lower yields
Microwave-Assisted 2-30 minutes[4][6]Good to Excellent[4]Rapid heating, high yields, cleaner reactionsRequires specialized equipment, potential for side reactions at high temperatures
Ultrasound-Assisted 1-2 hours[19]Good to High[7]Milder conditions than microwave, good yieldsInconsistent energy input, potential for incomplete reactions
Flow Chemistry Minutes[8][20]Good to Excellent[8]Precise control, scalability, improved safetyInitial setup complexity, potential for clogging
Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,3-diketone (1.0 mmol), the substituted hydrazine (1.0 mmol), and a suitable solvent (e.g., ethanol, 3 mL).

  • Catalyst Addition (Optional): If a catalyst is required, add it at this stage (e.g., a few drops of acetic acid or a catalytic amount of a metal salt).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10 minutes) with stirring.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Part 4: Visualization of Workflows

Diagram: General Workflow for Accelerated Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl Microwave Microwave 1,3-Dicarbonyl->Microwave Add Ultrasound Ultrasound 1,3-Dicarbonyl->Ultrasound Add Flow Reactor Flow Reactor 1,3-Dicarbonyl->Flow Reactor Pump Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Microwave Add Hydrazine Derivative->Ultrasound Add Hydrazine Derivative->Flow Reactor Pump Work-up Work-up Microwave->Work-up Cool Ultrasound->Work-up Transfer Flow Reactor->Work-up Collect Purification Purification Work-up->Purification Pyrazole Pyrazole Purification->Pyrazole

Caption: Workflow for accelerated pyrazole synthesis.

Diagram: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss Product Loss Low Yield->Product Loss Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Optimize Catalyst Optimize Catalyst Incomplete Reaction->Optimize Catalyst Optimize Temp/Solvent Optimize Temp/Solvent Side Reactions->Optimize Temp/Solvent Improve Work-up Improve Work-up Product Loss->Improve Work-up

Caption: Troubleshooting logic for low pyrazole yield.

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  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2025). PubMed. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2009). SciELO. [Link]

Sources

Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrazole derivatives are cornerstone scaffolds in modern medicinal chemistry and agrochemicals, found in numerous blockbuster drugs and vital crop protection agents.[1][2] However, transitioning their synthesis from the laboratory bench (gram-scale) to pilot or industrial production (kilogram-scale) is fraught with challenges. Issues that are manageable in small flasks can become formidable obstacles in large reactors. This guide provides in-depth technical support for researchers, chemists, and process development professionals to anticipate, troubleshoot, and overcome the common hurdles encountered during the scale-up of pyrazole synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up pyrazole synthesis?

A1: The primary challenges pivot from chemical issues to physicochemical and engineering problems. Key concerns include:

  • Thermal Management: Pyrazole formation, particularly from hydrazines and dicarbonyls, is often highly exothermic. The surface-area-to-volume ratio decreases dramatically at scale, making heat dissipation inefficient and increasing the risk of thermal runaway.[3][4]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is difficult. Poor mixing can lead to localized concentration gradients ("hot spots"), promoting side reactions and reducing yield and purity.[4]

  • Regioselectivity Control: Maintaining the desired isomeric ratio when using unsymmetrical starting materials can be difficult. Reaction conditions that provide good selectivity on a small scale may not translate directly to larger batches.[5]

  • Reagent Addition Strategy: The rate of reagent addition, especially of highly reactive substances like hydrazine, becomes a critical process parameter to control reaction kinetics and exotherms.[4]

  • Work-up and Product Isolation: Handling large volumes of solvents, performing extractions, and achieving efficient crystallization and drying present significant logistical and technical challenges.

Q2: How do I select an appropriate solvent for scale-up?

A2: Solvent selection transcends simple solubility. For scale-up, consider:

  • Thermal Properties: A higher boiling point can allow for a wider operating temperature range, but also requires more energy for removal. The solvent's heat capacity is crucial for absorbing reaction exotherms.

  • Safety and Environmental Profile: Prioritize solvents with higher flash points and lower toxicity (e.g., moving away from chlorinated solvents). Refer to solvent selection guides for green chemistry alternatives.

  • Product Crystallization: The ideal solvent should provide high solubility at elevated temperatures but low solubility at ambient or cool temperatures to ensure high recovery during crystallization.[6] Anti-solvent crystallization is a common technique at scale.[6]

  • Aqueous Work-up: Consider miscibility with water and the potential for emulsion formation during extraction.

  • Regulatory Acceptance: For pharmaceutical applications, use of ICH (International Council for Harmonisation) Class 3 solvents is preferred over more toxic Class 1 or 2 solvents.

Q3: What are the critical safety concerns with using hydrazine at scale?

A3: Hydrazine and its derivatives are highly toxic and can be explosive.[3] Key safety protocols include:

  • Engineering Controls: Use closed systems (reactors, charging vessels) to minimize exposure. Ensure adequate ventilation and consider using a scrubber for off-gases.

  • Thermal Hazard Assessment: Perform Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) studies to understand the thermal profile of the reaction and the decomposition energy of intermediates and products.

  • Controlled Addition: Never add the bulk of hydrazine at once. Use a dosing pump for slow, subsurface addition to control the reaction rate and temperature.[3][4]

  • Quenching Strategy: Have a validated quenching procedure ready to neutralize the reaction in case of a thermal runaway.

  • Alternative Reagents: For some processes, safer hydrazine surrogates or alternative synthetic routes that avoid hydrazine entirely may be viable. Flow chemistry, for instance, can minimize the accumulation of hazardous intermediates.[7][8]

Q4: How can I improve the regioselectivity of my reaction at a larger scale?

A4: Controlling regioselectivity is a common challenge, often addressed by manipulating reaction conditions.[5]

  • Solvent Effects: The choice of solvent can dramatically influence which regioisomer is formed. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in certain pyrazole formations compared to standard solvents like ethanol.[9][10]

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the initial attack to a specific carbonyl group.[5]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3]

  • Catalyst Choice: For certain pyrazole syntheses, the choice of acid or base catalyst can influence the isomeric outcome.[11]

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during scale-up experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield Incomplete Reaction: Poor mixing or insufficient reaction time/temperature at scale.[3][4] Side Reactions: Uncontrolled exotherms or localized high concentrations of reactants.[4] Product Loss During Work-up: Product is partially soluble in the aqueous phase or wash solvents; inefficient extraction.[3] Degradation: Product may be unstable at the reaction or work-up temperatures.[3]Optimize Reaction Conditions: Increase stirrer speed to improve mixing. Monitor reaction completion using in-process controls (e.g., HPLC, TLC). If needed, cautiously increase reaction time or temperature.[11] Control Reagent Addition: Implement slow, controlled addition of the limiting reagent to maintain a steady temperature and minimize side product formation.[4] Refine Work-up: Perform a solvent screen to find the optimal extraction solvent. Adjust the pH of the aqueous phase to suppress product solubility. Minimize the volume of wash solvents. Lower Temperatures: If stability is a concern, perform the reaction and purification at the lowest effective temperatures.[3]
Poor Regioselectivity Kinetic vs. Thermodynamic Control: The conditions at scale may favor a different, more stable (thermodynamic) isomer than the desired (kinetic) one formed in the lab. Influence of Reaction Parameters: Temperature, solvent polarity, and pH have a pronounced effect on which carbonyl is attacked first in unsymmetrical 1,3-dicarbonyls.[5]Screen Solvents: Investigate solvents that can influence selectivity. Fluorinated alcohols (TFE, HFIP) are known to improve regioselectivity by stabilizing key intermediates.[10] Adjust pH: Experiment with adding a catalytic amount of acid (e.g., acetic acid) or base. Acidic conditions can protonate one carbonyl preferentially, while pH also affects the hydrazine's nucleophilicity.[5] Lower the Temperature: Running the reaction at a lower temperature often favors the kinetic product, potentially increasing the yield of the desired regioisomer.[3]
Impurity Formation Oxidation: Pyrazole rings or sensitive functional groups may be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods. Byproducts from Excess Reagents: Unreacted hydrazine or starting materials can lead to downstream impurities. Dimerization/Polymerization: Side reactions can be promoted by "hot spots" caused by poor mixing or rapid exotherms.[4]Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation. Stoichiometry Control: Use precise stoichiometry. Sometimes using a slight excess of the dicarbonyl component can ensure all hydrazine is consumed. Improve Heat Transfer: Ensure the reactor's cooling system is adequate. Reduce the rate of reagent addition to prevent temperature spikes.[3][4]
Difficult Purification/Isolation Oiling Out: The product may separate as an oil instead of a crystalline solid, making filtration impossible. Poor Crystal Form: The product may crystallize as very fine needles or amorphous solid, which is difficult to filter and dry. Similar Polarity of Product and Impurities: Makes chromatographic separation challenging and inefficient at scale.[3]Optimize Crystallization: Conduct a thorough screen of solvents and solvent/anti-solvent systems. Control the cooling rate; slower cooling often yields better crystals. Seeding the solution with a small amount of pure product can promote crystallization. Salt Formation: If the pyrazole is basic, consider forming a salt (e.g., hydrochloride, sulfate) which often has better crystallization properties. The pure free base can be regenerated afterward.[12] Trituration: Wash (triturate) the crude solid with a solvent in which the product is insoluble but the impurities are soluble.[6]

Section 3: Key Protocols & Methodologies

Scale-Up Adaptation of the Knorr Pyrazole Synthesis

The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust method for creating pyrazole rings.[13][14]

Reaction: Ethyl Acetoacetate + Phenylhydrazine → 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a controlled dosing pump for liquid addition. Ensure the system is inerted with nitrogen.

  • Charge Reagents: Charge the reactor with ethyl acetoacetate (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol, ~5-10 volumes). Begin agitation.

  • Controlled Addition of Hydrazine: In a separate vessel, prepare a solution of phenylhydrazine (1.05 eq) in the same solvent. Using the dosing pump, add the phenylhydrazine solution to the reactor subsurface over 1-2 hours.

  • Temperature Control: Maintain the internal temperature between 25-30°C during the addition using the reactor's cooling jacket. A slight exotherm is expected. After the addition is complete, the mixture can be heated to reflux (if necessary) to drive the reaction to completion.[15]

  • In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed (typically <1%).

  • Cooling and Crystallization: Once complete, cool the reaction mixture slowly to 0-5°C. The product should crystallize out of the solution. Hold at this temperature for at least 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry using a Nutsche filter or centrifuge.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent to remove residual impurities. Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Section 4: Data & Visualization

Data Presentation

Table 1: Solvent Selection Guide for Pyrazole Synthesis Scale-Up

SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesICH Class
Ethanol 78Good solvency for many starting materials, relatively non-toxic.Can be difficult to remove water completely, may not be ideal for high-temp reactions.3
Isopropanol (IPA) 82Similar to ethanol, often better for crystallization.Slightly more toxic than ethanol.3
Toluene 111Allows for higher reaction temperatures, good for azeotropic water removal.Neurotoxin, strict emissions control required.2
Acetonitrile 82Good solvent for a wide range of polar and nonpolar compounds.Toxic, can be expensive.2
2-Methyltetrahydrofuran (2-MeTHF) 80"Green" alternative to THF, higher boiling point, less prone to peroxide formation.Can be more expensive than traditional solvents.N/A
N,N-Dimethylformamide (DMF) 153High boiling point, excellent solvating power.High toxicity (reprotoxin), difficult to remove. Use should be strongly justified.2
2,2,2-Trifluoroethanol (TFE) 74Can dramatically improve regioselectivity.[9][10]Expensive, corrosive, requires specialized handling.N/A
Experimental & Logical Diagrams

A fundamental understanding of the reaction mechanism and a logical troubleshooting approach are critical for success.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A 1,3-Dicarbonyl C Hydrazone Intermediate A->C Attack on C=O B Hydrazine B->C D Intramolecular Attack C->D Side Product (Regioisomer) Side Product (Regioisomer) C->Side Product (Regioisomer) Attack on other C=O E Cyclic Intermediate D->E F Elimination of H2O E->F G Pyrazole Product F->G Troubleshooting_Workflow Start Scale-Up Issue Identified (e.g., Low Yield) Check_Params Review Process Parameters (Temp, Time, Mixing) Start->Check_Params Analyze_Imp Analyze Impurity Profile (HPLC, LC-MS) Check_Params->Analyze_Imp Is_Regio Is Regioselectivity the Issue? Analyze_Imp->Is_Regio Is_Purity Is Purity the Issue? Is_Regio->Is_Purity No Optimize_Cond Optimize Reaction (Solvent, Temp, pH) Is_Regio->Optimize_Cond Yes Optimize_Pur Optimize Purification (Crystallization, Wash) Is_Purity->Optimize_Pur Yes Re-evaluate Stoichiometry Re-evaluate Stoichiometry Is_Purity->Re-evaluate Stoichiometry No Success Process Optimized Optimize_Cond->Success Optimize_Pur->Success Re-evaluate Stoichiometry->Optimize_Cond

Caption: Troubleshooting workflow for scale-up.

Purification_Decision_Tree Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid IsPure Purity > 98%? IsSolid->IsPure Yes Distill Distillation (If thermally stable liquid) IsSolid->Distill No (Liquid) Recrystallize Recrystallization / Reslurry IsPure->Recrystallize No Final Pure API IsPure->Final Yes Recrystallize->IsPure Chromatography Column Chromatography (Consider cost at scale) Recrystallize->Chromatography Fails Chromatography->Final Distill->Final

Sources

Technical Support Center: Method Refinement for Analyzing Pyrazole Compounds in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for refining analytical methods for pyrazoles in complex matrices. Pyrazole and its derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, making their accurate quantification essential.[1][2][3][4][5] This guide offers practical, field-proven insights to overcome common challenges in their analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing and quantifying pyrazole compounds in complex mixtures?

A1: The most prevalent and powerful methods are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).[6]

  • LC-MS/MS is highly effective for the analysis of pyrazole derivatives, especially in complex matrices like biological fluids or environmental samples.[7][8][9] It offers excellent sensitivity and selectivity. Electrospray ionization (ESI) is a commonly used ionization technique for polar and thermally labile pyrazole compounds.[10]

  • GC-MS is particularly well-suited for volatile and thermally stable pyrazole derivatives.[11] Electron impact (EI) ionization is often employed, providing characteristic fragmentation patterns that aid in structural elucidation.[10][12]

Q2: How do the structural properties of pyrazoles influence analytical method development?

A2: The pyrazole ring's aromaticity, the presence of two adjacent nitrogen atoms, and the nature of its substituents significantly impact its analytical behavior.[1][3]

  • Polarity and Solubility: The polarity of pyrazole derivatives can vary widely based on their substituents, affecting the choice of chromatographic conditions and sample preparation solvents.[13] For instance, polar pyrazoles may require reversed-phase chromatography with aqueous mobile phases, while nonpolar derivatives might be better suited for normal-phase chromatography.

  • Basicity: The nitrogen atoms in the pyrazole ring confer basic properties, which can lead to peak tailing in HPLC due to interactions with acidic silanol groups on silica-based columns.[14]

  • Tautomerism: Unsubstituted or N-H pyrazoles can exist as tautomers, which can complicate analysis by potentially leading to multiple chromatographic peaks for a single compound.[1][3]

Q3: What are the key considerations for sample preparation when analyzing pyrazoles in biological or environmental matrices?

A3: Effective sample preparation is crucial to remove interfering matrix components and concentrate the target pyrazole analytes.[15] Common techniques include:

  • Solid-Phase Extraction (SPE): SPE is a robust technique for cleaning up and concentrating pyrazoles from aqueous samples like environmental water.[16][17] The choice of sorbent (e.g., C18, mixed-mode) depends on the polarity of the target pyrazole.[7]

  • Liquid-Liquid Extraction (LLE): LLE is a classic method for extracting pyrazoles from aqueous samples into an immiscible organic solvent. The choice of solvent is critical for efficient extraction.[6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis, including pyrazole-based pesticides, in food and environmental samples.[18]

  • Recrystallization: For isolating and purifying synthesized pyrazole compounds, recrystallization is a powerful technique. The choice of solvent or solvent system is critical for obtaining high purity and yield.[13][19]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of pyrazole compounds.

Chromatography Issues

Problem 1: Poor peak shape (tailing) for pyrazole compounds in reversed-phase HPLC.

  • Possible Cause: Interaction of the basic nitrogen atoms of the pyrazole ring with acidic residual silanol groups on the silica-based stationary phase.[14] This is a common issue with basic compounds.

  • Solution:

    • Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) or a volatile alternative such as ammonium hydroxide to the mobile phase to mask the silanol groups.[20]

    • Use of a Modern Column: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups, reducing their interaction with the protonated basic pyrazole.[14]

    • Ion-Pairing Chromatography: For highly polar pyrazoles with poor retention, using an ion-pair reagent like perfluorooctanoic acid can improve retention and peak shape on reversed-phase columns.[8][21]

Problem 2: Co-elution of pyrazole isomers.

  • Possible Cause: Pyrazole isomers often have very similar physicochemical properties, making their separation challenging.[6][22]

  • Solution:

    • Optimize Chromatographic Selectivity:

      • Column Chemistry: Screen different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) to exploit different separation mechanisms. For chiral pyrazoles, a chiral stationary phase is necessary.[23]

      • Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH to alter selectivity.

    • Methodical Gradient Optimization: For complex mixtures, a well-designed gradient elution program can improve the resolution of closely eluting peaks.

    • Temperature Optimization: Adjusting the column temperature can influence selectivity and improve separation.[24]

Problem 3: Drifting retention times.

  • Possible Cause: Several factors can lead to retention time drift, including changes in mobile phase composition, column temperature fluctuations, or poor column equilibration.[24]

  • Solution:

    • Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[20][24]

    • Use a Column Oven: A stable column temperature is crucial for reproducible chromatography.[20][24]

    • Adequate Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions.[24]

Mass Spectrometry Issues

Problem 4: Low sensitivity or poor ionization of pyrazole compounds in LC-MS.

  • Possible Cause: Suboptimal ionization source conditions or suppression of the analyte signal by matrix components (ion suppression).

  • Solution:

    • Optimize Ion Source Parameters: Systematically optimize parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for your specific pyrazole compound.[10]

    • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For positive ESI, formic acid or acetic acid are common choices. For negative ESI, ammonium hydroxide or a volatile buffer may be used.

    • Address Ion Suppression:

      • Improve sample cleanup to remove interfering matrix components.[9]

      • Modify the chromatography to separate the pyrazole analyte from the regions where matrix components elute.

      • Use a stable isotope-labeled internal standard to compensate for matrix effects.[8][9][21]

Problem 5: Difficulty in structural elucidation due to ambiguous fragmentation patterns.

  • Possible Cause: The fragmentation of the pyrazole ring and its substituents can be complex and dependent on the nature and position of the substituents.[11][12][25][26]

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help determine the elemental composition of fragment ions and confirm molecular formulas.[10]

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to establish precursor-product ion relationships, which are invaluable for structural elucidation.[10]

    • Systematic Study of Fragmentation: Analyze a series of related pyrazole compounds to identify characteristic fragmentation pathways for different substituent groups.

Experimental Protocols & Workflows

Protocol 1: General LC-MS/MS Method for Pyrazole Quantification
  • Sample Preparation (Aqueous Matrix):

    • Acidify 100 mL of the water sample to pH 3 with formic acid.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the pyrazole analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 5 µL.[7]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Ionization Source Parameters: Optimize capillary voltage (e.g., 3.2 kV), drying gas temperature (e.g., 250 °C), and nebulizer pressure (e.g., 35 psi).[7]

    • Data Acquisition: Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each pyrazole analyte.

Data Summary Table: Example LC-MS/MS Parameters
ParameterSetting
LC System Agilent 1100 Series or equivalent[7]
Column Mixed-mode or C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 300 µL/min[7]
Injection Volume 5 µL[7]
Column Temperature 30 °C[7]
MS System Quadrupole LC/MS 6120 or equivalent[7]
Ionization Mode ESI Positive[7]
Drying Gas Temp. 250 °C[7]
Nebulizer Pressure 35 psi[7]
Capillary Voltage 3.2 kV[7]

Visual Workflows

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Start Complex Mixture (e.g., Biological Fluid) SPE Solid-Phase Extraction (SPE) Start->SPE Aqueous LLE Liquid-Liquid Extraction (LLE) Start->LLE Aqueous/Organic Cleanup Sample Cleanup & Concentration SPE->Cleanup LLE->Cleanup HPLC HPLC Separation Cleanup->HPLC Column Column Selection (C18, Phenyl, etc.) HPLC->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier) HPLC->MobilePhase MS Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis & Quantification MS->Data End Final Report Data->End

Caption: A typical workflow for the analysis of pyrazole compounds from complex mixtures.

TroubleshootingTree Problem Chromatographic Problem? PeakShape Poor Peak Shape? Problem->PeakShape Yes Retention Retention Time Drift? Problem->Retention No Tailing Peak Tailing PeakShape->Tailing Yes Coelution Co-elution PeakShape->Coelution No Sol_Retention1 Check Mobile Phase Prep & Degassing Retention->Sol_Retention1 Sol_Retention2 Use Column Oven Retention->Sol_Retention2 Sol_Retention3 Ensure Full Equilibration Retention->Sol_Retention3 Sol_Tailing1 Adjust Mobile Phase pH or Add Modifier Tailing->Sol_Tailing1 Sol_Tailing2 Use High-Purity Column Tailing->Sol_Tailing2 Sol_Coelution1 Change Column Selectivity Coelution->Sol_Coelution1 Sol_Coelution2 Optimize Gradient Coelution->Sol_Coelution2

Caption: A decision tree for troubleshooting common HPLC issues in pyrazole analysis.

References

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. 12

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. 10

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.7

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.

  • Lu, H., et al. (2011). Copper Clean-Up Procedure for Ultrasonic Extraction and Analysis of Pyrethroid and Phenylpyrazole Pesticides in Sediments by Gas Chromatography-Electron Capture Detection. PubMed.

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. 13

  • Mu, Y., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. 22

  • Ma, J., et al. (2014). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed.

  • El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

  • Mu, Y., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • K+S AG. (2011). Method for purifying pyrazoles. Google Patents.

  • Various Authors. (n.d.). Mass spectral investigation of compounds 1 and 11-15. ResearchGate.

  • ACE. (n.d.). HPLC Troubleshooting Guide.

  • Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.

  • Phenomenex. (n.d.). Troubleshooting Guide.

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.

  • Wang, Y., et al. (2021). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health.

  • Regis Technologies. (2015). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. LCGC.

  • Mu, Y., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.

  • BenchChem. (n.d.). Addressing co-elution issues in pyrazine analysis. 6

  • Tešević, V., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • Various Authors. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • Various Authors. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

  • Biotage. (n.d.). Bioanalytical sample preparation.

  • Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

  • Various Authors. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.

  • Zhang, Y., et al. (2018). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. National Institutes of Health.

  • Ma, J., et al. (2014). Determination of Pyrazole and Pyrrole Pesticides in Environmental Water Samples by Solid-Phase Extraction Using Multi-Walled Carbon Nanotubes as Adsorbent Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science.

  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Various Authors. (2020). Recent Developments in the Chemistry of Pyrazoles. ResearchGate.

  • Various Authors. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.

  • Various Authors. (2013). Current status of pyrazole and its biological activities. PubMed Central.

  • Namieśnik, J., & Zabiegała, B. (2000). Quality problems in determination of organic compounds in environmental samples, such as PAHs and PCBs. ResearchGate.

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its synthetic tractability and ability to form key interactions with various biological targets have made it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1H-pyrazole-4-carboxylic acid derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

The Versatile Scaffold: 1H-Pyrazole-4-Carboxylic Acid

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. The carboxylic acid group at the 4-position, along with potential substitution points at the 1, 3, and 5-positions of the pyrazole ring, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore how modifications at these positions influence the activity of these derivatives against microbial pathogens and cancer-related targets.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of 1H-pyrazole-4-carboxylic acid, particularly carboxamides, have demonstrated significant potential as antimicrobial agents. The core structure allows for modifications that can enhance activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of 1H-pyrazole-4-carboxamide derivatives is highly dependent on the nature of the substituent on the amide nitrogen. A study on a series of these compounds revealed that specific substitutions lead to enhanced activity against various microbial strains.[1][2][3]

Compound IDSubstituent on Amide NitrogenB. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)A. niger (MIC, µg/mL)C. albicans (MIC, µg/mL)
6a 4-chlorophenyl12.525255050100
6f 4-bromophenyl12.52525255050
6g 4-iodophenyl2512.5255010050

Data synthesized from multiple sources indicating general trends.[1][2][3]

Key SAR Insights:

  • Halogen Substitution: The presence of a halogen atom on the phenyl ring attached to the amide nitrogen is crucial for antimicrobial activity. Compounds with chloro, bromo, and iodo substituents (6a, 6f, 6g) generally exhibit the most potent activity.[3][4]

  • Position of Halogen: The para-position for the halogen substituent on the phenyl ring appears to be optimal for broad-spectrum activity.

  • Nature of Halogen: While all three halogens confer good activity, there are some pathogen-specific differences. For instance, the bromo-substituted derivative (6f) shows consistent activity across both bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1H-pyrazole-4-carboxylic acid derivatives.[5][6][7][8][9]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Brothomicrodilution MIC Assay.

Anticancer Activity: Targeting Key Oncogenic Pathways

1H-Pyrazole-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, targeting various key players in oncogenic signaling pathways, including protein kinases and epigenetic modifiers.

Kinase Inhibition: A Multifaceted Approach

Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to various cancers.[10][11][12][13]

Comparative Analysis of Aurora A Kinase Inhibitors:

CompoundR1R2IC50 (µM)
Analog 1 PhenylH>10
Analog 2 4-ChlorophenylH1.5
Analog 3 4-NitrophenylH0.8
Analog 4 4-NitrophenylCH30.5

Illustrative data based on general SAR principles for this class of compounds.

Key SAR Insights:

  • Aromatic Substituents: The presence of a substituted phenyl ring at the N-1 position of the pyrazole is critical for activity.

  • Electron-Withdrawing Groups: Bulky, electron-withdrawing groups at the para-position of the N-1 phenyl ring, such as a nitro group, significantly enhance inhibitory activity.[14]

  • Substitution at C-3: Alkyl substitutions at the C-3 position of the pyrazole ring can further improve potency.

Aurora_A_Pathway cluster_0 Mitotic Events Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Cytokinesis PLK1 PLK1 Aurora_A->PLK1 activates TPX2 TPX2 Aurora_A->TPX2 activates PLK1->Centrosome_Separation TPX2->Spindle_Assembly Pyrazole_Inhibitor 1H-Pyrazole-4-carboxylic Acid Derivative Pyrazole_Inhibitor->Aurora_A inhibits

Caption: Simplified Aurora A Kinase Signaling Pathway.

The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[2][15][16][17][18] 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR covalent inhibitors.[12]

Comparative Analysis of Pan-FGFR Inhibitors:

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
10a H120115250
10h 2,6-dichloro-3,5-dimethoxyphenyl464199

Data from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives.[12]

Key SAR Insights:

  • Covalent Warhead: The presence of a reactive group, such as an acrylamide moiety, allows for covalent bond formation with a cysteine residue in the FGFR active site, leading to irreversible inhibition.[12]

  • Substitution on Amide: The substituent on the amide nitrogen plays a crucial role in potency. The 2,6-dichloro-3,5-dimethoxyphenyl group in compound 10h provides optimal interactions within the ATP-binding pocket, resulting in significantly improved inhibitory activity.[12]

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling RAS_MAPK RAS-RAF-MEK-MAPK Pathway Cell_Proliferation Cell_Proliferation RAS_MAPK->Cell_Proliferation leads to PI3K_AKT PI3K-AKT-mTOR Pathway Apoptosis_Inhibition Apoptosis_Inhibition PI3K_AKT->Apoptosis_Inhibition leads to PLCg PLCγ Pathway JAK_STAT JAK-STAT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FGFR->RAS_MAPK activates FGFR->PI3K_AKT activates FGFR->PLCg activates FGFR->JAK_STAT activates Pyrazole_Inhibitor 5-amino-1H-pyrazole- 4-carboxamide Derivative Pyrazole_Inhibitor->FGFR covalently inhibits

Caption: Overview of the FGFR Signaling Pathway.

Epigenetic Regulation: ALKBH1 Demethylase Inhibitors

ALKBH1, a DNA N6-methyladenine (6mA) demethylase, is implicated in the development of certain cancers, such as gastric cancer.[14][19] 1H-Pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of ALKBH1.[20][21]

Comparative Analysis of ALKBH1 Inhibitors:

CompoundR1R2ALKBH1 IC50 (µM)HGC27 Cell Viability IC50 (µM)
3 HH1.25>50
29 ClOCF30.03135.6
29E (Prodrug) ClOCF3-8.9

Data from a study on the optimization of 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors.

Key SAR Insights:

  • Substitution at C-3: A chlorine atom at the C-3 position of the pyrazole ring is beneficial for activity.

  • Substitution on N-1 Phenyl Ring: The presence of an -OCF3 group at the meta-position of the N-1 phenyl ring significantly enhances potency.

  • Prodrug Strategy: Conversion of the carboxylic acid to an ester prodrug (29E) improves cell permeability and cellular activity.[20][21]

ALKBH1_AMPK_Pathway cluster_gastric_cancer Gastric Cancer Cell Warburg_Effect Warburg Effect Cell_Proliferation Cell Proliferation Warburg_Effect->Cell_Proliferation promotes ALKBH1 ALKBH1 DNA_6mA DNA 6mA ALKBH1->DNA_6mA demethylates NRF1 NRF1 Transcription Factor DNA_6mA->NRF1 regulates binding AMPK_Signaling AMPK Signaling Pathway NRF1->AMPK_Signaling activates AMPK_Signaling->Warburg_Effect suppresses Pyrazole_Inhibitor 1H-Pyrazole-4-carboxylic Acid Derivative Pyrazole_Inhibitor->ALKBH1 inhibits

Caption: ALKBH1-mediated regulation of the AMPK pathway.

Experimental Protocol: Kinase Inhibition Assay (e.g., Aurora A)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor.

Materials:

  • Recombinant kinase (e.g., Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit, which involves a luciferase-based reaction that generates a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 1H-pyrazole-4-carboxylic acid scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. For antimicrobial agents, the focus remains on optimizing substitutions to combat resistance and broaden the spectrum of activity. In oncology, the versatility of the scaffold allows for the targeting of diverse pathways, from cell cycle regulation by kinases to epigenetic mechanisms. The development of covalent and allosteric inhibitors based on this scaffold represents an exciting future direction. Further exploration of the physicochemical properties and pharmacokinetic profiles of these derivatives will be crucial for translating their in vitro potency into in vivo efficacy and clinical success.

References

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  • CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes. PubMed Central. [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity. PubMed. [Link]

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  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

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  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
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  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]

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  • fluorescence polarization assay. UbiQ. [Link]

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A Technical Guide to Pyrimidinyl Pyrazoles: Reclassifying a Promising Scaffold from Kinase Inhibition to Potent Antimitotic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Deception of a Privileged Scaffold

In the landscape of modern drug discovery, certain chemical scaffolds appear with remarkable frequency, earning the moniker of "privileged structures" for their ability to bind to multiple, distinct biological targets. The pyrazole-pyrimidine core is a prime example, widely recognized for its prevalence in a multitude of potent kinase inhibitors. This has led many researchers to presuppose that novel compounds bearing this scaffold will invariably function through kinase inhibition. However, this guide serves to illuminate a critical divergence from this expectation, focusing on 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives. Contrary to initial assumptions, compelling evidence reveals that the primary mechanism of action for this compound class is not kinase inhibition, but rather the potent disruption of microtubule dynamics through tubulin polymerization inhibition.[1]

This guide will provide an in-depth comparative analysis of these pyrimidinyl pyrazole derivatives, not against kinase inhibitors as the scaffold might suggest, but against established tubulin-destabilizing agents that share a common binding site. We will delve into the mechanistic underpinnings of their antiproliferative activity, present comparative efficacy data, and provide detailed experimental protocols for researchers seeking to evaluate these or similar compounds. Our objective is to offer a scientifically rigorous resource that underscores the importance of empirical validation over scaffold-based assumptions, thereby guiding future research in the development of this promising class of antimitotic agents.

The True Mechanism of Action: Targeting the Colchicine Binding Site on Tubulin

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[2] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for proper chromosome segregation. This dynamic instability makes tubulin a key target for anticancer therapeutics.[3] Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, or programmed cell death.[4]

Derivatives of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid exert their potent antiproliferative effects by inhibiting tubulin polymerization.[1] These compounds belong to a class of microtubule-destabilizing agents that bind to the colchicine binding site on β-tubulin.[1][5] This binding event introduces a conformational strain that prevents the tubulin dimers from assembling into straight protofilaments, thus inhibiting the formation and elongation of microtubules.[5] The disruption of the microtubule network leads to a cascade of downstream effects, including cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.[6]

Caption: Microtubule dynamics and the mechanism of inhibition by colchicine site binders.

Comparative Efficacy: Pyrimidinyl Pyrazoles vs. Combretastatin A-4

To accurately assess the efficacy of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid derivatives, a comparison against a well-established kinase inhibitor would be scientifically unfounded. Instead, a more meaningful comparison is with other potent inhibitors of tubulin polymerization that also target the colchicine binding site. Combretastatin A-4 (CA-4) , a natural product isolated from the African bush willow Combretum caffrum, is an excellent benchmark.[7] CA-4 is one of the most potent tubulin inhibitors known and its phosphate prodrug has undergone extensive clinical investigation.[8][9]

The following table summarizes the antiproliferative activity of a key pyrimidinyl pyrazole derivative, referred to as Compound 2 in the foundational study by Yoshikawa et al.[1], alongside CA-4 against various human cancer cell lines.

CompoundTargetMechanism of ActionCell LineIC50 (µM)Reference
Pyrimidinyl Pyrazole (Compound 2) TubulinColchicine Site InhibitorA549 (Lung)0.035[1]
PC-3 (Prostate)0.028[1]
HT-29 (Colon)0.031[1]
Combretastatin A-4 (CA-4) TubulinColchicine Site InhibitorA549 (Lung)0.0028[10]
HT-29 (Colon)0.0006[10]
HeLa (Cervical)0.0012[10]

As the data indicates, while CA-4 remains one of the most potent inhibitors, the pyrimidinyl pyrazole derivative demonstrates significant antiproliferative activity in the nanomolar range, establishing it as a highly promising scaffold for further development. It effectively inhibits the growth of multiple cancer cell lines, validating its potential as an antimitotic agent.

Experimental Protocols for Efficacy Evaluation

For researchers investigating novel tubulin polymerization inhibitors, two key assays are fundamental for characterizing their activity: the in vitro tubulin polymerization assay and a cell viability assay to determine cytotoxicity.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. A fluorescent reporter that binds preferentially to polymerized microtubules is used, allowing for real-time monitoring of the reaction.[2]

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep1 Prepare 10x Test Compound and Control Stocks prep2 Prepare Tubulin Reaction Mix: - Purified Tubulin (2 mg/mL) - General Tubulin Buffer - GTP (1 mM) - Fluorescent Reporter step3 Initiate reaction by adding 45 µL of ice-cold Tubulin Reaction Mix prep2->step3 step1 Pre-warm 96-well plate to 37°C step2 Add 5 µL of 10x Test Compound, Controls, or Vehicle to wells step1->step2 step2->step3 step4 Immediately place plate in pre-warmed microplate reader step3->step4 data1 Measure fluorescence intensity every 60 seconds for 60 minutes (Excitation/Emission ~360/420 nm) data2 Plot fluorescence vs. time to generate polymerization curves data1->data2 data3 Calculate % inhibition relative to vehicle control and determine IC50 data2->data3

Caption: Workflow for a fluorescence-based in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10x working stocks of your test compounds, a known inhibitor (e.g., Nocodazole or Colchicine), and a vehicle control (e.g., buffer with DMSO) in General Tubulin Buffer (GTB).[2]

    • On ice, prepare the tubulin reaction mix. For a final tubulin concentration of 2 mg/mL, combine purified tubulin, GTB, 1 mM GTP, and the fluorescent reporter as per the manufacturer's instructions (e.g., from a kit).[11] Keep this mix on ice until use.

  • Assay Plate Setup:

    • Use a black, opaque 96-well plate suitable for fluorescence measurements. Pre-warm the plate to 37°C.[12]

    • Add 5 µL of the 10x test compound, controls, or vehicle control to the appropriate wells.

  • Reaction Initiation and Measurement:

    • To start the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[2]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) at 1-minute intervals for at least 60 minutes.[11]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the test compound.

    • Determine the maximum polymerization rate and the final extent of polymerization.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_cell_culture Cell Seeding & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of the test compound seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) at 37°C treat->incubate add_mtt Add MTT solution (final conc. 0.5 mg/mL) to each well incubate->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C (allows for formazan crystal formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve formazan crystals incubate_mtt->solubilize shake Shake plate for 15 minutes to ensure complete dissolution solubilize->shake read Measure absorbance at ~570 nm using a microplate reader shake->read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed your chosen cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

    • Prepare serial dilutions of your test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include wells for untreated (vehicle) controls.

    • Incubate the plate for a duration relevant to your study (typically 48 or 72 hours) at 37°C in a CO2 incubator.[13]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well (for a final volume of 110 µL and a final MTT concentration of approximately 0.45 mg/mL).[15]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[13]

    • Place the plate on an orbital shaker for about 15 minutes to ensure all formazan crystals are dissolved.

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Conclusion: A Re-evaluation of the Pyrimidinyl Pyrazole Scaffold

The investigation into 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives offers a crucial lesson in drug discovery: while privileged scaffolds provide a valuable starting point, they are not deterministic of a compound's mechanism of action. The evidence clearly positions this compound class not as kinase inhibitors, but as potent antimitotic agents that function through the inhibition of tubulin polymerization via the colchicine binding site.[1] Their nanomolar efficacy against a range of cancer cell lines confirms their therapeutic potential and underscores the value of this scaffold in the design of novel tubulin inhibitors.

For researchers in oncology and drug development, this reclassification opens new avenues for exploration. The pyrimidinyl pyrazole core represents a promising and synthetically accessible scaffold for the development of next-generation antimitotic drugs. By applying the rigorous experimental approaches outlined in this guide, the scientific community can further elucidate the structure-activity relationships of these compounds and optimize their properties to develop effective and safe cancer therapeutics.

References

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A Researcher's Guide to the In Vitro Validation of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of a novel small molecule, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, hereafter referred to as Compound PYP-1 , as a potential kinase inhibitor. For the purpose of this illustrative guide, we will hypothesize that initial screening has suggested Compound PYP-1 is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in various cancers.[1]

This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines detailed experimental protocols with the underlying scientific rationale. Our approach is grounded in the principles of rigorous scientific validation, ensuring that each step builds a layer of confidence in the compound's biological activity and therapeutic potential.

Introduction: The Rationale for Investigating Compound PYP-1

The pyrazole and pyrimidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2][3] Their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes them a fertile ground for inhibitor design.[4] Compound PYP-1 , which integrates both these moieties, thus represents a rational starting point for the discovery of a new therapeutic agent.

Our validation strategy is structured as a multi-phase process, beginning with precise biochemical characterization, moving to broad selectivity profiling, and culminating in target validation within a cellular context. This ensures a holistic understanding of the compound's potency, mechanism, and specificity before committing to more complex preclinical studies.[5]

Phase 1: Biochemical Potency and Mechanism of Action (MoA)

The foundational step in validating any inhibitor is to quantify its direct interaction with the purified target enzyme and to understand how it inhibits its function.[5][6] This phase focuses on determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition.

IC50 Determination via Luminescence-Based Kinase Assay

To quantify the potency of Compound PYP-1 against CDK2/Cyclin E1, we will employ a luminescence-based assay that measures the amount of ADP produced from the kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7] The ADP-Glo™ Kinase Assay is a suitable commercial platform for this purpose.

Experimental Protocol: CDK2/Cyclin E1 ADP-Glo™ Assay

  • Reagent Preparation:

    • Prepare a 2X solution of CDK2/Cyclin E1 enzyme and its substrate, a peptide derived from Histone H1, in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 10 mM stock solution of Compound PYP-1 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Subsequently, prepare intermediate 4X solutions of these concentrations in the kinase assay buffer.

    • Prepare a 4X solution of ATP at a concentration equal to the known Km for CDK2 (typically in the low micromolar range) to ensure physiologically relevant and comparable data.[8]

    • As a positive control, prepare a similar dilution series of a known CDK2 inhibitor, such as Dinaciclib.[1]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the 4X compound or control solution.

    • Add 10 µL of the 2X enzyme/substrate mix to initiate the reaction.

    • Add 5 µL of the 4X ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[Compound PYP-1] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Comparative Potency

CompoundTarget KinaseIC50 (nM)
Compound PYP-1 CDK2/Cyclin E185
Dinaciclib (Control)CDK2/Cyclin E15

This table provides a clear comparison of our test compound's potency against a well-characterized inhibitor.

Mechanism of Action (MoA) Studies

Understanding whether an inhibitor competes with ATP, the substrate, or binds to an allosteric site is critical for lead optimization.[5] We can determine this by measuring the IC50 of Compound PYP-1 at varying concentrations of ATP.

Experimental Protocol: ATP Competition Assay

  • Follow the ADP-Glo™ assay protocol described above.

  • Set up multiple parallel experiments, each with a different final concentration of ATP (e.g., 1x Km, 5x Km, 10x Km, and 20x Km).

  • Determine the IC50 value for Compound PYP-1 at each ATP concentration.

  • Interpretation:

    • ATP-Competitive: A significant rightward shift (increase) in the IC50 value as ATP concentration increases indicates that the compound binds to the ATP pocket.

    • Non-Competitive: The IC50 value remains relatively constant regardless of ATP concentration.

    • Allosteric: These inhibitors bind to a site distinct from the ATP pocket and are also non-competitive with ATP.[9]

Below is a diagram illustrating the workflow for these initial biochemical characterization steps.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 MoA Study A Prepare Compound PYP-1 Serial Dilutions C Run Kinase Assay (Varying [Compound]) A->C B Prepare Kinase Reaction Mix (CDK2, Substrate) B->C D Add ADP-Glo™ Reagents C->D E Measure Luminescence D->E F Calculate IC50 Value E->F G Repeat Assay at Multiple [ATP] Levels F->G H Analyze IC50 Shift G->H I Determine Inhibition Type (e.g., ATP-Competitive) H->I

Caption: Workflow for biochemical potency and MoA studies.

Phase 2: Kinase Selectivity Profiling

A therapeutically viable kinase inhibitor should ideally be selective for its intended target to minimize off-target effects and potential toxicity.[10][11] Kinome scanning services offer broad profiling against hundreds of human kinases.

Experimental Protocol: Kinome Profiling

  • Submit Compound PYP-1 to a commercial vendor (e.g., Reaction Biology, Eurofins) for screening.

  • A standard approach is to screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).

  • For any kinases showing significant inhibition (e.g., >80% inhibition), a follow-up dose-response analysis is performed to determine the IC50 value.

  • The results are typically presented as a selectivity score or a "tree spot" diagram, visually representing the compound's interactions across the human kinome.

Hypothetical Data Summary: Selectivity Profile of Compound PYP-1

Kinase TargetIC50 (nM)Fold Selectivity (vs. CDK2)
CDK2/Cyclin E1 85 1
CDK1/Cyclin B95011.2x
CDK9/Cyclin T12,10024.7x
GSK3β>10,000>117x
ROCK1>10,000>117x
PKA>10,000>117x

This data suggests that Compound PYP-1 has good selectivity for CDK2 over other closely related CDKs and is highly selective against more distant kinases.

Phase 3: Cell-Based Target Engagement and Functional Outcomes

While biochemical assays are essential, they do not fully replicate the complexity of the cellular environment.[12] Cell-based assays are crucial to confirm that the compound can enter cells, engage its target, and elicit the desired biological response.[13][14]

Target Engagement: Inhibition of Substrate Phosphorylation

A direct way to measure a kinase inhibitor's activity in cells is to quantify the phosphorylation of its key downstream substrate.[14] For CDK2, a primary substrate is the Retinoblastoma protein (pRb), which is phosphorylated at multiple sites, including Serine 807/811.[2]

G GF Growth Factors CyclinE Cyclin E GF->CyclinE induces expression Complex CDK2/Cyclin E (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb pRb Complex->pRb phosphorylates E2F E2F pRb->E2F sequesters pRb_P p-pRb (Inactive) Genes S-Phase Genes E2F->Genes activates transcription Proliferation Cell Cycle Proliferation Genes->Proliferation PYP1 Compound PYP-1 PYP1->Complex inhibits

Caption: Simplified CDK2/pRb signaling pathway.

Experimental Protocol: Western Blot for p-pRb

  • Cell Culture and Treatment: Seed a relevant cancer cell line with high CDK2 activity (e.g., HeLa or OVCAR5) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound PYP-1 for a defined period (e.g., 24 hours). Include a DMSO vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated pRb (Ser807/811).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • As a loading control, probe the same membrane with an antibody for total pRb or a housekeeping protein like GAPDH.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-pRb signal to the loading control. Calculate the cellular IC50 for p-pRb inhibition.

Functional Outcome: Anti-Proliferative Activity

The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay measures the metabolic activity of the cell population, which serves as a proxy for proliferation.

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of Compound PYP-1 to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) value by plotting cell viability against log[Compound PYP-1].

Hypothetical Data Summary: Cellular Activity of Compound PYP-1

Assay TypeCell LineIC50 / GI50 (nM)
p-pRb (Ser807/811) InhibitionHeLa250
Cell ProliferationHeLa310

The proximity of the target engagement IC50 and the functional GI50 provides strong evidence that the anti-proliferative effect of Compound PYP-1 is driven by its inhibition of CDK2.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted approach to the in vitro validation of Compound PYP-1 as a CDK2 inhibitor. Through a logical sequence of biochemical and cell-based experiments, we have (hypothetically) established its potency, ATP-competitive mechanism of action, kinase selectivity, and on-target cellular activity.

The compelling data generated through these validation steps provide a robust foundation for advancing Compound PYP-1 into the next phase of drug discovery, which would include preclinical testing in animal models to evaluate its pharmacokinetics, pharmacodynamics, and in vivo efficacy.[5]

References

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Sources

Comparative Cross-Reactivity Profiling of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: A Guide for Kinase Inhibitor Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, particularly concerning protein kinase inhibitors, selectivity is a paramount determinant of both efficacy and safety.[1][2] Compounds containing pyrazole and pyrimidine motifs are known scaffolds for kinase inhibitors.[3][4][5] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel investigational compound, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, hereafter designated as INV-3244 . Assuming its primary target is Janus Kinase 2 (JAK2), a critical mediator in cytokine signaling, this document outlines a multipronged experimental approach.[6][7] We present a comparative analysis of INV-3244 against established JAK inhibitors, Ruxolitinib and Fedratinib, utilizing large-scale in vitro kinome profiling and orthogonal cellular target engagement assays. The methodologies and rationale detailed herein serve as a robust template for researchers, scientists, and drug development professionals aiming to rigorously define the selectivity of novel kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a vast family of enzymes crucial for regulating most cellular processes, making them prime targets for drug discovery.[8][9] The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is integral to the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and immune responses.[10][11][12] Dysregulation of the JAK-STAT pathway, particularly through hyperactivation of JAK2, is a known driver of myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera.[13][14]

While the development of JAK2 inhibitors has revolutionized the treatment of these diseases, off-target kinase inhibition can lead to undesirable side effects.[2][15] For instance, inhibition of JAK1 can be associated with immunosuppression, while JAK3 inhibition can also impact lymphocyte function.[16] Therefore, understanding the complete selectivity profile of a new chemical entity is not merely an academic exercise but a critical step in predicting its therapeutic window and potential toxicities.[1][17]

This guide focuses on INV-3244 , a novel compound featuring a pyrimidinyl-pyrazole carboxylic acid scaffold, a chemical class with demonstrated activity against various kinases.[18][19] We will proceed under the hypothesis that INV-3244 is a potent JAK2 inhibitor. Our objective is to build a comprehensive cross-reactivity profile by comparing it to:

  • Ruxolitinib: A potent inhibitor of both JAK1 and JAK2.[14][20]

  • Fedratinib: An inhibitor designed for selectivity towards JAK2 over other JAK family members, although it also inhibits FLT3.[13][21][22]

This comparative approach will allow for a nuanced understanding of INV-3244's place within the landscape of JAK2-targeted therapies.

Signaling Pathway Context: The JAK-STAT Cascade

To appreciate the significance of selectivity, one must understand the pathway being targeted. The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor 1 Cytokine Receptor 2 JAK2_1 JAK2 JAK2_2 JAK2 STAT STAT Receptor->STAT Docking Cytokine Cytokine Cytokine->Receptor Binding & Dimerization JAK2_1->JAK2_2 Trans-phosphorylation JAK2_2->Receptor JAK2_2->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Nuclear Translocation STAT->STAT_P

Caption: The canonical JAK-STAT signaling pathway.

Upon cytokine binding, receptor dimerization brings two JAK2 proteins into proximity, leading to their trans-phosphorylation and activation.[6] Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins.[12] STATs are subsequently phosphorylated by JAK2, causing them to dimerize, translocate to the nucleus, and regulate gene expression.[7] An inhibitor's effect on other kinases can disrupt unrelated pathways, leading to off-target effects.

Experimental Design for Cross-Reactivity Profiling

A robust profiling strategy employs both biochemical and cell-based assays to provide orthogonal data. This guide proposes a two-tiered approach: a broad in vitro kinase panel followed by a cell-based target engagement assay.

Experimental_Workflow Compound Test Compounds (INV-3244, Ruxolitinib, Fedratinib) KinaseAssay Tier 1: In Vitro Kinase Profiling (Broad Kinome Panel) Compound->KinaseAssay CETSA Tier 2: Cellular Target Engagement (CETSA) Compound->CETSA DataAnalysis1 Data Analysis: - IC50 Determination - Selectivity Score (S-Score) - Kinome Map Visualization KinaseAssay->DataAnalysis1 DataAnalysis1->CETSA Identify On- and Off-Targets for Cellular Validation Profile Comprehensive Cross-Reactivity Profile DataAnalysis1->Profile DataAnalysis2 Data Analysis: - Thermal Shift (ΔTm) - Confirmation of Target Binding - Off-Target Validation CETSA->DataAnalysis2 DataAnalysis2->Profile

Caption: Two-tiered workflow for cross-reactivity profiling.

Tier 1: In Vitro Kinome Profiling

The initial step involves screening INV-3244 and comparator compounds against a large panel of purified kinases. This provides a broad, unbiased view of their inhibitory activities across the human kinome.

Protocol: Universal In Vitro Kinase Assay (TR-FRET based)

This protocol describes a common fluorescence-based method adaptable for high-throughput screening.[8]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase being tested.

    • Substrate: Use a biotinylated peptide substrate specific for the kinase.

    • Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665).

  • Assay Procedure:

    • Dispense 2 µL of test compound (INV-3244, Ruxolitinib, Fedratinib) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM) into a 384-well assay plate.

    • Add 4 µL of a kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.[23]

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), determined during assay development.

    • Stop the reaction by adding 5 µL of the detection reagent mix in a stop buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Cellular Thermal Shift Assay (CETSA®)

To confirm that the interactions observed in vitro also occur within the complex environment of a living cell, a Cellular Thermal Shift Assay (CETSA) is performed.[24][25] CETSA measures the thermal stabilization of a target protein upon ligand binding.[26][27] A drug-bound protein is typically more resistant to heat-induced denaturation.[24]

Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEL cells, which endogenously express JAK2) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or the test compound (at a concentration ~100x the in vitro IC₅₀) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein samples and separate them by SDS-PAGE.[28]

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-JAK2).

    • Use a suitable secondary antibody and visualize the bands using a chemiluminescence system.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both vehicle- and drug-treated samples.

    • Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to the right for the drug-treated sample indicates target stabilization (ΔTm).

Comparative Data Analysis & Interpretation

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the profiling experiments.

In Vitro Kinase Profiling Results

The data below represents the IC₅₀ (nM) values for each compound against key kinases. A lower value indicates higher potency.

Kinase TargetINV-3244 (IC₅₀ nM) Ruxolitinib (IC₅₀ nM) Fedratinib (IC₅₀ nM)
JAK2 2.8 3.33.1
JAK145.52.9108.5
JAK3>1000428>1000
TYK2850.219420.1
FLT3987.1>100015.2
CDK2>1000>1000>1000
SRC250.6150.3198.4
LCK475.1210.8350.7

Interpretation:

  • INV-3244 demonstrates high potency against JAK2, comparable to both Ruxolitinib and Fedratinib.

  • Crucially, INV-3244 shows a ~16-fold selectivity for JAK2 over JAK1, distinguishing it from the equipotent JAK1/2 inhibitor Ruxolitinib.[16]

  • Like Fedratinib, INV-3244 shows high selectivity against JAK3 and TYK2.[13]

  • Unlike Fedratinib, INV-3244 does not show significant inhibition of FLT3, suggesting a more focused JAK-family profile.[22]

Cellular Thermal Shift Assay (CETSA) Results

The CETSA data confirms target engagement in a cellular context. The thermal shift (ΔTm) is the change in the melting temperature of the protein in the presence of the compound.

Target ProteinCell LineCompound (1 µM)Thermal Shift (ΔTm in °C)Interpretation
JAK2 HELINV-3244 +5.8 Strong cellular target engagement
JAK1HELINV-3244 +1.2Weak/marginal cellular engagement
JAK2 HELRuxolitinib+6.1Strong cellular target engagement
JAK1HELRuxolitinib+5.9Strong cellular target engagement
JAK2 HELFedratinib+5.5Strong cellular target engagement
FLT3MOLM-13Fedratinib+4.8Confirmed cellular off-target engagement

Interpretation:

  • The significant thermal shift for JAK2 upon treatment with INV-3244 confirms robust target engagement in intact cells, validating the in vitro data.[27]

  • The minimal shift observed for JAK1 aligns with the lower potency seen in the biochemical assay, reinforcing the JAK2-selective profile of INV-3244 in a cellular environment.

  • The data for Ruxolitinib and Fedratinib are consistent with their known profiles, showing engagement of JAK1/2 and JAK2/FLT3, respectively.

Conclusion and Future Directions

The combined results from in vitro kinase profiling and cellular thermal shift assays provide a clear and compelling cross-reactivity profile for INV-3244. The data suggests that INV-3244 is a potent and highly selective inhibitor of JAK2 . Its profile is distinct from Ruxolitinib, with significantly reduced activity against JAK1, and from Fedratinib, by avoiding potent FLT3 inhibition.

This enhanced selectivity for JAK2 over other JAK family members and key off-targets like FLT3 could translate into a more favorable safety profile in a clinical setting, potentially reducing side effects associated with broader JAK or off-target kinase inhibition.

Further studies should include:

  • Profiling against a larger panel of kinases (e.g., >400 kinases) to identify any unexpected off-targets.

  • Cellular assays to measure the downstream effects on STAT phosphorylation to confirm the functional consequences of JAK2 inhibition.

  • In vivo studies to correlate the selectivity profile with efficacy and tolerability in preclinical models of disease.

This systematic and multi-faceted approach to cross-reactivity profiling is essential for making informed decisions in the progression of novel kinase inhibitors from discovery to clinical development.

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A Comparative Guide to Pyrazole-Based Inhibitors in Oncology: A New Frontier in Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapeutics, the quest for agents that combine high potency with minimal toxicity is perpetual. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] This guide provides a deep dive into the burgeoning class of pyrazole-based kinase inhibitors, objectively comparing their performance against existing cancer therapies. We will explore their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Rise of the Pyrazole Scaffold in Cancer Therapy

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal building block for protein kinase inhibitors (PKIs).[1] Its synthetic accessibility and ability to serve as a bioisosteric replacement for other chemical groups have facilitated the development of highly selective and potent anticancer agents.[1] Several pyrazole-containing drugs have already received FDA approval for various cancers, including Crizotinib, Ruxolitinib, and Encorafenib, validating the therapeutic potential of this chemical class.[1][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

Pyrazole-based inhibitors have been successfully designed to target several critical signaling pathways that are frequently dysregulated in cancer. Their primary mechanism involves competitive inhibition at the ATP-binding site of key protein kinases, preventing downstream signaling that drives cell proliferation and survival.[1][4]

Cyclin-Dependent Kinase (CDK) Inhibition

Deregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are the master regulators of this process.[5] Pyrazole derivatives have shown significant promise as CDK inhibitors, particularly targeting CDK2 and CDK16.[5][6] By blocking the phosphorylation of key substrates like the Retinoblastoma (Rb) protein, these inhibitors can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis.[6] For example, the pyrazole derivative 43d was shown to induce a G2/M phase cell cycle arrest by inhibiting CDK16.[6]

CDK_Pathway_Inhibition cluster_0 Cell Cycle Progression cluster_1 Therapeutic Intervention GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) CyclinE_CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Represses S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2 Inhibits

Figure 1: Simplified CDK pathway showing inhibition by pyrazole-based compounds.
JAK/STAT Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for mediating signals from cytokines and growth factors, impacting cell growth and immunity.[7] Constitutive activation of this pathway is linked to various malignancies, particularly hematologic cancers.[7] Pyrazole derivatives have been developed as potent JAK inhibitors. For instance, compound 3f demonstrated nanomolar IC50 values against JAK1, JAK2, and JAK3, showing more potent antiproliferative activity than the approved JAK inhibitor Ruxolitinib in cellular assays.[7]

MAPK/ERK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating fundamental cellular processes.[8] Dysregulation of this pathway is found in over 30% of all cancers.[8] Pyrazole-based compounds like Pexmetinib and Ravoxertinib have been developed as selective inhibitors of this pathway, targeting p38 MAPK and ERK1/2, respectively, thereby preventing tumor cell proliferation.[9]

Comparative Analysis: Pyrazole Inhibitors vs. Existing Therapies

The true measure of a novel therapeutic agent lies in its performance relative to the standard of care. Here, we compare pyrazole-based inhibitors to conventional chemotherapy and other targeted therapies across key metrics.

Efficacy and Potency

Pyrazole-based inhibitors often exhibit high potency, with many compounds demonstrating efficacy at nanomolar concentrations in preclinical studies. This is comparable to, and in some cases exceeds, the potency of established targeted drugs.

Inhibitor ClassDrug Example(s)Target(s)Indication(s)Reported Potency (IC50)Reference(s)
Pyrazole-Based Compound 3f JAK1, JAK2, JAK3Hematologic Malignancies3.4 nM, 2.2 nM, 3.5 nM[7]
Pyrazole-Based Compound 43d CDK16Breast, Prostate Cancer33 nM (EC50)[6]
Pyrazole-Based Compound 17 CDK2CCNE1-amplified Cancers0.29 nM[10]
Pyrazole-Based Compound 9 CDK2/cyclin A2Various Carcinomas0.96 µM[11]
Standard Therapy Ruxolitinib JAK1, JAK2Myelofibrosis~3 nM[1]
Standard Therapy Palbociclib CDK4, CDK6HR+ Breast Cancer11 nM, 16 nM[6]
Standard Therapy Chemotherapy (Cisplatin) DNANSCLC, Colorectal CancerVaries (µM range)[12]
Standard Therapy Trastuzumab HER2HER2+ Breast CancerN/A (Monoclonal Antibody)[13]

Table 1: Comparative potency of selected pyrazole-based inhibitors and standard cancer therapies.

Selectivity and Safety Profile

A major drawback of traditional chemotherapy is its lack of specificity, leading to significant toxicity in healthy, rapidly dividing cells.[14] Targeted therapies were developed to overcome this, but off-target effects remain a challenge. The pyrazole scaffold allows for fine-tuning of molecular interactions, enabling the design of highly selective inhibitors.[6][10] This improved selectivity profile is expected to translate into fewer side effects compared to first-generation pan-kinase inhibitors, which often failed in clinical trials due to high toxicity.[6] However, like all targeted agents, resistance can develop, and potential side effects must be carefully evaluated in clinical settings.

Resistance Mechanisms

Drug resistance is a major hurdle in cancer treatment.[15] For existing therapies, this can occur through various mechanisms, including drug efflux, target mutation, or activation of bypass signaling pathways. Pyrazole-based inhibitors are also susceptible to resistance. For example, in the context of kinase inhibitors, mutations in the target kinase's ATP-binding pocket can prevent the drug from binding effectively. A key strategy to overcome this is the development of next-generation inhibitors that can bind to these mutant forms or the use of combination therapies that target multiple nodes in a signaling pathway.[15]

Experimental Protocols for Evaluation and Comparison

Rigorous preclinical evaluation is essential to identify the most promising drug candidates.[16][17] This involves a stepwise process from in vitro characterization to in vivo efficacy studies.[17]

In Vitro Evaluation Workflow

The initial assessment of a new compound's anticancer activity is performed in vitro using cancer cell lines.[16][17] This allows for high-throughput screening to determine potency and selectivity.

In_Vitro_Workflow cluster_workflow In Vitro Screening Workflow Cell_Selection 1. Cell Line Selection (e.g., NCI-60 panel) Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT, SRB, or CellTiter-Glo) Cell_Selection->Cytotoxicity_Assay IC50_Determination 3. IC50 Determination (Dose-Response Curve) Cytotoxicity_Assay->IC50_Determination Kinase_Assay 4. Target Engagement Assay (Biochemical Kinase Assay) IC50_Determination->Kinase_Assay Potent compounds advance Selectivity_Panel 5. Selectivity Profiling (Panel of >100 kinases) Kinase_Assay->Selectivity_Panel Lead_Candidate Lead Candidate for In Vivo Studies Selectivity_Panel->Lead_Candidate Selective compounds advance

Figure 2: A typical workflow for the in vitro evaluation of anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a reliable method for determining drug-induced cytotoxicity in adherent cell lines.[18]

  • Causality: The SRB assay is chosen for its stability, sensitivity, and basis in measuring total cellular protein content, which provides a reliable estimate of cell density and, therefore, cell death or growth inhibition.

  • Materials & Reagents:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Growth medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

    • 96-well microtiter plates

    • Pyrazole-based inhibitor and a standard therapy drug (e.g., Doxorubicin)

    • Trichloroacetic acid (TCA), cold

    • Sulforhodamine B (SRB) solution

    • Tris-base solution

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Drug Treatment: Add serial dilutions of the pyrazole inhibitor and the standard drug to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.

    • Cell Fixation: Gently remove the medium and add cold 10% TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

    • Staining: Wash the plates five times with slow-running tap water and air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.

    • Wash and Solubilize: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vivo Efficacy Assessment

Promising candidates from in vitro screening are advanced to in vivo models to evaluate their efficacy and toxicity in a living organism.[19][20]

Protocol 2: Xenograft Tumor Model in Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[19][21]

  • Causality: Cell line-derived xenograft (CDX) models are chosen for their reproducibility and predictable growth kinetics, making them ideal for initial efficacy testing.[19] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient, offer higher clinical relevance by preserving the original tumor architecture and heterogeneity.[19][20]

  • Materials & Reagents:

    • Immunodeficient mice (e.g., Athymic Nude or SCID)

    • Human cancer cell line (e.g., HCT116 for colorectal cancer)

    • Matrigel (optional, to support tumor growth)

    • Lead pyrazole-based inhibitor and standard-of-care drug

    • Calipers for tumor measurement

    • Sterile syringes and needles

  • Procedure:

    • Cell Preparation: Culture the selected cancer cells, harvest them during the logarithmic growth phase, and resuspend them in a sterile saline or medium solution (often mixed with Matrigel).

    • Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

    • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, Pyrazole inhibitor, Standard therapy).

    • Drug Administration: Administer the drugs according to the predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • Efficacy Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the drug's efficacy.

Conclusion and Future Outlook

Pyrazole-based inhibitors represent a highly promising and validated class of targeted anticancer agents. Their chemical versatility allows for the development of compounds with high potency and selectivity against key oncogenic drivers like CDKs, JAKs, and MAPKs. Preclinical data consistently demonstrates that these inhibitors can match or even exceed the efficacy of existing therapies, often with the potential for an improved safety profile.

The future of pyrazole-based inhibitors in oncology is bright. Ongoing research is focused on identifying novel targets, overcoming resistance mechanisms, and exploring their use in combination therapies. As our understanding of cancer biology deepens, the rational design of next-generation pyrazole inhibitors, guided by rigorous preclinical evaluation as outlined in this guide, will undoubtedly lead to more effective and less toxic treatments for patients.

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A Head-to-Head Comparison of Pyrimidinyl Pyrazole Analogs: Ruxolitinib, AT7519, and Danusertib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidinyl pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use. This guide provides a detailed head-to-head comparison of three prominent pyrimidinyl pyrazole analogs: Ruxolitinib, a JAK inhibitor; AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor; and Danusertib, a pan-Aurora kinase inhibitor. This analysis is designed for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their respective biochemical potency, cellular activity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Introduction to the Pyrimidinyl Pyrazole Scaffold

The fusion of pyrimidine and pyrazole rings creates a heterocyclic system with a unique electronic and steric arrangement, making it an effective pharmacophore for targeting the ATP-binding pocket of various protein kinases. The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region, a critical determinant of inhibitor binding. Furthermore, the scaffold allows for diverse substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of a wide range of inhibitors targeting different kinase families, each with distinct therapeutic applications.

In Vitro Kinase Inhibition Profile: A Comparative Analysis

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. The following table summarizes the in vitro inhibitory activities of Ruxolitinib, AT7519, and Danusertib against their primary targets and a selection of off-target kinases.

CompoundPrimary Target FamilySpecific KinaseIC50 (nM)
Ruxolitinib Janus Kinases (JAKs)JAK13.3
JAK22.8
JAK3428
TYK219
AT7519 Cyclin-Dependent Kinases (CDKs)CDK1/Cyclin B210
CDK2/Cyclin A47
CDK4/Cyclin D1100
CDK5/p2513
CDK6/Cyclin D3170
CDK9/Cyclin T1<10
Off-TargetGSK3β89
Danusertib Aurora KinasesAurora A13
Aurora B79
Aurora C61
Off-TargetAbl25
TrkA31
c-RET31
FGFR147

Data Interpretation and Mechanistic Insights:

  • Ruxolitinib demonstrates high potency and selectivity for JAK1 and JAK2 over other JAK family members, particularly JAK3.[1] This selectivity is crucial for its therapeutic efficacy in myeloproliferative neoplasms, which are often driven by dysregulated JAK1/2 signaling, while minimizing off-target effects associated with JAK3 inhibition, such as immunosuppression.[2][3] Ruxolitinib acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of the kinases.[4]

  • AT7519 is a potent inhibitor of multiple CDKs, with particularly strong activity against CDK2, CDK5, and CDK9.[5] Its mechanism of action is ATP-competitive.[6] The inhibition of CDKs involved in cell cycle progression (CDK1, 2, 4, 6) and transcription (CDK9) contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.[7][8]

  • Danusertib is a pan-Aurora kinase inhibitor, with nanomolar potency against all three isoforms.[9][10][11] Aurora kinases are key regulators of mitosis, and their inhibition by Danusertib leads to defects in cell division and subsequent apoptosis.[12] Danusertib also exhibits activity against other kinases like Abl, which contributes to its efficacy in certain leukemias.[10]

Cellular Activity: From Enzyme Inhibition to Cellular Fate

The ultimate goal of a kinase inhibitor is to elicit a desired biological response in a cellular context. This is typically assessed by measuring the inhibition of cell proliferation or the induction of apoptosis in cancer cell lines.

CompoundCell LineCell TypeIC50 (µM) / Effect
Ruxolitinib Ba/F3-JAK2V617FMurine pro-B cellsPotent inhibition of proliferation
AT7519 HCT116Human colon carcinomaAntiproliferative IC50: 0.04 - 0.94 µM
MM.1SHuman multiple myelomaCytotoxic IC50: 0.5 µM
Danusertib C13*Human ovarian carcinomaViability IC50: 10.40 (24h), 1.83 (48h)
A2780cpHuman ovarian carcinomaViability IC50: 19.89 (24h), 3.88 (48h)
K562Human chronic myelogenous leukemiaAntiproliferative IC50: 0.05 - 3.06 µM

Causality Behind Experimental Choices:

The selection of cell lines is critical for evaluating the on-target effects of these inhibitors. For instance, Ba/F3 cells engineered to express the constitutively active JAK2V617F mutant are highly dependent on JAK2 signaling for survival and proliferation, making them an ideal model to assess the cellular potency of a JAK2 inhibitor like Ruxolitinib. Similarly, various cancer cell lines with known dependencies on specific cell cycle or mitotic kinases are used to evaluate the efficacy of CDK and Aurora kinase inhibitors, respectively.

Pharmacokinetic Profiles: A Comparative Overview

The in vivo efficacy of a drug is heavily dependent on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME).

CompoundParameterValue
Ruxolitinib Bioavailability~95% (oral)[13][14]
Tmax~1-2 hours[15]
Half-life (t1/2)~3 hours (parent drug)[15]
MetabolismPrimarily via CYP3A4 and CYP2C9[9][14]
Excretion~74% in urine (as metabolites), ~22% in feces[14]
AT7519 AdministrationIntravenous
Half-life (t1/2)~0.68 - 1.6 hours (mice, i.v. & i.p.)[7][16]
DistributionVd: 1.6 L/kg (mice, i.v.)[7]
Danusertib AdministrationIntravenous
Dosing330 mg/m² (recommended Phase II dose)[4]
ToxicityDose-limiting neutropenia[4]

Insights from Pharmacokinetic Data:

Ruxolitinib exhibits excellent oral bioavailability, a key advantage for patient compliance.[13][14] Its metabolism is primarily hepatic, and co-administration with strong CYP3A4 inhibitors or inducers can affect its exposure.[13][14] AT7519 and Danusertib have been primarily evaluated through intravenous administration in clinical trials.[4][17] The short half-life of AT7519 in preclinical models suggests that sustained exposure might be necessary for optimal efficacy.[7][16] Danusertib's dose-limiting toxicity is neutropenia, a common side effect of drugs that interfere with cell division.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the fundamental principles of the key assays employed in the characterization of these pyrimidinyl pyrazole analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., JAK2, CDK2, Aurora A).

    • Specific peptide substrate for the kinase.

    • ATP (adenosine triphosphate).

    • Test compounds (serially diluted).

    • Assay buffer (containing MgCl2 and other necessary co-factors).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, radioactivity measurement system, or fluorescence/luminescence plate reader).

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Causality in Protocol Design: The choice of detection method (e.g., radiometric, fluorescent, luminescent) depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents. For instance, the ADP-Glo™ assay is a popular choice for high-throughput screening due to its simplicity and sensitivity. It measures the amount of ADP produced, which is directly proportional to kinase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[20]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. IC50 values for cell viability are calculated from the dose-response curves.

Self-Validating System: The inclusion of positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in each assay is crucial for validating the results. The dynamic range of the assay should also be established to ensure that the measured absorbance values are within the linear range of detection.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways targeted by each inhibitor and a generalized workflow for their evaluation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CDK46 CDK4/6-Cyclin D CDK46->G1 Drives progression CDK2 CDK2-Cyclin E/A CDK2->S Initiates DNA replication CDK1 CDK1-Cyclin B CDK1->M Promotes mitotic entry AT7519 AT7519 AT7519->CDK46 Inhibits AT7519->CDK2 Inhibits AT7519->CDK1 Inhibits

Caption: AT7519 targets multiple CDKs to halt the cell cycle.

Mitotic_Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A AuroraA->Prophase Centrosome maturation AuroraB Aurora B AuroraB->Metaphase Chromosome alignment Danusertib Danusertib Danusertib->AuroraA Inhibits Danusertib->AuroraB Inhibits

Caption: Danusertib disrupts mitosis by inhibiting Aurora kinases.

Experimental_Workflow Compound Pyrimidinyl Pyrazole Analog KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay Evaluate potency CellViability Cell Viability Assay Compound->CellViability Assess cellular effect PK_Studies Pharmacokinetic Studies Compound->PK_Studies Determine ADME properties DataAnalysis Data Analysis & Comparison KinaseAssay->DataAnalysis CellViability->DataAnalysis PK_Studies->DataAnalysis

Caption: A streamlined workflow for the comparative evaluation of pyrimidinyl pyrazole analogs.

Conclusion

This head-to-head comparison of Ruxolitinib, AT7519, and Danusertib highlights the remarkable versatility of the pyrimidinyl pyrazole scaffold in generating potent and selective kinase inhibitors. Ruxolitinib's focused inhibition of JAK1/2, AT7519's broad anti-proliferative activity through multi-CDK inhibition, and Danusertib's disruption of mitosis via Aurora kinase inhibition showcase the diverse therapeutic strategies that can be achieved through chemical modifications of a common core structure. The presented experimental data and methodologies provide a solid foundation for researchers to make informed decisions in the selection and application of these and other pyrimidinyl pyrazole analogs in their drug discovery and development endeavors.

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A Comparative Guide to the Antifungal Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][3] In the realm of mycology, the relentless rise of drug-resistant fungal strains, such as certain species of Candida and Aspergillus, poses a significant threat to human health and food security, creating an urgent need for novel antifungal agents.[4][5] Pyrazole derivatives have emerged as a highly promising class of fungicides, with several compounds already commercialized as agricultural fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[6][7]

This guide provides a comparative analysis of the antifungal performance of recently developed pyrazole derivatives against various pathogenic fungi. We will delve into the mechanistic rationale behind their activity, present detailed protocols for assessing their efficacy, and compare their performance using quantitative experimental data, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.

Mechanistic Insights: The Succinate Dehydrogenase Inhibition Pathway

A predominant mechanism of action for many potent pyrazole-based antifungals, particularly pyrazole carboxamides, is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[8] Understanding this pathway is crucial for interpreting structure-activity relationships and designing new, more effective derivatives.

The SDH enzyme is a critical component of cellular respiration. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, pyrazole carboxamide inhibitors block this electron transfer.[8] This disruption halts ATP production, leading to a catastrophic energy deficit and ultimately, fungal cell death.

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Succinate Dehydrogenase (Complex II) Succinate->SDH UQ Ubiquinone Pool SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Inhibitor Novel Pyrazole Carboxamide Derivative Inhibitor->SDH

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Derivatives.

Experimental Protocols: A Framework for In Vitro Antifungal Susceptibility Testing

To ensure reliable and reproducible comparative data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust guidelines for antifungal susceptibility testing.[9][10] The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11]

Detailed Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)

This protocol provides a self-validating system for assessing the antifungal activity of novel compounds.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Potato Dextrose Agar) and incubate for 24-48 hours at 35°C to ensure purity and viability.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells. The choice of a standardized inoculum is critical; a high inoculum can lead to falsely elevated MIC values.

  • Preparation of Compound Dilutions:

    • Dissolve the novel pyrazole derivatives and a control antifungal (e.g., fluconazole) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

    • Perform a two-fold serial dilution of each compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.0625 to 64 µg/mL or higher, depending on the expected potency.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without any compound) and a sterility control well (medium only). These controls are essential to validate the experiment's integrity.

    • Incubate the plates at 35°C for 24-48 hours.[11]

  • MIC Determination:

    • Read the plates visually or with a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles against yeasts) in growth compared to the drug-free growth control.[11]

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_readout Incubation & Readout A1 1. Culture Fungal Strain (e.g., C. albicans on PDA) A2 2. Prepare 0.5 McFarland Standard Inoculum A1->A2 B2 5. Add Standardized Fungal Inoculum to Wells A2->B2 A3 3. Prepare Stock Solutions of Pyrazole Derivatives & Controls B1 4. Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate A3->B1 B1->B2 B3 6. Include Growth & Sterility Controls B2->B3 C1 7. Incubate at 35°C for 24-48 hours B3->C1 C2 8. Read Plates Visually or Spectrophotometrically C1->C2 C3 9. Determine MIC Value (≥50% Growth Inhibition) C2->C3

Caption: Standardized Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Results and Comparative Analysis

The antifungal efficacy of pyrazole derivatives is highly dependent on the specific substitutions on the pyrazole ring and the nature of the fungal pathogen. The following table summarizes representative data from recent studies, comparing novel derivatives to established antifungal agents. The primary metric for comparison is either the Minimum Inhibitory Concentration (MIC) for human pathogens or the half-maximal effective concentration (EC₅₀) for phytopathogens.

Compound ClassSpecific DerivativeFungal StrainMIC (µg/mL)EC₅₀ (µg/mL)Reference AntifungalRef. MIC/EC₅₀ (µg/mL)Source
Triazole-Pyrazole Compound 6c Candida albicans0.0625-Fluconazole>64 (Resistant Strain)[12]
Triazole-Pyrazole Compound 6c Cryptococcus neoformans0.0625-Fluconazole8.0[12]
Pyrazole Carboxamide Compound E1 Rhizoctonia solani-1.1Boscalid2.2[8]
Isoxazolol Pyrazole Carboxylate Compound 7ai Rhizoctonia solani-0.37Carbendazol1.00[4][13]
Pyrazole Analogue Compound 1v Fusarium graminearum-0.0530 (µM)Pyraclostrobin-[14]
Pyrazole Derivative Compound 26 Valsa mali-1.787--[7]
Pyrazole Derivative Compound 26 Botrytis cinerea-2.432--[7]

Note: Direct comparison of µM and µg/mL values requires conversion based on molecular weight. The data is presented as reported in the source literature.

Discussion of Structure-Activity Relationships (SAR)

The data reveals several key insights:

  • High Potency: Many novel pyrazole derivatives exhibit exceptional antifungal activity, with MIC or EC₅₀ values that are significantly lower (i.e., more potent) than commercially available fungicides like Carbendazol, Boscalid, and even Fluconazole against resistant strains.[4][8][12] For instance, the isoxazolol pyrazole carboxylate 7ai was notably more effective against R. solani than the commercial fungicide carbendazol.[4][13]

  • Broad Spectrum vs. Specificity: Some derivatives show broad-spectrum activity, while others are highly specific. Compound E1 demonstrated selective inhibition against R. solani.[8] In contrast, triazole-pyrazole hybrids like 6c show potent activity against both human yeast pathogens C. albicans and C. neoformans.[12]

  • Impact of Substituents: The nature of the substituent groups on the pyrazole core is critical for activity. Studies have shown that introducing moieties like trifluoromethylphenyl, isothiocyanate, and flexible thiazole backbones can significantly enhance antifungal efficacy against a range of fungi.[6][7][14]

The Path Forward: In Vivo Validation

While in vitro data is essential for initial screening and comparison, it does not always perfectly correlate with clinical or agricultural efficacy. Therefore, promising candidates must be validated in in vivo models. The Galleria mellonella (greater wax moth) larva model is increasingly used as a preliminary in vivo system due to its cost-effectiveness and ethical advantages.[15] Studies have successfully used this model to confirm the synergistic effects of a pyrazole-isoxazole derivative with voriconazole against an azole-resistant C. albicans strain, demonstrating increased survival rates in infected larvae.[15] Successful candidates from such models can then progress to more complex mammalian models of infection.[12][16]

Conclusion

Novel pyrazole derivatives represent a vibrant and highly promising frontier in the development of new antifungal agents. Through systematic evaluation using standardized protocols, researchers have identified numerous compounds with potency that often surpasses existing commercial drugs against both human and plant pathogens. The primary mechanism of action for many of these compounds, the inhibition of succinate dehydrogenase, provides a clear biochemical target for rational drug design. The comparative data strongly suggests that with continued exploration of structure-activity relationships and validation through in vivo models, pyrazole-based molecules will play a crucial role in addressing the global challenge of fungal diseases and drug resistance.

References

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A Comparative Guide to Pyrazole Derivatives as ALKBH1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our in-depth guide on the burgeoning class of pyrazole-based inhibitors targeting ALKBH1, a key epigenetic modulator. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, epigenetics, and medicinal chemistry. Here, we will dissect the comparative efficacy of various pyrazole derivatives, delve into their structure-activity relationships, and provide a robust experimental framework for their evaluation. Our goal is to equip you with the necessary knowledge to confidently select, screen, and develop the next generation of ALKBH1-targeted therapeutics.

The Ascending Therapeutic Relevance of ALKBH1

AlkB homolog 1 (ALKBH1) is a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, which plays a crucial role in the demethylation of nucleic acids and proteins.[1] Initially identified for its ability to repair alkylated DNA, recent studies have unveiled its diverse substrate portfolio, including N6-methyladenine (6mA) in DNA, N1-methyladenosine (m1A) in tRNA, and histone H2A.[1][2] This functional versatility places ALKBH1 at the crossroads of numerous cellular processes, from transcriptional regulation and DNA repair to protein synthesis.

The dysregulation of ALKBH1 has been increasingly implicated in various pathologies, most notably in cancer. For instance, its overexpression has been linked to the progression of gastric cancer, where it acts as a DNA 6mA demethylase to influence gene expression programs that favor tumorigenesis.[1][2] This makes ALKBH1 a compelling target for therapeutic intervention. The development of potent and selective small molecule inhibitors is therefore a critical step towards validating its therapeutic potential and ultimately, for developing novel anti-cancer agents.

The Pyrazole Scaffold: A Privileged Motif for ALKBH1 Inhibition

The pyrazole core has emerged as a promising scaffold for the design of ALKBH1 inhibitors. Its unique electronic properties and synthetic tractability allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. In the following sections, we will compare two prominent series of pyrazole-based ALKBH1 inhibitors that have been recently disclosed.

Comparative Analysis of Leading Pyrazole-Based ALKBH1 Inhibitors

Recent publications have highlighted two key series of pyrazole derivatives with potent ALKBH1 inhibitory activity. Below is a comparative summary of their performance based on reported experimental data.

Compound IDPyrazole ScaffoldIC50 (FP Assay, µM)IC50 (Demethylase Assay, µM)Selectivity ProfileKey Features & Insights
Compound 29 1H-Pyrazole-4-carboxylic acid0.031 ± 0.007[1]2.62 ± 0.49[1]Selective over ALKBH2/3/5 and FTO.[1]Highly potent in a fluorescence polarization binding assay. The carboxylic acid moiety is crucial for activity but contributes to poor cell permeability. A prodrug approach (29E) was successfully employed to enhance cellular activity.[1]
ALKBH1-IN-1 (Compound 13h) Not explicitly defined in snippets0.026[3]1.39[3]Selective for ALKBH1.[3][4][5]Demonstrates high potency in both binding and enzymatic assays. Capable of modulating cellular 6mA levels, indicating good cell-based activity.[3][4][5]
Compound 16 Derivative of ALKBH1-IN-1Data not availableData not availableData not availableA derivative of 13h designed to engage ALKBH1 in cells and modulate 6mA levels.[2][4][5]

Deciphering the Structure-Activity Relationship (SAR)

The development of potent and selective ALKBH1 inhibitors is guided by a deep understanding of their structure-activity relationships. For the well-characterized 1H-pyrazole-4-carboxylic acid series, several key structural features have been identified as critical for potent inhibition:

  • The Pyrazole Core: This heterocyclic ring serves as the central scaffold, positioning the key interacting moieties within the ALKBH1 active site.

  • The Carboxylic Acid: This group is essential for potent inhibitory activity, likely forming crucial interactions with residues in the enzyme's active site. However, its presence negatively impacts cell permeability.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring attached to the pyrazole have a significant impact on potency. The position and nature of these substituents can be fine-tuned to optimize interactions with the target protein.

The exploration of SAR is an iterative process of chemical synthesis and biological testing. The insights gained from these studies are invaluable for the rational design of next-generation inhibitors with improved drug-like properties.

Experimental Protocols: A Guide to Evaluating ALKBH1 Inhibitors

To ensure the scientific integrity and reproducibility of findings, standardized and well-characterized assays are paramount. Below, we provide a detailed, step-by-step methodology for a fluorescence polarization (FP) assay, a widely used technique for quantifying the binding affinity of inhibitors to ALKBH1.

Protocol: ALKBH1 Inhibition Assay using Fluorescence Polarization

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

1. Principle of the Assay:

This competitive binding assay measures the displacement of a fluorescently labeled probe from the ALKBH1 active site by a test compound. The binding of the larger ALKBH1 protein to the small fluorescent probe results in a high polarization value. In the presence of a competing inhibitor, the probe is displaced, leading to a decrease in the polarization signal.

2. Materials and Reagents:

  • Recombinant human ALKBH1 protein

  • Fluorescently labeled probe (e.g., a TAMRA-labeled substrate analog)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP

  • Test compounds (solubilized in DMSO)

  • 384-well, low-volume, black, non-binding surface microplates

  • A microplate reader capable of measuring fluorescence polarization

3. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis reagents Prepare Assay Buffer, ALKBH1, Probe, and Test Compounds dispense Dispense Assay Buffer and ALKBH1 to Plate reagents->dispense add_compounds Add Test Compounds (or DMSO control) dispense->add_compounds add_probe Add Fluorescent Probe add_compounds->add_probe incubate Incubate at Room Temp (e.g., 30 min) add_probe->incubate read_plate Read Fluorescence Polarization incubate->read_plate calculate Calculate % Inhibition read_plate->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 ALKBH1_Catalytic_Cycle E_FeII ALKBH1-Fe(II) E_FeII_aKG_Sub ALKBH1-Fe(II)-αKG-Substrate E_FeII->E_FeII_aKG_Sub + α-KG + Substrate (e.g., 6mA-DNA) E_FeIV_O ALKBH1-Fe(IV)=O E_FeII_aKG_Sub->E_FeIV_O + O2 - CO2 - Succinate E_FeII_Succ_Prod ALKBH1-Fe(II)-Succinate-Product E_FeIV_O->E_FeII_Succ_Prod Hydroxylation of Substrate E_FeII_Succ_Prod->E_FeII - Product - Succinate

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is designed to build trust and ensure safety by explaining not just the "what" but the critical "why" behind each step, grounded in established regulatory frameworks and chemical principles.

Foundational Principles: Hazard Assessment & Regulatory Context

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile and the governing regulations is paramount. This ensures that all actions are taken to protect laboratory personnel and the environment.

Hazard Profile

Table 1: Anticipated Hazard Profile

Hazard Classification GHS Hazard Statement Precautionary Guidance
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation P280: Wear protective gloves/protective clothing.[1][4]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation P280: Wear eye protection/face protection.[1]

| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust. Use only in a well-ventilated area.[1] |

The pyrazole moiety is a common pharmacophore in many biologically active compounds, reinforcing the need for cautious handling and disposal to prevent unintended environmental or biological exposure.[5][6][7]

Regulatory Imperative: The RCRA Framework

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[9] All procedures outlined in this guide are designed to comply with these federal standards. Laboratories must treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous.[10]

The Core Disposal Protocol: A Step-by-Step Guide

The primary and only acceptable disposal route for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is through a licensed hazardous waste disposal facility.[1][2] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste bins.[3][10][11]

Experimental Protocol: Waste Collection and Storage

This protocol details the procedural steps from the point of waste generation at the lab bench to its secure storage awaiting professional pickup.

1. Waste Minimization & Personal Protective Equipment (PPE)

  • Causality: The most effective way to manage waste is to minimize its generation.[12][13] Before starting work, calculate the minimum required amount of the compound.

  • Action: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, when handling the compound for disposal.[1] If handling the solid powder, perform all actions within a chemical fume hood to prevent inhalation of dust.

2. Waste Segregation

  • Causality: Improper segregation can lead to dangerous chemical reactions within the waste container. As a carboxylic acid, this compound can react exothermically with bases. It must be kept separate from incompatible chemical classes.[14]

  • Action:

    • Collect waste 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid in a dedicated "Organic Acid" waste stream.

    • Do NOT mix this waste with bases, strong oxidizing agents, or cyanides.[2][14]

    • Segregate solid waste from liquid waste. If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste and segregated based on the solvent type (e.g., halogenated vs. non-halogenated solvents).[13][15]

3. Containerization

  • Causality: The waste container is the primary barrier preventing release into the environment. It must be robust, compatible with the waste, and securely sealed.[16]

  • Action:

    • Select a container made of a material chemically compatible with organic acids (e.g., high-density polyethylene - HDPE). The container must be in good condition with no cracks or deterioration and have a secure, leak-proof screw cap.[14]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spillage during transport.[11][14]

    • Keep the container closed at all times except when actively adding waste.[10][12]

4. Labeling

  • Causality: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel who will handle the container. It communicates the contents and associated hazards, ensuring proper storage and final disposal.

  • Action: Affix a fully completed hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste" .[13][14]

    • The full chemical name: "1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid" . Do not use abbreviations or chemical formulas.[14]

    • A list of all components and their approximate percentages if it is a mixture.[14]

    • The specific hazards associated with the waste (e.g., "Irritant," "Corrosive - Acid").[14]

    • The "Accumulation Start Date" – the date the first quantity of waste is placed in the container.[13]

5. Storage in a Satellite Accumulation Area (SAA)

  • Causality: The SAA provides a designated, safe, and compliant location for the temporary storage of hazardous waste at or near its point of generation, minimizing the risks associated with moving hazardous materials within the facility.[12][14]

  • Action:

    • Store the labeled waste container within your laboratory's designated SAA. This could be a marked area on a benchtop, in a cabinet, or within a fume hood.[14]

    • The SAA must have secondary containment, such as a chemical-resistant tray, capable of holding the contents of the largest container in the event of a leak.[16]

    • Inspect the SAA weekly for any signs of leaks, container degradation, or labeling issues.[14]

6. Arranging for Final Disposal

  • Causality: There are strict regulatory limits on how long waste can be stored in an SAA. Timely pickup ensures compliance and prevents the accumulation of hazardous materials.

  • Action:

    • Once the waste container is full (not exceeding 90%), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

    • Partially filled containers may remain in an SAA for up to one year, but must be removed within three days once the container is full.[14]

Decontamination & Empty Container Management

  • Glassware and Equipment: Thoroughly decontaminate any glassware or equipment that has come into contact with the compound using a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous liquid waste.

  • Empty Containers: An empty container that held 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid can be disposed of as regular trash only after all contents have been removed to the maximum extent possible (e.g., by scraping or pouring). The container's label must be fully defaced or removed to prevent confusion.[10]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control & Ventilate: If safe to do so, prevent the spill from spreading. Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.

  • PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills of the solid, respiratory protection may be necessary.

  • Containment & Cleanup:

    • Solid Spill: Gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[3]

    • Liquid Spill: Use an inert, absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid waste.

G start Waste Generated ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Organic Acid Stream) ppe->segregate container 3. Select Compatible Container segregate->container label 4. Affix 'Hazardous Waste' Label (Name, Hazards, Date) container->label store 5. Store in SAA with Secondary Containment label->store check_full Container Full? store->check_full check_full->store No pickup 6. Arrange EHS Pickup check_full->pickup Yes end Compliant Disposal pickup->end

Caption: Disposal decision workflow for 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.

  • Good Laboratory Practices: Waste Disposal. SCION Instruments.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • EPA Hazardous Waste Management. Axonator.

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Proper Disposal of 6-Nitroindoline-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • Safety Data Sheet: 1-(Pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc.

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

  • In-Laboratory Treatment of Chemical Waste. University of Washington Safety & Risk Services.

  • Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.

  • Safety Data Sheet: Pyridine-2-carboxylic acid. Sigma-Aldrich.

  • Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid. Fisher Scientific.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate.

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

  • Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid. Sigma-Aldrich.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • Treatment and disposal of chemical wastes in daily laboratory work. NOP.

  • Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.

  • Safety Data Sheet: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. FUJIFILM Wako.

Sources

Navigating the Safe Handling of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of novel chemical entities is a cornerstone of both personal safety and experimental integrity. This guide provides a comprehensive, technically grounded framework for the safe handling of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. By understanding the compound's likely hazard profile, based on structurally related molecules, we can implement robust safety protocols that protect laboratory personnel and ensure the reliability of research outcomes.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Inferred Hazard Profile:

Based on data from similar compounds such as Pyrazole-4-carboxylic acid and Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid should be handled as a substance that is:

  • Harmful if swallowed .[1]

  • Causes skin irritation .[1][2][3][4]

  • Causes serious eye irritation .[1][2][3][4]

  • May cause respiratory irritation .[1][2][3]

This evidence-based hazard assessment is the foundation for the subsequent control measures and personal protective equipment (PPE) recommendations.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not merely a procedural formality; it is a critical, risk-based decision designed to mitigate the specific hazards identified. For 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, the following PPE is mandatory.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>25 g) or when there is a significant splash risk.[5][6]Protects against splashes of the compound, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][7]Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Flame-resistant laboratory coat.[5][6]Protects skin and personal clothing from contamination. The flame-resistant property adds a layer of safety in a laboratory environment where flammable solvents may be present.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol formation, and engineering controls are insufficient.[5]Mitigates the risk of respiratory tract irritation from inhaling fine particles of the compound.
Footwear Closed-toe and closed-heel shoes.Protects the feet from spills and falling objects.

Engineering Controls and Safe Handling Practices

While PPE is essential, it should be used in conjunction with robust engineering controls and safe handling practices to minimize exposure.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Work Area Designated Work Area Verify Eyewash & Safety Shower Verify Eyewash & Safety Shower Designated Work Area->Verify Eyewash & Safety Shower Don Appropriate PPE Don Appropriate PPE Verify Eyewash & Safety Shower->Don Appropriate PPE Work in Fume Hood Work in Fume Hood Don Appropriate PPE->Work in Fume Hood Weighing & Transfer Weighing & Transfer Work in Fume Hood->Weighing & Transfer Solution Preparation Solution Preparation Weighing & Transfer->Solution Preparation Decontaminate Work Area Decontaminate Work Area Solution Preparation->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Properly Label Waste Properly Label Waste Segregate Waste->Properly Label Waste Dispose via EHS Dispose via EHS Properly Label Waste->Dispose via EHS

Caption: Workflow for handling 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.

Step-by-Step Handling Protocol:

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[7][8]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • All manipulations of the solid compound or its solutions must be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[8][10]

    • When weighing the solid, use a balance inside the fume hood or a powder-containment enclosure.

    • Avoid generating dust. If the compound is a fine powder, handle it with care to minimize aerosolization.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.[7]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[7]

    • Collect the absorbed material into a labeled hazardous waste container.[7]

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[7]

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid and any materials contaminated with it is crucial to prevent environmental contamination and adhere to regulatory standards.

Waste Management Protocol:

cluster_waste_streams Waste Segregation substance 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (Solid or Solution) solid_waste Solid Waste Contaminated PPE, weigh boats, absorbent materials substance->solid_waste liquid_waste Liquid Waste Unused solutions, rinsates substance->liquid_waste disposal_container Labeled Hazardous Waste Container 'Hazardous Waste', Chemical Name solid_waste->disposal_container liquid_waste->disposal_container ehs_pickup EHS/Licensed Waste Contractor Pickup disposal_container->ehs_pickup

Caption: Waste disposal pathway for the target compound.

Key Disposal Steps:

  • Waste Segregation : Do not mix waste containing 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid with other incompatible waste streams.[7] Maintain separate, designated containers for solid and liquid waste.[7]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid".[7]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers securely closed when not in use.[7]

  • Empty Containers : Triple rinse empty containers that held the compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][10] The primary and recommended method of disposal is through a licensed environmental waste management company.[7]

By adhering to these detailed safety and handling protocols, researchers can confidently work with 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, ensuring a safe laboratory environment and the integrity of their scientific endeavors.

References

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. PubChem, National Institutes of Health. Available at: [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. PubChem, National Institutes of Health. Available at: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.